molecular formula C9H18N2 B1329403 4-(1-Pyrrolidinyl)piperidine dihydrochloride CAS No. 4983-39-5

4-(1-Pyrrolidinyl)piperidine dihydrochloride

Cat. No.: B1329403
CAS No.: 4983-39-5
M. Wt: 154.25 g/mol
InChI Key: STWODXDTKGTVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Pyrrolidinyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFMIOMNQWEWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4983-39-5
Record name 4-(1-pyrrolidinyl)piperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-Pyrrolidinyl)piperidine dihydrochloride, a versatile building block in medicinal chemistry. This document details the prevalent synthetic route, experimental protocols, and key analytical data, presented for practical application in a research and development setting.

Chemical Properties and Identification

This section summarizes the fundamental physicochemical properties of 4-(1-Pyrrolidinyl)piperidine and its dihydrochloride salt, crucial for laboratory handling and characterization.

Table 1: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[1][2]
Molecular Weight154.25 g/mol [1][3]
AppearanceWhite to almost white crystalline powder[2][4]
Melting Point52-57 °C[4]
53-56 °C[5][6]
58-62 °C[2][7]
Boiling Point228.8 ± 8.0 °C (Predicted)[5]
SolubilitySoluble in Methanol[5]
Purity≥ 98% (GC)[2]
≥ 98.5% (GC)[4]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₂₀Cl₂N₂[8][9]
Molecular Weight227.17 g/mol [10]
CAS Number4983-39-5[9][10]
Melting Point335-338 °C[9]

Synthesis Methodology

The primary route for the synthesis of 4-(1-Pyrrolidinyl)piperidine is through the reductive amination of a protected 4-piperidone with pyrrolidine, followed by deprotection and salt formation. A common precursor is 1-Benzyl-4-piperidone.

Synthesis Workflow

The overall synthetic process can be visualized as a two-step sequence: reductive amination to form the tertiary amine, followed by conversion to the dihydrochloride salt.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection (if necessary) cluster_2 Step 3: Salt Formation A 1-Benzyl-4-piperidone C Reductive Amination (e.g., NaBH(OAc)₃ or H₂/Pd-C) A->C B Pyrrolidine B->C D N-Benzyl-4-(1-pyrrolidinyl)piperidine C->D E Hydrogenolysis (H₂, Pd/C) D->E F 4-(1-Pyrrolidinyl)piperidine (Free Base) E->F G HCl in solvent (e.g., Ethanol, Ether) F->G H 4-(1-Pyrrolidinyl)piperidine Dihydrochloride G->H

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of the free base, 4-(1-Pyrrolidinyl)piperidine, via reductive amination.

Materials:

  • 1-Benzyl-4-piperidone

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C, 10%) for debenzylation[3]

  • Methanol or Ethanol[3]

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Reaction Setup: To a solution of 1-Benzyl-4-piperidone (1 equivalent) in an appropriate solvent such as dichloromethane, add pyrrolidine (1.1-1.5 equivalents).

  • Reductive Amination: The mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent like sodium triacetoxyborohydride (1.5 equivalents). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield crude N-Benzyl-4-(1-pyrrolidinyl)piperidine.

  • Deprotection: The crude product is dissolved in an alcohol like methanol, and palladium on carbon is added. The mixture is subjected to hydrogenation (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-(1-Pyrrolidinyl)piperidine as the free base. Further purification can be achieved by chromatography or distillation if necessary.

Experimental Protocol: Dihydrochloride Salt Formation

Procedure:

  • Dissolution: The purified 4-(1-Pyrrolidinyl)piperidine free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or diethyl ether.

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., ethanolic HCl or ethereal HCl) is added dropwise with stirring until the solution becomes acidic and a precipitate forms. Typically, slightly more than two equivalents of HCl are used.

  • Isolation: The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum to yield this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 4-(1-Pyrrolidinyl)piperidine.

Table 3: NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine

A detailed NMR study has been conducted, providing chemical shifts in various deuterated solvents.[11][12] The data below is representative.

NucleusChemical Shift (ppm)MultiplicitySolvent
¹H NMR~2.9-3.1mCDCl₃
~2.5-2.7mCDCl₃
~1.7-1.9mCDCl₃
~1.4-1.6mCDCl₃
¹³C NMR~60-65-CDCl₃
~50-55-CDCl₃
~45-50-CDCl₃
~25-30-CDCl₃
¹⁵N NMR66.49-Various
37.82-Various

Note: Specific peak assignments can be complex due to conformational isomers (equatorial and axial). For detailed assignments, refer to specialized studies.[11][12]

Chromatographic Analysis

Gas Chromatography (GC) is often used to assess the purity of the final compound, with commercial sources citing purities of ≥98% or higher.[2]

Workflow for Analytical Characterization

G cluster_0 Structural Confirmation cluster_1 Purity and Physical Properties A Synthesized Compound (Free Base or Dihydrochloride) B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (MS) A->C D Infrared Spectroscopy (IR) A->D E Gas Chromatography (GC) A->E F Melting Point Analysis A->F G Verified Structure and Purity B->G C->G D->G E->G F->G

Caption: Workflow for the analytical characterization of the final product.

Applications in Drug Development

4-(1-Pyrrolidinyl)piperidine is a key intermediate in the synthesis of various pharmaceutical agents.[2][7] Its structural motif is found in compounds targeting a range of biological systems. For instance, it has been incorporated into novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists with potential applications in treating metabolic diseases like atherosclerosis.[13] Additionally, derivatives have been synthesized and evaluated for their analgesic properties.[14][15] The versatility of this scaffold makes it a valuable component in the design of new therapeutic agents.

References

The Pharmacological Versatility of the 4-(1-Pyrrolidinyl)piperidine Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse mechanisms of action associated with derivatives of the 4-(1-Pyrrolidinyl)piperidine core structure. While the standalone pharmacological profile of 4-(1-Pyrrolidinyl)piperidine dihydrochloride is not extensively documented in publicly available research, its incorporation into larger molecules has yielded compounds with significant activity across various biological targets. This guide will delve into the key findings, experimental methodologies, and signaling pathways associated with these derivatives, offering valuable insights for researchers in drug discovery and development.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Recent research has identified a novel and potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist that features the 4-(1-Pyrrolidinyl)piperidine moiety. This discovery highlights the potential of this scaffold in developing therapeutics for metabolic diseases, including atherosclerosis.

A 2023 study published in the Journal of Medicinal Chemistry detailed the design, synthesis, and anti-inflammatory evaluation of a new series of PPARδ agonists. The introduction of a pyrrolidine group into the 4-position of the central piperidine ring was found to enhance human PPARδ (hPPARδ) activity and subtype selectivity.[1]

Quantitative Data: PPARδ Agonist Activity
CompoundTargetEC50 (nM)Key FindingsReference
Compound 21hPPARδ3.6Strong agonist activity with excellent ADME properties. Significantly suppressed atherosclerosis progression in LDLr-KO mice.[1]
Experimental Protocols

PPARδ Agonist Activity Assay (Cell-Based Luciferase Reporter Assay)

  • Cell Line: HEK293T cells are transiently co-transfected with a GAL4-hPPARδ-LBD expression vector and a GAL4-luciferase reporter vector.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., Compound 21) or a reference agonist for 24 hours.

  • Lysis and Luciferase Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The EC50 value, representing the concentration at which the compound elicits 50% of its maximal response, is calculated from the dose-response curve.

In Vivo Atherosclerosis Model (LDLr-KO Mice)

  • Animal Model: Low-density lipoprotein receptor knockout (LDLr-KO) mice are used, as they are prone to developing atherosclerosis.

  • Diet: Mice are fed a high-fat, high-cholesterol diet to induce atherosclerotic plaque formation.

  • Drug Administration: The test compound is administered orally to the treatment group for a specified period (e.g., 12 weeks).

  • Analysis: At the end of the study, the extent of atherosclerotic lesions in the aorta is quantified. Serum levels of inflammatory markers, such as MCP-1, are also measured.[1]

Signaling Pathway

PPAR_Signaling Ligand PPARδ Agonist (4-(1-Pyrrolidinyl)piperidine derivative) PPAR PPARδ Ligand->PPAR Binds to PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Heterodimerizes and binds to DNA RXR RXR RXR->PPRE Heterodimerizes and binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Nucleus Nucleus Biological_Effects Anti-inflammatory Effects Lipid Metabolism Glucose Homeostasis Gene_Expression->Biological_Effects Leads to Analgesic_Workflow Start Synthesize 4-(1-Pyrrolidinyl)piperidine Analogs Administer Administer Compound to Mice (50 mg/kg) Start->Administer TailFlick Perform Tail-Flick Test Administer->TailFlick Measure Measure Tail-Flick Latency TailFlick->Measure Analyze Compare to Pethidine (Reference Drug) Measure->Analyze Result Determine Analgesic Inhibitory Potential Analyze->Result SNRI_Mechanism SNRI Piperidine-based SNRI SERT SERT SNRI->SERT Inhibits NET NET SNRI->NET Inhibits Presynaptic Presynaptic Neuron Serotonin Serotonin Presynaptic->Serotonin Norepinephrine Norepinephrine Presynaptic->Norepinephrine Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake Receptors Postsynaptic Receptors SynapticCleft->Receptors Binds to Serotonin->SynapticCleft Release Norepinephrine->SynapticCleft Release Receptors->Postsynaptic Signal Transduction

References

An In-depth Technical Guide to the Solubility and Stability of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-Pyrrolidinyl)piperidine and its derivatives are pivotal structural motifs in medicinal chemistry, serving as key building blocks in the synthesis of a wide range of therapeutic agents, including analgesics, anti-inflammatory agents, and modulators of critical biological targets such as the peroxisome proliferator-activated receptor delta (PPARδ).[1][2][3][4][5][6] The dihydrochloride salt of this scaffold is of particular interest due to its potential for improved aqueous solubility and handling properties, which are crucial for drug development. This technical guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of 4-(1-Pyrrolidinyl)piperidine dihydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard, industry-accepted protocols for its characterization. All quantitative data presented are representative examples derived from these established methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(1-Pyrrolidinyl)piperidine and its dihydrochloride salt is presented in Table 1. The free base is characterized as a white to light yellow crystalline solid with low solubility in water but good solubility in several organic solvents.[7] The dihydrochloride salt is expected to exhibit significantly higher aqueous solubility due to its ionic nature.

Table 1: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine and its Dihydrochloride Salt

Property4-(1-Pyrrolidinyl)piperidine (Free Base)This compoundData Source
Molecular Formula C₉H₁₈N₂C₉H₂₀Cl₂N₂[8][9]
Molecular Weight 154.25 g/mol 227.18 g/mol [8][10]
Appearance White to light yellow crystalline solidSolid (Expected)[7]
Melting Point 53-56 °CNot available[7][8]
Aqueous Solubility LowExpected to be high[7]
Organic SolventSolubility Soluble in ethanol, ether, dimethylformamide, and methanolNot available[7][8]

Solubility Determination: Experimental Protocol

The definitive method for determining the equilibrium aqueous solubility of a chemical compound is the shake-flask method, as recommended by both the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[11][12][13][14][15][16][17][18][19]

Principle

The shake-flask method establishes the thermodynamic equilibrium of a compound in a specific solvent at a controlled temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to reach saturation. The concentration of the dissolved compound in the filtered supernatant is then measured to determine the equilibrium solubility.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a series of vials containing a precise volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH levels).

    • The vials are sealed to prevent solvent evaporation.

  • Equilibration:

    • The vials are agitated in a constant temperature water bath or incubator (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[19]

  • Sample Collection and Preparation:

    • After equilibration, the vials are allowed to stand to allow the undissolved solid to sediment.

    • Aliquots of the supernatant are carefully withdrawn using a syringe and immediately filtered through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Analysis:

    • The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Data Reporting:

    • Solubility is typically reported in mg/mL or g/L.

A workflow for this process is illustrated below.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to sediment equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Quantify concentration by HPLC analysis1->analysis2 analysis3 Report solubility (mg/mL) analysis2->analysis3

Figure 1: Workflow for Equilibrium Solubility Determination

Stability Assessment: Experimental Protocol

The intrinsic stability of a new chemical entity is evaluated through forced degradation or stress testing studies, following the International Council for Harmonisation (ICH) Q1A guidelines.[7][8][20][21][22][23][24][25][26][27] These studies help to identify potential degradation products and establish the degradation pathways.

Principle

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to expedite degradation. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are stability-indicating and to identify the likely degradation products.[28]

Detailed Methodology

A single batch of this compound is subjected to the following stress conditions:

  • Acid and Base Hydrolysis:

    • The compound is dissolved in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH) and stored at an elevated temperature (e.g., 60°C) for a defined period.

    • Samples are withdrawn at various time points, neutralized, and analyzed.

  • Oxidative Degradation:

    • The compound is exposed to an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

    • Samples are analyzed at different intervals to monitor for degradation.

  • Thermal Degradation:

    • A solid sample of the compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.

    • The sample is tested at various time points.

  • Photostability:

    • Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[27][29]

    • A control sample is protected from light to serve as a comparator.

Analytical Method

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is essential for these studies.[10][30][31][32][33] The method must be capable of separating the intact compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that each chromatographic peak is spectrally pure.

The general workflow for a forced degradation study is depicted below.

G Forced Degradation Study Workflow cluster_stress Stress Conditions start Drug Substance Batch acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolysis (Light) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluation of Results analysis->evaluation pathway Identify Degradation Products & Establish Degradation Pathway evaluation->pathway

Figure 2: Forced Degradation Study Workflow

Role in Drug Discovery and Development

4-(1-Pyrrolidinyl)piperidine is a valuable building block in the synthesis of novel drug candidates. Its structural features are often exploited to create molecules with desirable pharmacokinetic properties.[34] One notable application is in the development of agonists for PPARδ, a nuclear receptor that is a therapeutic target for metabolic diseases.[3]

The logical flow from a chemical building block like 4-(1-Pyrrolidinyl)piperidine to a potential drug candidate is shown below.

G Role in Drug Discovery start 4-(1-Pyrrolidinyl)piperidine (Building Block) synthesis Chemical Synthesis & Library Generation start->synthesis screening High-Throughput Screening (e.g., PPARδ Agonism) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Figure 3: Role in Drug Discovery

PPARδ Signaling Pathway

PPARs are ligand-activated transcription factors that regulate genes involved in metabolism and inflammation.[9][35][36][37] PPARδ, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[9][35]

G Simplified PPARδ Signaling Pathway ligand PPARδ Agonist (e.g., derived from 4-(1-Pyrrolidinyl)piperidine) ppar PPARδ ligand->ppar complex PPARδ-RXR Heterodimer ppar->complex heterodimerizes with rxr RXR rxr->complex ppre PPRE (on DNA) complex->ppre binds to transcription Target Gene Transcription ppre->transcription activates response Metabolic & Anti-inflammatory Responses transcription->response

Figure 4: Simplified PPARδ Signaling Pathway

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the established, industry-standard methodologies for determining these critical parameters. For any new chemical entity, a thorough characterization using these protocols is essential for successful drug development. The shake-flask method for solubility and ICH-guided forced degradation studies for stability are the cornerstones of this characterization process. The role of the 4-(1-Pyrrolidinyl)piperidine scaffold as a valuable precursor in the synthesis of pharmacologically active molecules, such as PPARδ agonists, underscores the importance of understanding its fundamental physicochemical properties. Researchers and drug development professionals are encouraged to apply these detailed experimental protocols to generate the necessary data for their specific applications.

References

Spectral Analysis of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine and its salts are versatile building blocks in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. A thorough understanding of their structural and electronic properties through spectral analysis is crucial for quality control, reaction monitoring, and the design of new chemical entities. This guide focuses on the dihydrochloride salt, where both the piperidine and pyrrolidine nitrogen atoms are protonated, leading to distinct spectral features compared to the free base.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the nitrogen atoms in 4-(1-Pyrrolidinyl)piperidine to form the dihydrochloride salt is expected to induce a significant downfield shift of the neighboring protons and carbons in the NMR spectra due to the electron-withdrawing effect of the positively charged nitrogen centers. The following tables summarize the predicted chemical shifts, based on data for the free base and known protonation effects.

Table 1: Predicted ¹H NMR Spectral Data for 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (piperidine)Broad, downfields (broad)
N-H (pyrrolidine)Broad, downfields (broad)
H-2, H-6 (piperidine, axial & equatorial)~ 3.0 - 3.5m
H-3, H-5 (piperidine, axial & equatorial)~ 1.8 - 2.2m
H-4 (piperidine)~ 2.5 - 3.0m
H-2', H-5' (pyrrolidine)~ 2.8 - 3.3m
H-3', H-4' (pyrrolidine)~ 1.9 - 2.3m

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2, C-6 (piperidine)~ 45 - 50
C-3, C-5 (piperidine)~ 25 - 30
C-4 (piperidine)~ 60 - 65
C-2', C-5' (pyrrolidine)~ 50 - 55
C-3', C-4' (pyrrolidine)~ 23 - 28

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by features arising from the protonated amine groups. The free base would show a sharp N-H stretch for the secondary amine of the piperidine ring around 3300 cm⁻¹, while the dihydrochloride salt will exhibit broad and strong N-H stretching bands at lower frequencies.

Table 3: Predicted IR Spectral Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (secondary & tertiary amine salts)2200 - 3000Strong, Broad
C-H Stretch (aliphatic)2850 - 2960Medium to Strong
NH₂⁺ Bend (piperidine)1560 - 1620Medium
C-H Bend (aliphatic)1350 - 1470Medium
C-N Stretch1000 - 1250Medium

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as the N-H proton signals may exchange with protic solvents.

  • Add a small amount of an internal standard (e.g., TMS or a suitable reference for the chosen solvent) if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (based on a 500 MHz spectrometer): [1]

  • ¹H NMR:

    • Operating Frequency: 500.13 MHz

    • Pulse Program: Standard 90° pulse

    • Number of Scans: 16-64 (depending on sample concentration)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Operating Frequency: 125.76 MHz

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample is provided below.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

Data Acquisition (FTIR Spectrometer):

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 4-(1-Pyrrolidinyl)piperidine dihydrochloride Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Assign_NMR Assign Chemical Shifts and Coupling Constants Process_NMR->Assign_NMR Assign_IR Assign Vibrational Frequencies Process_IR->Assign_IR Structure_Confirm Structural Confirmation Assign_NMR->Structure_Confirm Assign_IR->Structure_Confirm

General workflow for spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the expected NMR and IR spectral characteristics of this compound. The predicted data, based on the known behavior of its free base and the general effects of amine protonation, offer valuable insights for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The outlined experimental protocols provide a starting point for the empirical verification of these spectral properties. A thorough spectral analysis, as detailed in this guide, is an indispensable tool for the unambiguous characterization and quality assessment of this important chemical entity.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-(1-Pyrrolidinyl)piperidine Dihydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(1-Pyrrolidinyl)piperidine scaffold is a versatile building block in medicinal chemistry, serving as a core structure for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from this scaffold, with a primary focus on Peroxisome Proliferator-Activated Receptor Delta (PPARδ). We will explore the mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for assays relevant to the screening and evaluation of these compounds. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic utility of 4-(1-Pyrrolidinyl)piperidine derivatives.

Introduction to the 4-(1-Pyrrolidinyl)piperidine Scaffold

The 4-(1-Pyrrolidinyl)piperidine moiety is a privileged structure in drug discovery, combining the favorable physicochemical properties of both the piperidine and pyrrolidine rings. This combination can enhance aqueous solubility and provide a three-dimensional framework that allows for specific interactions with biological targets. While 4-(1-Pyrrolidinyl)piperidine dihydrochloride itself is primarily used as a synthetic intermediate, its derivatives have shown promise in a range of therapeutic areas, including metabolic diseases, pain management, and central nervous system (CNS) disorders.

Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Delta (PPARδ)

Recent research has identified PPARδ as a key therapeutic target for derivatives of 4-(1-Pyrrolidinyl)piperidine. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation.

Mechanism of Action and Therapeutic Rationale

Activation of PPARδ has been shown to have beneficial effects in the context of metabolic diseases, particularly atherosclerosis. PPARδ agonists can modulate gene expression to increase high-density lipoprotein (HDL) cholesterol, reduce triglycerides, and suppress inflammatory responses within the vascular wall. The anti-inflammatory effects are mediated, in part, by the suppression of chemokine expression and the induction of regulator of G protein signaling (RGS) genes, which interfere with chemokine receptor signaling.

A novel derivative incorporating the 4-(1-Pyrrolidinyl)piperidine scaffold has been identified as a potent PPARδ agonist. The introduction of the pyrrolidine group into the 4-position of the central piperidine ring was found to significantly enhance PPARδ activity and selectivity.[1] This highlights the potential of this scaffold in designing next-generation PPARδ modulators for the treatment of metabolic and inflammatory diseases.

Quantitative Data

The following table summarizes the quantitative data for a key 4-(1-Pyrrolidinyl)piperidine derivative targeting PPARδ.

Compound IDTargetAssay TypeParameterValueReference
Compound 21 human PPARδCell-based transactivation assayEC503.6 nM[1]

Table 1: Potency of a 4-(1-Pyrrolidinyl)piperidine derivative as a PPARδ agonist.

Signaling Pathway

The activation of PPARδ by a 4-(1-Pyrrolidinyl)piperidine derivative can initiate a signaling cascade that leads to the amelioration of atherosclerosis. A simplified representation of this pathway is provided below.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cellular Vascular Wall Cell (e.g., Macrophage) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects Ligand 4-(1-Pyrrolidinyl)piperidine Derivative (Agonist) PPARd_RXR PPARδ/RXR Heterodimer Ligand->PPARd_RXR Binds and Activates PPRE PPRE PPARd_RXR->PPRE Translocates and Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression HDL Increased HDL Cholesterol Gene_Expression->HDL Inflammation Decreased Inflammation Gene_Expression->Inflammation Atherosclerosis Reduced Atherosclerosis HDL->Atherosclerosis Inflammation->Atherosclerosis

Caption: PPARδ signaling pathway in atherosclerosis.

Other Potential Therapeutic Targets and Applications

Derivatives of 4-(1-Pyrrolidinyl)piperidine have also been investigated for other therapeutic applications, as summarized below.

Analgesia

Several studies have explored the analgesic potential of 4-(1-Pyrrolidinyl)piperidine derivatives. These compounds have shown significant to highly significant analgesic activity in preclinical models.[2] The mechanism of action is thought to involve the central nervous system, though specific receptor targets have not been fully elucidated.

Compound ClassAnimal ModelAssayDoseEffectReference
Phenacyl analogsMouseTail Immersion50 mg/kgSignificant analgesic activity[2]
Phenacyl analogsMouseTail Immersion75 mg/kgToxic[2]

Table 2: Analgesic activity of 4-(1-Pyrrolidinyl)piperidine derivatives.

Cognitive Enhancement

The piperidine and pyrrolidine moieties are present in many compounds with nootropic or cognition-enhancing properties. While specific studies on 4-(1-Pyrrolidinyl)piperidine derivatives for cognitive enhancement are limited, the structural motif suggests potential for development in this area.[3][4][5][6]

Hypoglycemic Effects

Some derivatives of 4-(1-Pyrrolidinyl)piperidine have been evaluated for their effects on plasma glucose levels. One study reported that a specific derivative showed a hypoglycemic effect at a dose of 100 mg/kg.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PPARδ Agonist Screening: Cell-Based Transactivation Assay

Objective: To determine the potency of a test compound as a PPARδ agonist.

Methodology:

  • Cell Culture: Human embryonic kidney 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transient Transfection: Cells are transiently co-transfected with three plasmids:

    • An expression vector for a GAL4 DNA-binding domain-PPARδ ligand-binding domain (LBD) fusion protein (pBIND-PPARδ).

    • A reporter plasmid containing a GAL4 response element upstream of a firefly luciferase gene (pGRE-LUC).

    • A control plasmid constitutively expressing Renilla luciferase for normalization (pRL-TK).

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound or a reference agonist (e.g., GW0742). A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After a 24-hour incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The normalized data are then used to generate a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.[7][8][9][10]

experimental_workflow Start Start Cell_Culture HEK293T Cell Culture Start->Cell_Culture Transfection Co-transfection with Plasmids Cell_Culture->Transfection Treatment Treatment with Test Compound/Control Transfection->Treatment Incubation 24-hour Incubation Treatment->Incubation Luciferase_Assay Dual-Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Data Normalization and EC50 Calculation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for PPARδ transactivation assay.

In Vivo Analgesic Activity: Tail Immersion Test

Objective: To evaluate the analgesic effect of a test compound in mice.

Methodology:

  • Animals: Male or female Swiss albino mice are used. Animals are acclimatized to the laboratory conditions before the experiment.

  • Grouping: Animals are randomly divided into control, standard, and test groups.

  • Baseline Measurement: The basal reaction time of each mouse to a painful stimulus is recorded by immersing the tip of its tail (approximately 1-2 cm) in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken by the mouse to withdraw its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) to the test group. The standard group receives a known analgesic drug (e.g., pethidine), and the control group receives the vehicle.

  • Post-treatment Measurement: The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in reaction time is calculated as an index of analgesia. The results are expressed as the mean ± standard error of the mean (SEM), and statistical significance is determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[2]

In Vivo Cognitive Function Assessment: Passive Avoidance Test

Objective: To assess the effect of a test compound on learning and memory in rodents.

Methodology:

  • Apparatus: A two-compartment passive avoidance apparatus is used. One compartment is brightly lit, and the other is dark, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial (Training): Each animal is placed in the lit compartment. When the animal enters the dark compartment (which rodents naturally prefer), a mild, inescapable electric shock is delivered to its paws. The latency to enter the dark compartment is recorded.

  • Drug Administration: The test compound, a standard nootropic drug (e.g., piracetam), or vehicle is administered to the respective groups of animals, typically before or after the acquisition trial, depending on the study design (to assess effects on learning or memory consolidation).

  • Retention Trial (Testing): After a specific interval (e.g., 24 hours), the animal is again placed in the lit compartment, and the latency to enter the dark compartment is recorded. A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.

  • Data Analysis: The step-through latencies during the retention trial are compared between the different groups. Statistical analysis is performed to determine if the test compound significantly improves memory compared to the control group.[3][5][6]

Conclusion

The 4-(1-Pyrrolidinyl)piperidine scaffold represents a promising starting point for the design of novel therapeutic agents. The most compelling evidence to date points towards its utility in developing potent and selective PPARδ agonists for the treatment of metabolic diseases such as atherosclerosis. Furthermore, preliminary studies suggest potential applications in analgesia and cognitive enhancement, warranting further investigation into the specific molecular targets and mechanisms of action in these areas. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of new chemical entities based on this versatile scaffold. Continued exploration of the structure-activity relationships of 4-(1-Pyrrolidinyl)piperidine derivatives is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

In Vitro Evaluation of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 4-(1-pyrrolidinyl)piperidine dihydrochloride derivatives. It details experimental protocols for assessing their biological activities and presents available quantitative data to facilitate comparative analysis. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Introduction

The 4-(1-pyrrolidinyl)piperidine core is a versatile scaffold that has been incorporated into a variety of biologically active molecules. Derivatives of this structure have shown promise in several therapeutic areas, including analgesia, anti-inflammatory, antimicrobial, and neuroprotection. Their pharmacological effects are often attributed to their interaction with various molecular targets, such as sigma receptors, peroxisome proliferator-activated receptors (PPARs), and various enzymes. This guide focuses on the in vitro methodologies used to characterize the activity of these compounds.

Data Summary

Table 1: Sigma Receptor Binding Affinity

Compound IDTargetRadioligandKi (nM)Reference
Representative Piperidine Ligandσ1 Receptor[3H]-(+)-PentazocineData not available for a specific 4-(1-pyrrolidinyl)piperidine derivative[1]
Representative Piperidine Ligandσ2 Receptor[3H]-DTGData not available for a specific 4-(1-pyrrolidinyl)piperidine derivative[1]
(+)-Pentazocine (Reference)σ1 Receptor[3H]-(+)-Pentazocine4.8 ± 0.4
Haloperidol (Reference)σ1 Receptor[3H]-(+)-Pentazocine5.2 ± 1.3

Table 2: PPARδ Agonist Activity

Compound IDAssayEC50 (nM)Reference
Benzothiazole Derivative with 4-(1-pyrrolidinyl)piperidinehPPARδ Agonist Assay3.6[2]

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Piperidine Derivative 6Bacillus subtilis750[3]
Piperidine Derivative 6Escherichia coli1500[3]
Piperidine Derivative 6Staphylococcus aureus1500[3]
Piperidine Derivative 5Escherichia coli1500[3]
Piperidine Derivative 7Staphylococcus aureus1500[3]

Table 4: Antioxidant Activity (DPPH Radical Scavenging)

Compound IDIC50 (µM)Reference
Piperidin-4-one Imine Derivative 230.392[4]
Piperidin-4-one Imine Derivative 137.802[4]
Piperidin-4-one Imine Derivative 372.285[4]

Table 5: Enzyme Inhibition

Compound IDTarget EnzymeIC50Reference
PD5 (Piperidine Derivative)Platelet Aggregation0.06 mM[5]
PD3 (Piperidine Derivative)Platelet Aggregation80 mM[5]
Chalcone-Piperidine Hybridsα-Amylase9.86 - 35.98 µM[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods in the field and can be adapted for the evaluation of novel 4-(1-pyrrolidinyl)piperidine derivatives.

Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Methodology: Radioligand binding assays are the standard method for characterizing interactions with sigma receptors.[1][7]

Sigma-1 Receptor Binding Assay:

  • Tissue Preparation: Guinea pig brain is homogenized in ice-cold sucrose buffer and centrifuged to obtain a membrane preparation.[8]

  • Assay Components:

    • Radioligand: [3H]-(+)-Pentazocine (a selective σ1 receptor ligand).[1][9]

    • Test Compounds: A range of concentrations of the 4-(1-pyrrolidinyl)piperidine derivative.

    • Non-specific Binding Control: Haloperidol or another suitable high-affinity ligand.

  • Incubation: The membrane preparation is incubated with the radioligand and test compound (or buffer for total binding, or non-specific control) at 37°C for 90-150 minutes.[8]

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

Sigma-2 Receptor Binding Assay:

  • Tissue Preparation: Rat liver membrane homogenates are often used due to a higher expression of σ2 receptors.

  • Assay Components:

    • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand.[1][7]

    • Masking Agent: A selective σ1 receptor ligand (e.g., (+)-pentazocine) is included to block the binding of [3H]-DTG to σ1 receptors.[1]

    • Test Compounds: A range of concentrations of the 4-(1-pyrrolidinyl)piperidine derivative.

    • Non-specific Binding Control: Haloperidol.

  • Procedure: The incubation, termination, and quantification steps are similar to the σ1 receptor binding assay.

  • Data Analysis: The Ki for the σ2 receptor is calculated from the IC50 value.[1]

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).[10][11]

  • Preparation of Test Compound: The 4-(1-pyrrolidinyl)piperidine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).[3][11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 105 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls:

    • Positive Control: Broth with inoculum but no test compound.

    • Negative Control: Broth without inoculum or test compound.

    • Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin, ampicillin).

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-48 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[10]

Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the test compounds.

Methodology: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing antioxidant activity.[12][13]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol is prepared.

  • Preparation of Test Compound: The 4-(1-pyrrolidinyl)piperidine derivative is dissolved in a suitable solvent and serially diluted.

  • Reaction: The test compound dilutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[12]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[12]

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a representative signaling pathway relevant to the evaluation of 4-(1-pyrrolidinyl)piperidine derivatives.

experimental_workflow_sigma_binding cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_data Data Analysis tissue Guinea Pig Brain / Rat Liver homogenize Homogenization & Centrifugation tissue->homogenize membranes Membrane Preparation homogenize->membranes incubation Incubation with Radioligand & Test Compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination counting->ic50 cheng_prusoff Cheng-Prusoff Calculation ic50->cheng_prusoff ki_value Ki Value cheng_prusoff->ki_value

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

experimental_workflow_mic prep Prepare Serial Dilutions of Test Compound in 96-well Plate add_inoculum Inoculate Wells with Microbial Suspension prep->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubate Incubate at Appropriate Temperature and Time add_inoculum->incubate read Visually Inspect for Growth Inhibition incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic signaling_pathway_ppar ligand 4-(1-Pyrrolidinyl)piperidine Derivative (Agonist) ppar PPARδ ligand->ppar p_rxr PPARδ-RXR Heterodimer ppar->p_rxr rxr RXR rxr->p_rxr p_rxr_dna Binding to Peroxisome Proliferator Response Element (PPRE) in DNA p_rxr->p_rxr_dna gene_transcription Modulation of Target Gene Transcription (e.g., Anti-inflammatory genes) p_rxr_dna->gene_transcription

References

Exploratory Screening for Biological Activity of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the explored biological activities of the synthetic scaffold, 4-(1-Pyrrolidinyl)piperidine, and its derivatives. This document consolidates available data on its analgesic, antimicrobial, and receptor-modulating properties, offering a valuable resource for researchers in pharmacology and medicinal chemistry. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further investigation and drug development efforts.

Analgesic Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have been investigated for their potential as analgesic agents. Studies have shown that modifications to the core structure can lead to significant pain-inhibitory effects.

Mechanism of Action

While the precise mechanism for all derivatives is not fully elucidated, some compounds are suggested to interact with the opioid receptor system. Docking studies of potent analgesic derivatives have indicated interactions with key residues within the opioid receptor, suggesting a potential mechanism for their pain-relieving effects.

Quantitative Data

The analgesic potential of various 4-(1-pyrrolidinyl)piperidine derivatives has been assessed using rodent models. The following table summarizes the analgesic activity of selected compounds.

Compound IDDerivative StructureDose (mg/kg)Analgesic Effect (% MPE)Test MethodReference
1 4-(1-Pyrrolidinyl)piperidine (Parent Compound)50Not ReportedTail Immersion[1]
2 2-(4-Bromophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one50SignificantTail Immersion[1]
3 2-(4-Chlorophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one50SignificantTail Immersion[1]
4 2-(4-Fluorophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one50SignificantTail Immersion[1]
5 2-(4-Methoxyphenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one50Highly SignificantTail Immersion[1]
6 2-(4-Nitrophenyl)-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)ethan-1-one50SignificantTail Immersion[1]
PD3 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromideNot SpecifiedHighly Significant (p < 0.01)Not Specified
PD5 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromideNot SpecifiedHighly Significant (p < 0.01)Not Specified

Note: MPE stands for Maximum Possible Effect. A higher % MPE indicates greater analgesic activity.

Experimental Protocol: Tail Immersion Test

The tail immersion test is a common method to evaluate the analgesic effects of compounds in rodents.

Objective: To assess the central analgesic activity of test compounds by measuring the latency of the animal to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Male or female albino mice (20-25 g)

  • Test compounds (derivatives of 4-(1-pyrrolidinyl)piperidine)

  • Reference standard (e.g., Pethidine)[1]

  • Vehicle (e.g., saline)

  • Water bath maintained at 55 ± 0.5 °C

  • Stopwatch

Procedure:

  • Acclimatize the mice to the experimental room for at least one hour before the test.

  • Record the basal reaction time for each mouse by immersing the distal 2-3 cm of its tail in the hot water bath. The time taken for the mouse to flick its tail is recorded as the reaction time. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

  • Administer the test compounds, reference standard, or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneally).

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120, and 180 minutes), repeat the tail immersion test and record the reaction times.

  • The percentage of Maximum Possible Effect (% MPE) can be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Logical Workflow for Analgesic Activity Screening

G cluster_0 Pre-clinical Screening cluster_1 Lead Identification Compound Synthesis Compound Synthesis Animal Acclimatization Animal Acclimatization Compound Synthesis->Animal Acclimatization Baseline Tail-flick Latency Measurement Baseline Tail-flick Latency Measurement Animal Acclimatization->Baseline Tail-flick Latency Measurement Compound Administration (Test, Control, Vehicle) Compound Administration (Test, Control, Vehicle) Baseline Tail-flick Latency Measurement->Compound Administration (Test, Control, Vehicle) Post-treatment Latency Measurement Post-treatment Latency Measurement Compound Administration (Test, Control, Vehicle)->Post-treatment Latency Measurement Data Analysis (% MPE) Data Analysis (% MPE) Post-treatment Latency Measurement->Data Analysis (% MPE) Dose-Response Studies (ED50) Dose-Response Studies (ED50) Data Analysis (% MPE)->Dose-Response Studies (ED50) Mechanism of Action Studies (e.g., Opioid Receptor Binding) Mechanism of Action Studies (e.g., Opioid Receptor Binding) Dose-Response Studies (ED50)->Mechanism of Action Studies (e.g., Opioid Receptor Binding) Toxicity Assessment Toxicity Assessment Mechanism of Action Studies (e.g., Opioid Receptor Binding)->Toxicity Assessment

Caption: Workflow for analgesic screening of 4-(1-Pyrrolidinyl)piperidine derivatives.

Antimicrobial Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] Structural modifications, such as the introduction of different substituents, have been shown to significantly influence their antimicrobial efficacy.

Mechanism of Action

The exact mechanism of antimicrobial action has not been fully elucidated. However, it is hypothesized that these compounds may disrupt the microbial cell membrane or interfere with essential enzymatic processes within the pathogens.

Quantitative Data

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity (MIC in µg/mL)

Compound IDDerivative StructureS. aureusE. coliB. subtilisReference
1a 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one100100100[3]
2a 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one100200100[3]
3a 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one100100100[3]
4a 2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-one100100100[3]
5a 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one100200100[3]
6a 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one100100100[3]

Antifungal Activity (MIC in µg/mL)

Compound IDDerivative StructureC. albicansA. nigerA. flavusReference
1a 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one777[3]
2a 2-(4-methoxyphenyl)-3-methyl-6-phenylpiperidin-4-one777[3]
3a 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one777[3]
4a 2-[4-(dimethylamino)phenyl]-3-isopropyl-6-phenylpiperidin-4-one777[3]
5a 3-isopropyl-2-(4-methoxyphenyl)-6-phenylpiperidin-4-one777[3]
6a 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one777[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds can be determined using the broth microdilution method.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonism

Certain derivatives of 4-(1-pyrrolidinyl)piperidine have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor that plays a crucial role in regulating metabolism and inflammation.

Mechanism of Action and Signaling Pathway

As agonists, these compounds bind to and activate PPARδ. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade can lead to anti-inflammatory effects and regulation of lipid and glucose metabolism.[4]

PPARδ Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand (4-(1-Pyrrolidinyl)piperidine derivative) Ligand (4-(1-Pyrrolidinyl)piperidine derivative) PPARd PPARδ Ligand (4-(1-Pyrrolidinyl)piperidine derivative)->PPARd Binds and activates RXR RXR PPARd->RXR CoR Co-repressor PPARd->CoR dissociates PPRE PPRE (DNA) RXR->PPRE binds to CoA Co-activator CoA->RXR recruited Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription modulates Anti-inflammatory Effects, Metabolic Regulation Anti-inflammatory Effects, Metabolic Regulation Target Gene Transcription->Anti-inflammatory Effects, Metabolic Regulation

Caption: PPARδ signaling pathway activated by 4-(1-Pyrrolidinyl)piperidine derivatives.

Quantitative Data

The potency of PPARδ agonists is typically determined using reporter gene assays.

Compound IDEC50 (nM)Assay Type
Compound 21 3.6Reporter Gene Assay
Experimental Protocol: PPARδ Reporter Gene Assay

This assay measures the ability of a compound to activate PPARδ and induce the expression of a reporter gene.

Objective: To quantify the agonist activity of test compounds on human PPARδ.

Materials:

  • A stable cell line co-transfected with a human PPARδ expression vector and a reporter vector containing a luciferase gene under the control of a PPRE-driven promoter.

  • Test compounds.

  • Reference agonist (e.g., GW501516).

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells into a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or the reference agonist. Include a vehicle control.

  • Incubate the plate for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve.

Muscarinic Receptor Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have also been explored as ligands for muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions in the central and peripheral nervous systems.

Mechanism of Action and Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). The interaction of 4-(1-pyrrolidinyl)piperidine derivatives with these receptors can either be agonistic or antagonistic, leading to the modulation of downstream signaling cascades.

  • M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also modulate ion channels.

Muscarinic Receptor Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 4-(1-Pyrrolidinyl)piperidine derivative M135 M1/M3/M5 Ligand->M135 M24 M2/M4 Ligand->M24 Gq11 Gq/11 M135->Gq11 Gio Gi/o M24->Gio PLC PLC Gq11->PLC AC Adenylyl Cyclase Gio->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Signaling pathways of muscarinic receptors modulated by ligands.

Quantitative Data

The binding affinity of compounds to muscarinic receptors is determined using radioligand binding assays.

CompoundReceptor SubtypeKi (µM)Radioligand
UH 5 derivative m35.0[3H]-N-methylscopolamine
UH 5 derivative m44.5[3H]-N-methylscopolamine
Experimental Protocol: Muscarinic Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptors.

Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Radioligand (e.g., [3H]-N-methylscopolamine).

  • Test compounds.

  • Reference antagonist (e.g., atropine).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, incubate the cell membranes with the radioligand and various concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a non-labeled reference antagonist (e.g., atropine).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

References

In-Depth Technical Guide: 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a bicyclic diamine that has garnered significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring both a piperidine and a pyrrolidine ring, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 4-(1-Pyrrolidinyl)piperidine, with a focus on its role as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.

Chemical Structure and Properties

4-(1-Pyrrolidinyl)piperidine is characterized by a piperidine ring substituted at the 4-position with a pyrrolidin-1-yl group. This structure imparts specific physicochemical properties that are crucial for its biological function and application in drug design.

Table 1: Chemical and Physical Properties of 4-(1-Pyrrolidinyl)piperidine

PropertyValueReference(s)
CAS Number 5004-07-9[1][2]
Common Name 4-(1-Pyrrolidinyl)piperidine[1][2]
Molecular Formula C₉H₁₈N₂[1][2]
Molecular Weight 154.25 g/mol [2]
Appearance White to off-white solid/crystals[1]
Melting Point 52-57 °C[1]
Boiling Point 271.0 ± 8.0 °C at 760 mmHg
Density 1.06 g/cm³
SMILES C1CCN(C(CCN1))C2CCCC2
InChI InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform.
Purity Typically ≥95%[2]

Spectroscopic Data

Spectroscopic data are essential for the structural confirmation of 4-(1-Pyrrolidinyl)piperidine.

  • ¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the protons on the piperidine and pyrrolidine rings.

  • ¹³C NMR (CDCl₃): The carbon spectrum will display distinct signals corresponding to the carbon atoms of the two heterocyclic rings.

  • Infrared (IR): The IR spectrum will exhibit characteristic absorption bands for C-H and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Biological Activities and Signaling Pathways

4-(1-Pyrrolidinyl)piperidine has been identified as a key scaffold in the development of potent and selective PPARδ agonists.[3] PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation.

PPARδ Agonism and Anti-inflammatory Effects

As a PPARδ agonist, derivatives of 4-(1-Pyrrolidinyl)piperidine have been shown to exert significant anti-inflammatory effects, particularly in the context of atherosclerosis.[3] Activation of PPARδ by these compounds can lead to the suppression of inflammatory responses in vascular cells.

One of the key downstream effects of PPARδ activation by 4-(1-Pyrrolidinyl)piperidine derivatives is the reduction of monocyte chemoattractant protein-1 (MCP-1).[3] MCP-1 is a chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation, a key event in the development of atherosclerotic plaques. By reducing MCP-1 levels, these compounds can mitigate the inflammatory cascade that contributes to atherosclerosis.

PPAR_delta_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-(1-Pyrrolidinyl)piperidine Derivative PPARd_RXR_inactive PPARδ/RXR (Inactive) Ligand->PPARd_RXR_inactive Enters Cell PPARd_RXR_active PPARδ/RXR (Active) PPARd_RXR_inactive->PPARd_RXR_active Ligand Binding & Translocation PPRE PPRE PPARd_RXR_active->PPRE Binds to MCP1_gene MCP-1 Gene PPRE->MCP1_gene Represses Transcription Inflammation ↓ Inflammation MCP1_gene->Inflammation Leads to

PPARδ Signaling Pathway
Potential Antimicrobial and Analgesic Properties

Derivatives of 4-(1-Pyrrolidinyl)piperidine have also been investigated for their potential as antimicrobial and analgesic agents. The piperidine and pyrrolidine moieties are common pharmacophores in compounds with activity against various pathogens and in pain modulation.

Experimental Protocols

The following sections outline representative experimental protocols for the synthesis and biological evaluation of 4-(1-Pyrrolidinyl)piperidine.

Synthesis of 4-(1-Pyrrolidinyl)piperidine (Representative Protocol)

A common method for the synthesis of 4-substituted piperidines is through reductive amination. This representative protocol describes the synthesis of 4-(1-Pyrrolidinyl)piperidine from 4-piperidone and pyrrolidine.

Synthesis_Workflow Reactants 4-Piperidone + Pyrrolidine Reaction Stir at Room Temperature (24-48 h) Reactants->Reaction Solvent Methanol Solvent->Reaction Reducing_Agent Sodium Cyanoborohydride (NaBH₃CN) Reducing_Agent->Reaction Workup Quench with water Extract with Dichloromethane Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product 4-(1-Pyrrolidinyl)piperidine Purification->Product

Synthesis Workflow

Methodology:

  • Reaction Setup: To a solution of 4-piperidone (1.0 eq) in methanol, add pyrrolidine (1.2 eq).

  • Reduction: Stir the mixture at room temperature for 1-2 hours. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 4-(1-Pyrrolidinyl)piperidine.

PPARδ Reporter Gene Assay (Representative Protocol)

This protocol outlines a cell-based reporter gene assay to determine the PPARδ agonist activity of 4-(1-Pyrrolidinyl)piperidine or its derivatives.

Reporter_Assay_Workflow Cell_Culture Culture HEK293T cells Transfection Co-transfect with: - PPARδ expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment Treat cells with varying concentrations of test compound Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence_Measurement Measure Firefly and Renilla luciferase activity Lysis->Luminescence_Measurement Data_Analysis Normalize Firefly to Renilla Calculate EC₅₀ Luminescence_Measurement->Data_Analysis

Reporter Assay Workflow

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a PPARδ expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs), and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After transfection, treat the cells with various concentrations of 4-(1-Pyrrolidinyl)piperidine or its derivatives. Include a vehicle control (e.g., DMSO) and a known PPARδ agonist as a positive control.

  • Incubation: Incubate the treated cells for 24 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Antimicrobial Susceptibility Testing (Representative Protocol)

The antimicrobial activity of 4-(1-Pyrrolidinyl)piperidine can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of 4-(1-Pyrrolidinyl)piperidine in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications and Future Directions

4-(1-Pyrrolidinyl)piperidine and its derivatives hold significant promise in drug discovery. Its established role as a scaffold for PPARδ agonists makes it a valuable starting point for the development of therapeutics for metabolic diseases and inflammatory conditions such as atherosclerosis. Further research into its antimicrobial and analgesic properties may uncover new applications for this versatile molecule. The continued exploration of structure-activity relationships (SAR) will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of novel compounds based on this core structure.

Conclusion

4-(1-Pyrrolidinyl)piperidine is a chemically and biologically significant molecule with a well-defined structure and a range of interesting properties. Its utility as a building block for potent PPARδ agonists highlights its importance in the field of drug development. This technical guide provides a foundational understanding of its chemical characteristics, biological activities, and experimental evaluation, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for 4-(1-Pyrrolidinyl)piperidine Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a versatile chemical scaffold that has been incorporated into various biologically active compounds.[1] Its derivatives have shown potential as analgesics, inhibitors of leukotriene A(4) hydrolase, and DNA alkylating agents.[2][3][4] The dihydrochloride salt form ensures better solubility in aqueous solutions, making it suitable for cell culture applications. This document provides detailed protocols for the use of 4-(1-Pyrrolidinyl)piperidine dihydrochloride in cell culture, focusing on its role as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.[5]

Background

4-(1-Pyrrolidinyl)piperidine and its derivatives are of significant interest in medicinal chemistry. The pyrrolidine and piperidine ring systems are common motifs in pharmacologically active molecules, contributing to their three-dimensional structure and interaction with biological targets.[1][6] The ability of some of its derivatives to cross the blood-brain barrier expands their potential therapeutic applications.[7]

Mechanism of Action: PPARδ Agonism

Recent studies have identified a derivative of 4-(1-Pyrrolidinyl)piperidine as a potent agonist of PPARδ, a nuclear receptor that plays a crucial role in metabolic regulation and inflammation.[5] Activation of PPARδ can lead to the transcription of genes involved in fatty acid oxidation and energy homeostasis. As a PPARδ agonist, this compound has demonstrated anti-inflammatory effects and the ability to suppress the progression of atherosclerosis in animal models.[5]

Applications in Cell Culture-Based Research

Based on its known biological activities, this compound can be utilized in a variety of cell culture experiments, including:

  • Metabolic Studies: Investigating the effects on glucose uptake, fatty acid metabolism, and mitochondrial function in cell lines such as adipocytes, hepatocytes, and myocytes.

  • Inflammation Assays: Assessing the anti-inflammatory properties by measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages or other immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).

  • Cancer Research: Exploring the anti-proliferative or cytotoxic effects on various cancer cell lines, as some related compounds have shown cytotoxic activity.[4][6]

  • Neuroscience Research: Given that some piperidine-based compounds are sigma receptor modulators, investigating the potential neuroprotective or neuromodulatory effects in neuronal cell cultures could be a valuable area of research.[8][9]

Quantitative Data

Compound DerivativeBiological ActivityEC50Reference
A specific benzothiazole derivative containing a 4-(1-pyrrolidinyl)piperidine moietyPPARδ Agonist3.6 nM[5]

Experimental Protocols

Preparation of Stock Solution

Caution: Handle this compound in accordance with its Safety Data Sheet (SDS). It may cause skin and eye irritation.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]

Materials:

  • This compound (CAS No. can be found in PubChem CID 21115585)[13]

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve an appropriate amount of this compound in sterile DMSO or water. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 227.18 g/mol for the dihydrochloride form), dissolve 2.27 mg of the compound in 1 mL of solvent.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Determination of Optimal Working Concentration using a Cell Viability Assay

It is crucial to determine the concentration range where the compound is effective without causing significant cytotoxicity.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, HepG2 hepatocytes for metabolic studies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • After the incubation period, assess cell viability using a preferred method according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Select a range of non-toxic concentrations for subsequent experiments.

General Protocol for Cell Treatment

Procedure:

  • Plate the cells at the desired density in an appropriate culture vessel (e.g., 6-well plate, 12-well plate) and allow them to adhere.

  • Prepare the desired working concentrations of this compound in fresh cell culture medium based on the results from the cell viability assay.

  • Remove the existing medium and replace it with the medium containing the compound or vehicle control.

  • Incubate the cells for the desired experimental duration.

  • Following incubation, proceed with downstream analysis, such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or collection of the supernatant for cytokine analysis.

Visualizations

PPAR_Signaling_Pathway PPARδ Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-(1-Pyrrolidinyl)piperidine dihydrochloride PPARd PPARδ Ligand->PPARd Binds to PPARd_RXR_complex PPARδ-RXR Heterodimer PPARd->PPARd_RXR_complex Forms heterodimer with RXR RXR RXR->PPARd_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Biological_Response Metabolic Regulation & Anti-inflammatory Effects Target_Genes->Biological_Response Leads to

Caption: PPARδ signaling pathway activated by a ligand.

Experimental_Workflow Workflow for Determining Optimal Working Concentration Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (e.g., overnight) Cell_Seeding->Adherence Compound_Prep Prepare serial dilutions of the compound Adherence->Compound_Prep Cell_Treatment Treat cells with different concentrations Compound_Prep->Cell_Treatment Incubation Incubate for a defined period (e.g., 24-72h) Cell_Treatment->Incubation Viability_Assay Perform cell viability assay Incubation->Viability_Assay Data_Acquisition Measure absorbance/ fluorescence Viability_Assay->Data_Acquisition Data_Analysis Calculate % viability vs. vehicle control Data_Acquisition->Data_Analysis Concentration_Selection Select non-toxic concentration range for experiments Data_Analysis->Concentration_Selection End End Concentration_Selection->End

Caption: Experimental workflow for determining optimal working concentration.

References

Application Notes and Protocols for In Vivo Evaluation of 4-(1-Pyrrolidinyl)piperidine dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a versatile scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of various pharmaceutical agents, including analgesics, antidepressants, and cognitive enhancers.[1][2] Its favorable pharmacokinetic properties and potential to cross the blood-brain barrier make it a compound of significant interest for central nervous system (CNS) drug development.[1][2] Derivatives of this compound have shown promise in preclinical studies for pain relief and as dual serotonin and noradrenaline reuptake inhibitors.[3][4][5][6] Furthermore, a novel PPARδ agonist incorporating the 4-(1-pyrrolidinyl)piperidine structure has demonstrated anti-inflammatory effects in a mouse model of atherosclerosis.[7]

These application notes provide a detailed experimental design for the in vivo evaluation of 4-(1-Pyrrolidinyl)piperidine dihydrochloride in mice, focusing on its potential analgesic and antidepressant-like activities. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field.

Data Presentation

Table 1: Dose Escalation and Acute Toxicity Study
Group Treatment Dose (mg/kg, i.p.) Number of Mice (n) Observation Period Primary Endpoints
1Vehicle (Saline)-1024 hoursClinical signs of toxicity, Mortality
2This compound101024 hoursClinical signs of toxicity, Mortality
3This compound301024 hoursClinical signs of toxicity, Mortality
4This compound1001024 hoursClinical signs of toxicity, Mortality
Table 2: Pharmacokinetic Study Parameters
Parameter Description
Administration RouteIntravenous (i.v.), Intraperitoneal (i.p.), Oral (p.o.)
Doses5 mg/kg (i.v.), 10 mg/kg (i.p. and p.o.)
Time Points (post-dose)5, 15, 30, 60, 120, 240, 480 minutes
Sample MatrixPlasma, Brain tissue
Analytical MethodLC-MS/MS
Key MetricsCmax, Tmax, AUC, t1/2, Brain/Plasma Ratio
Table 3: Analgesic Activity Assessment (Hot Plate Test)
Group Treatment Dose (mg/kg, i.p.) Number of Mice (n) Time Points (post-dose) Primary Endpoint
1Vehicle (Saline)-1030, 60, 90, 120 minLatency to paw lick or jump
2This compound101030, 60, 90, 120 minLatency to paw lick or jump
3This compound301030, 60, 90, 120 minLatency to paw lick or jump
4Morphine (Positive Control)101030, 60, 90, 120 minLatency to paw lick or jump
Table 4: Antidepressant-like Activity Assessment (Forced Swim Test)
Group Treatment Dose (mg/kg, i.p.) Number of Mice (n) Dosing Regimen Primary Endpoint
1Vehicle (Saline)-12Once daily for 7 daysImmobility time
2This compound1012Once daily for 7 daysImmobility time
3This compound3012Once daily for 7 daysImmobility time
4Fluoxetine (Positive Control)2012Once daily for 7 daysImmobility time

Experimental Protocols

Animals and Housing
  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Mice will be housed in groups of 5 per cage under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Food and water will be available ad libitum.

  • Acclimation: All mice will be acclimated to the housing facility for at least one week before the start of the experiments. All experimental procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).

Drug Preparation and Administration
  • Compound: this compound will be dissolved in sterile 0.9% saline.

  • Administration: The compound will be administered via intraperitoneal (i.p.) injection for behavioral studies. For pharmacokinetic studies, intravenous (i.v.) and oral (p.o.) routes will also be used.

Acute Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects.

  • Procedure:

    • Mice will be randomly assigned to the groups outlined in Table 1.

    • A single dose of the compound or vehicle will be administered i.p.

    • Mice will be observed continuously for the first 4 hours and then at regular intervals for 24 hours.

    • Observations will include changes in skin and fur, eyes, respiratory rate, autonomic and CNS effects (e.g., tremors, convulsions, salivation, lethargy), and behavior.

    • The number of mortalities in each group will be recorded.

Pharmacokinetic (PK) Study
  • Objective: To characterize the absorption, distribution, and elimination profile of the compound.

  • Procedure:

    • Mice will be assigned to different administration route groups (i.v., i.p., p.o.).

    • The compound will be administered at the doses specified in Table 2.

    • At each time point, a small blood sample (approximately 30 µL) will be collected from the submandibular vein.[8]

    • For terminal time points, blood will be collected via cardiac puncture, and brain tissue will be harvested.

    • Plasma will be separated by centrifugation.

    • Plasma and brain homogenate concentrations of the compound will be determined by a validated LC-MS/MS method.

Analgesic Activity: Hot Plate Test
  • Objective: To evaluate the central analgesic properties of the compound.

  • Procedure:

    • The hot plate apparatus will be maintained at a constant temperature of 55 ± 0.5°C.

    • Mice will be placed on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) will be recorded. A cut-off time of 30 seconds will be used to prevent tissue damage.

    • A baseline latency will be determined for each mouse before treatment.

    • Mice will be treated with the compound, vehicle, or morphine as described in Table 3.

    • The latency will be measured at 30, 60, 90, and 120 minutes post-injection.

Antidepressant-like Activity: Forced Swim Test (FST)
  • Objective: To assess the potential antidepressant-like effects of the compound.

  • Procedure:

    • Mice will be treated daily for 7 days with the compound, vehicle, or fluoxetine as detailed in Table 4.

    • On the final day of treatment, 60 minutes after the last injection, mice will be individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of immobility during the last 4 minutes of a 6-minute session will be recorded by a trained observer blinded to the treatment groups. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Preliminary Studies cluster_Phase2 Phase 2: Efficacy Studies Toxicity Acute Toxicity Study (Dose Escalation) PK Pharmacokinetic Study (i.v., i.p., p.o.) Toxicity->PK Inform Dose Selection Analgesic Analgesic Activity (Hot Plate Test) PK->Analgesic Inform Dosing Regimen Antidepressant Antidepressant-like Activity (Forced Swim Test) PK->Antidepressant Inform Dosing Regimen Putative_Signaling_Pathway cluster_Presynaptic Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Compound 4-(1-Pyrrolidinyl)piperidine dihydrochloride SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition Synaptic_Vesicle Synaptic Vesicle (5-HT, NE) SERT->Synaptic_Vesicle Reuptake NET->Synaptic_Vesicle Reuptake Serotonin Serotonin (5-HT) Synaptic_Vesicle->Serotonin Release Norepinephrine Norepinephrine (NE) Synaptic_Vesicle->Norepinephrine Release Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Norepinephrine->Postsynaptic_Receptor Signaling Downstream Signaling (e.g., cAMP, CREB) Postsynaptic_Receptor->Signaling Response Therapeutic Effects (Antidepressant, Analgesic) Signaling->Response

References

Application Notes: Quantitative Analysis of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine dihydrochloride is a diamine compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Accurate quantification of this molecule is essential for ensuring the quality, potency, and safety of active pharmaceutical ingredients (APIs) and their intermediates. Due to its chemical structure, which lacks a strong chromophore, direct analysis by common spectrophotometric methods can be challenging.

This document provides detailed application notes and protocols for three distinct analytical techniques for the quantitative analysis of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A highly sensitive and specific method suitable for trace-level analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the quantification of the free base form of the analyte, offering high selectivity.

  • Acid-Base Titration: A classic, cost-effective method for the assay of the dihydrochloride salt in bulk form.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

Principle

This method is based on the pre-column derivatization of the secondary amine groups of 4-(1-Pyrrolidinyl)piperidine with a labeling agent that introduces a chromophore, allowing for sensitive detection by UV-Vis spectrophotometry. Dansyl chloride is a common derivatizing reagent that reacts with primary and secondary amines to form stable, highly UV-absorbent derivatives.[1] The resulting derivative is then separated and quantified using reversed-phase HPLC.

Experimental Protocol

1. Reagents and Materials

  • This compound Reference Standard

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Methanol (HPLC grade)

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a final concentration within the calibration range.

4. Derivatization Procedure

  • To 100 µL of each standard and sample solution in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (10 mg/mL in acetonitrile).

  • Vortex the mixture and incubate at 60°C for 45 minutes in a water bath.[2]

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve using the linear regression equation.

Data Presentation

Table 1: Representative Validation Data for HPLC-UV Method

ParameterResult
Linearity (R²)> 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Methanol Weigh->Dissolve AddBuffer Add Bicarbonate Buffer Dissolve->AddBuffer AddDansyl Add Dansyl Chloride AddBuffer->AddDansyl Incubate Incubate at 60°C AddDansyl->Incubate Quench Quench with HCl Incubate->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: HPLC-UV analysis workflow with pre-column derivatization.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

This method involves the analysis of the free base form of 4-(1-Pyrrolidinyl)piperidine by GC-MS. The dihydrochloride salt is first converted to the more volatile free base by treatment with a strong base. The free base is then extracted into an organic solvent and injected into the GC-MS system. Quantification is achieved by monitoring a specific ion fragment of the analyte in Single Ion Monitoring (SIM) mode, which provides high selectivity and sensitivity.

Experimental Protocol

1. Reagents and Materials

  • This compound Reference Standard

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM, GC grade)

  • Anhydrous Sodium Sulfate

  • Methanol (GC grade)

2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Single Ion Monitoring (SIM).

3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL of free base): Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol.

  • Working Standard Solutions: Prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL in methanol.

  • Sample Solution: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.

4. Free Base Extraction Procedure

  • To 1 mL of each standard and sample solution in a vial, add 1 mL of 1 M NaOH solution to convert the salt to the free base.

  • Add 2 mL of DCM and vortex for 1 minute to extract the free base.

  • Centrifuge to separate the layers.

  • Transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried DCM extract to a GC vial for analysis.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Determine the concentration of 4-(1-Pyrrolidinyl)piperidine in the sample from the calibration curve.

Data Presentation

Table 2: Representative Validation Data for GC-MS Method

ParameterResult
Linearity (R²)> 0.998
Accuracy (Recovery)97.5% - 103.0%
Precision (%RSD)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_extract Free Base Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample/Standard Dissolve Dissolve in Methanol Weigh->Dissolve AddBase Add 1M NaOH Dissolve->AddBase AddDCM Add Dichloromethane AddBase->AddDCM Vortex Vortex & Centrifuge AddDCM->Vortex Separate Capillary Column Separation Vortex->Separate Dry Dry with Na2SO4 Separate->Dry Detect MS Detection (SIM Mode) Separate->Detect Inject Inject into GC-MS Dry->Inject Inject->Separate CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: GC-MS analysis workflow for 4-(1-Pyrrolidinyl)piperidine.

Method 3: Acid-Base Titration

Principle

This method is a direct assay of this compound. As the salt of a weak base and a strong acid, it can be titrated with a strong base, such as sodium hydroxide. The two hydrochloride components will be neutralized sequentially. The endpoint is determined potentiometrically, with two distinct equivalence points corresponding to the neutralization of each hydrochloride.

Experimental Protocol

1. Reagents and Materials

  • This compound Sample

  • 0.1 M Sodium Hydroxide (NaOH) volumetric solution, standardized

  • Deionized Water

2. Instrumentation

  • Potentiometric autotitrator with a pH electrode.

  • Analytical balance.

  • Magnetic stirrer.

3. Titration Procedure

  • Accurately weigh approximately 227 mg of the this compound sample into a beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added.

  • Continue the titration past the second equivalence point.

4. Data Analysis

  • Plot the titration curve (pH vs. volume of NaOH added) or the first derivative curve (dpH/dV vs. volume of NaOH added).

  • The volume of NaOH consumed at the second equivalence point (Veq2) is used for the calculation.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (Veq2 × M_NaOH × MW) / (2 × W_sample × 10)

    Where:

    • Veq2 = Volume of NaOH at the second equivalence point (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW = Molecular weight of this compound (227.18 g/mol )

    • W_sample = Weight of the sample (g)

    • The factor of 2 accounts for the two moles of HCl per mole of the analyte.

Data Presentation

Table 3: Representative Validation Data for Titration Method

ParameterResult
Accuracy (Recovery)99.0% - 101.0%
Precision (%RSD)< 1.0%

Visualization

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Deionized Water Weigh->Dissolve Setup Immerse pH Electrode Dissolve->Setup Titrate Titrate with 0.1 M NaOH Setup->Titrate Record Record pH and Volume Titrate->Record Plot Plot Titration Curve Record->Plot DetermineEP Determine Equivalence Point Plot->DetermineEP Calculate Calculate % Purity DetermineEP->Calculate

Caption: Workflow for the acid-base titration of the dihydrochloride salt.

References

Preparation of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of 4-(1-Pyrrolidinyl)piperidine dihydrochloride. This compound and its derivatives are of significant interest in medicinal chemistry and drug development, particularly in the fields of neuropharmacology and analgesics. Accurate and reproducible preparation of stock solutions is the first critical step in any experimental workflow, ensuring the reliability and validity of subsequent assays.

Compound Information

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₉H₂₀Cl₂N₂--INVALID-LINK--
Molecular Weight 227.17 g/mol Calculated
Appearance White to almost white crystalline powder--INVALID-LINK--
Storage Conditions Store at 2 - 8 °C in a cool, dry place.--INVALID-LINK--

Solubility Data

The solubility of a compound is a critical factor in determining the appropriate solvent and maximum achievable concentration for a stock solution. The dihydrochloride salt form of 4-(1-Pyrrolidinyl)piperidine enhances its aqueous solubility compared to the free base.

SolventSolubilityNotes
Water 50 mg/mLThe dihydrochloride salt is readily soluble in water.
Dimethyl Sulfoxide (DMSO) 45.45 mg/mLA common solvent for creating high-concentration stock solutions for in vitro assays.
Ethanol Slightly solubleNot recommended as a primary solvent for high-concentration stock solutions.

Safety and Handling Precautions

Before handling this compound, it is essential to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1] If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Experimental Protocols

Preparation of a 100 mM Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required and the final concentration in the assay is compatible with this stock concentration.

Materials:

  • This compound (MW: 227.17 g/mol )

  • Nuclease-free water (or appropriate sterile, purified water)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile-filtering apparatus (e.g., 0.22 µm syringe filter)

Procedure:

  • Calculate the required mass:

    • For 10 mL of a 100 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 227.17 g/mol = 0.22717 g

      • Weigh out approximately 227.2 mg of this compound.

  • Dissolution:

    • Carefully transfer the weighed compound into a sterile conical tube.

    • Add a portion of the nuclease-free water (e.g., 8 mL) to the tube.

    • Vortex the solution until the compound is completely dissolved. The solution should be clear and free of particulates.

  • Volume Adjustment:

    • Add nuclease-free water to bring the final volume to 10 mL.

  • Sterilization (Optional but Recommended):

    • If the stock solution is for use in cell-based assays, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 2-8°C for a few weeks.

Preparation of a 50 mM DMSO Stock Solution

This protocol is ideal for creating a high-concentration stock solution for in vitro assays that require a low final solvent concentration.

Materials:

  • This compound (MW: 227.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes or vials with DMSO-compatible caps

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For 5 mL of a 50 mM stock solution:

      • Mass (g) = 0.05 mol/L x 0.005 L x 227.17 g/mol = 0.05679 g

      • Weigh out approximately 56.8 mg of this compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile tube.

    • Add the full volume of DMSO (5 mL).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution if necessary.

  • Storage:

    • Aliquot into small volumes in tightly sealed, DMSO-compatible tubes.

    • Store at -20°C. DMSO has a high freezing point (~18.5 °C), so the stock solution will be frozen at this temperature.

Important Consideration for DMSO Stocks: When preparing working solutions from a DMSO stock for aqueous-based assays (e.g., cell culture), ensure the final concentration of DMSO is non-toxic to the experimental system (typically ≤ 0.5%).

Diagrams

Stock_Solution_Preparation_Workflow Workflow for Stock Solution Preparation cluster_planning Planning cluster_preparation Preparation cluster_storage Storage & Use Determine_Required_Concentration Determine Required Concentration & Volume Select_Solvent Select Appropriate Solvent (Water, DMSO, etc.) Determine_Required_Concentration->Select_Solvent Based on solubility Calculate_Mass Calculate Required Mass of Compound Select_Solvent->Calculate_Mass Weigh_Compound Weigh Compound Accurately Calculate_Mass->Weigh_Compound Dissolve_in_Solvent Dissolve in Solvent Weigh_Compound->Dissolve_in_Solvent Adjust_Volume Adjust to Final Volume Dissolve_in_Solvent->Adjust_Volume Sterilize Sterile Filter (Optional) Adjust_Volume->Sterilize Aliquot Aliquot into Single-Use Tubes Sterilize->Aliquot Store Store at Recommended Temperature (-20°C or 2-8°C) Aliquot->Store Dilute Dilute to Working Concentration for Experiments Store->Dilute

Caption: A logical workflow for the preparation of stock solutions.

Signaling_Pathway_Placeholder Conceptual Application in a Signaling Pathway Receptor Receptor Signaling_Molecule_1 Signaling_Molecule_1 Receptor->Signaling_Molecule_1 Activates/Inhibits Signaling_Molecule_2 Signaling_Molecule_2 Signaling_Molecule_1->Signaling_Molecule_2 Cellular_Response Cellular_Response Signaling_Molecule_2->Cellular_Response Compound 4-(1-Pyrrolidinyl)piperidine Derivative Compound->Receptor Modulates

References

Application Notes and Protocols for the Administration of 4-(1-Pyrrolidinyl)piperidine and its Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific studies detailing the administration routes of 4-(1-Pyrrolidinyl)piperidine dihydrochloride in animal models were identified in the available literature. The following information is based on studies conducted with the parent compound, 4-(1-Pyrrolidinyl)piperidine, and its derivatives. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Introduction

4-(1-Pyrrolidinyl)piperidine is a chemical scaffold that has been investigated for various pharmacological activities. This document provides an overview of the administration routes used in preclinical animal studies for this compound and its analogs, with a focus on providing detailed protocols for researchers, scientists, and drug development professionals. The information is compiled from published research to facilitate the design of new in vivo experiments.

Summary of Administration Routes and Dosages

The primary route of administration identified in the literature for 4-(1-Pyrrolidinyl)piperidine and its derivatives in rodent models is intraperitoneal injection. The table below summarizes the quantitative data from relevant studies.

CompoundAnimal ModelAdministration RouteDoseReported Effect
4-(1-Pyrrolidinyl)piperidine & derivativesMiceIntraperitoneal (IP)50 mg/kgAnalgesic activity[1]
4-(1-Pyrrolidinyl)piperidine & derivativesMiceIntraperitoneal (IP)75 mg/kgToxicity observed[1]
4-(1-Pyrrolidinyl)piperidine & derivativesRatsNot specified in abstract100 mg/kgEffect on plasma glucose[2]
1,3-disubstituted pyrrolidine-2,5-dionesMiceIntraperitoneal (IP)Not specifiedAnticonvulsant activity[3]

Experimental Protocols

Intraperitoneal (IP) Administration for Analgesic Activity Screening

This protocol is based on the methodology described in studies evaluating the analgesic potential of 4-(1-Pyrrolidinyl)piperidine derivatives.[1]

Objective: To assess the analgesic effect of test compounds following intraperitoneal administration in mice.

Materials:

  • 4-(1-Pyrrolidinyl)piperidine or its derivatives

  • Vehicle (e.g., normal saline, distilled water with a solubilizing agent like Tween 80)

  • Syringes (1 mL) with appropriate gauge needles (e.g., 25-27 gauge)

  • Animal balance

  • Test animals (e.g., Swiss albino mice)

Procedure:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Dose Preparation:

    • Calculate the required amount of the test compound based on the animal's body weight to achieve the desired dose (e.g., 50 mg/kg).

    • Dissolve or suspend the compound in a suitable vehicle. The final concentration should be such that the injection volume is appropriate for the animal (typically 5-10 mL/kg for mice).

  • Administration:

    • Weigh the animal immediately before dosing.

    • Gently restrain the mouse, exposing the abdominal area.

    • Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the prepared dose solution intraperitoneally.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of toxicity or adverse effects.

    • Proceed with the analgesic assessment (e.g., tail-flick test, hot plate test) at predetermined time points after administration.

Experimental Workflow for Analgesic Screening:

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation acclimatize Animal Acclimatization dose_prep Dose Preparation (50 mg/kg) acclimatize->dose_prep weigh Weigh Animal dose_prep->weigh inject Intraperitoneal Injection weigh->inject monitor Monitor for Toxicity inject->monitor analgesic_test Analgesic Assessment monitor->analgesic_test

Workflow for IP administration and analgesic testing.

General Considerations for Administration Route Selection

While intraperitoneal injection has been documented for 4-(1-Pyrrolidinyl)piperidine derivatives, other administration routes are commonly used for piperidine-based compounds in animal research. The choice of route depends on the physicochemical properties of the compound and the objective of the study.

  • Oral Administration (PO): For assessing oral bioavailability and central nervous system effects after absorption through the gastrointestinal tract. Compounds can be administered via oral gavage.[4]

  • Intravenous Administration (IV): To achieve rapid and complete systemic exposure, bypassing absorption barriers. This route is often used in pharmacokinetic studies.

  • Subcutaneous Administration (SC): For slower, more sustained absorption compared to IV or IP routes.

The signaling pathway for many piperidine derivatives involves interaction with specific receptors in the central nervous system, such as opioid receptors, to elicit an analgesic response.

Signaling Pathway for Opioid-like Analgesia:

G compound Piperidine Derivative receptor Opioid Receptor compound->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp neuronal_activity Reduced Neuronal Excitability camp->neuronal_activity ion_channel->neuronal_activity analgesia Analgesic Effect neuronal_activity->analgesia

Opioid receptor signaling pathway.

Researchers are encouraged to consult comprehensive guides on the administration of substances to laboratory animals for detailed information on various techniques and species-specific considerations.[5][6]

References

Introduction: The Strategic Value of a Fused Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to 4-(1-Pyrrolidinyl)piperidine: A Privileged Scaffold in Synthetic Chemistry

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." 4-(1-Pyrrolidinyl)piperidine is a quintessential example of such a scaffold, ingeniously fusing two highly valued saturated heterocycles: the six-membered piperidine ring and the five-membered pyrrolidine ring.[1] This unique bicyclic diamine structure provides a well-defined three-dimensional arrangement and two basic nitrogen centers, offering a versatile platform for constructing complex, biologically active molecules.[1]

The piperidine moiety is a cornerstone in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets.[1][2] Similarly, the pyrrolidine ring offers a distinct stereochemical and conformational profile.[1] Their combination in 4-(1-Pyrrolidinyl)piperidine has made it a valuable building block in the synthesis of novel therapeutics, including analgesics, antidepressants, anti-inflammatory agents, and potential treatments for metabolic diseases.[3][4][5] Its favorable lipophilicity and potential to cross the blood-brain barrier further enhance its utility in neuropharmacology.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the key synthetic transformations of 4-(1-Pyrrolidinyl)piperidine but also delves into the causality behind experimental choices, ensuring a deep, practical understanding of its application as a versatile synthetic building block.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The data presented below provides the essential physical and spectroscopic benchmarks for 4-(1-Pyrrolidinyl)piperidine.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂[3][6]
Molecular Weight 154.26 g/mol [3][6]
CAS Number 5004-07-9[3][6]
Appearance White to off-white crystalline powder[3]
Melting Point 53-62 °C[3][7]

Conformational Insights: The molecule's structure is conformationally flexible. The piperidine ring predominantly adopts a chair conformation, while the pyrrolidine ring assumes an envelope or twist conformation. The two most stable conformers are the equatorial-equatorial (e-e) and axial-equatorial (a-e) forms, with their relative populations being solvent-dependent.[8] This conformational behavior can significantly influence the molecule's reactivity and its binding affinity to biological targets.

Table 2: Spectroscopic Data for Characterization

TechniqueKey Features and Representative ShiftsSource(s)
¹H NMR Chemical shifts are solvent-dependent. Protons on the piperidine and pyrrolidine rings typically appear in the 1.4-3.1 ppm range. The N-H proton of the piperidine ring is a broad singlet.[8]
¹³C NMR Carbons adjacent to nitrogen atoms (C-N) are deshielded and appear in the 45-65 ppm range. Other aliphatic carbons appear further upfield.[8]
FT-IR N-H stretching (piperidine) ~3200-3400 cm⁻¹, C-H stretching (aliphatic) ~2800-3000 cm⁻¹, C-N stretching ~1000-1200 cm⁻¹.[6][7]

Safety, Handling, and Storage

Adherence to rigorous safety protocols is non-negotiable when working with any chemical reagent.

Hazard Identification: 4-(1-Pyrrolidinyl)piperidine is classified as an irritant.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][9] In some cases, it is listed as causing severe skin burns and eye damage.[6]

  • Precautions: Avoid all personal contact, including inhalation.[10] Do not ingest. Animal experiments suggest ingestion may cause serious health damage.[10]

Recommended Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

  • Dispensing: When weighing and transferring the solid, use procedures that avoid generating dust.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[10] Contaminated clothing should be laundered separately before reuse.[10]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8 °C).[3][9]

  • Keep away from incompatible materials, particularly strong oxidizing agents, as ignition may result.[10]

Core Synthetic Applications: Protocols and Mechanistic Rationale

The synthetic utility of 4-(1-Pyrrolidinyl)piperidine stems primarily from the nucleophilicity of its secondary piperidine nitrogen. The tertiary pyrrolidine nitrogen is significantly less reactive, allowing for highly selective functionalization.

Caption: The core scaffold showing the reactive secondary amine on the piperidine ring.

Application 1: N-Alkylation via Reductive Amination

Reductive amination is arguably the most robust and versatile method for N-alkylation of the piperidine core.[11][12] It is a one-pot procedure that forms a stable C-N bond with high efficiency and is tolerant of a wide range of functional groups on the aldehyde or ketone coupling partner.[11][13]

Mechanistic Principle: The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with a carbonyl compound. This electrophilic intermediate is then reduced in situ by a mild, selective hydride source.

Causality—Why Sodium Triacetoxyborohydride? Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. Its reduced reactivity compared to reagents like NaBH₄ allows it to selectively reduce the iminium ion in the presence of the unreacted aldehyde, preventing the undesired reduction of the starting carbonyl to an alcohol. Its solubility in common organic solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) facilitates a homogeneous reaction environment.[13][14]

Reductive_Amination Start 4-(1-Pyrrolidinyl)piperidine + Aldehyde/Ketone Intermediate Iminium Ion Intermediate Start->Intermediate Condensation (-H₂O) Product N-Alkylated Product Intermediate->Product Reduction Reagent NaBH(OAc)₃ (Reducing Agent) Reagent->Intermediate

Caption: Workflow for N-Alkylation via Reductive Amination.

Protocol: Synthesis of 1-Benzyl-4-(1-pyrrolidinyl)piperidine [12]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-(1-Pyrrolidinyl)piperidine154.261.00 g6.481.0
Benzaldehyde106.120.76 mL7.131.1
Sodium Triacetoxyborohydride211.942.06 g9.721.5
Dichloromethane (DCM)-30 mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 4-(1-Pyrrolidinyl)piperidine (1.00 g, 6.48 mmol) and anhydrous dichloromethane (30 mL).

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Add benzaldehyde (0.76 mL, 7.13 mmol, 1.1 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (2.06 g, 9.72 mmol, 1.5 eq) portion-wise over 10-15 minutes. Note: Initial effervescence may occur due to trace moisture.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, slowly quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing) to afford the pure product.

Application 2: N-Acylation

N-acylation provides a direct route to amide derivatives, which are prevalent in pharmaceuticals. This reaction involves the nucleophilic attack of the piperidine nitrogen on an electrophilic acylating agent, such as an acyl chloride or anhydride.

Mechanistic Principle: The reaction follows a nucleophilic addition-elimination mechanism. The lone pair of electrons on the secondary amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the stable amide product.[15]

Causality—The Role of the Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. It neutralizes the acidic byproduct (e.g., HCl from an acyl chloride) that is generated during the reaction. Without a base, the byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Acylation_Workflow Start 4-(1-Pyrrolidinyl)piperidine + Acyl Chloride Product N-Acylated Product (Amide) Start->Product Nucleophilic Acyl Substitution Base Base (e.g., Et₃N) (Acid Scavenger) Base->Start Byproduct [Base-H]⁺Cl⁻ (Salt Byproduct) Product->Byproduct Forms Concurrently

Caption: Workflow for N-Acylation of the piperidine nitrogen.

Protocol: Synthesis of 1-Acetyl-4-(1-pyrrolidinyl)piperidine

Step-by-Step Procedure:

  • Dissolve 4-(1-Pyrrolidinyl)piperidine (1.0 g, 6.48 mmol, 1.0 eq) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 mL, 7.78 mmol, 1.2 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.51 mL, 7.13 mmol, 1.1 eq) dropwise via syringe. Caution: This reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by silica gel chromatography if necessary to obtain the pure amide product.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

The piperidine nitrogen is a potent enough nucleophile to participate in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the direct coupling of the scaffold to aromatic rings, a common strategy in drug design.

Mechanistic Principle: This reaction is only feasible on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a good leaving group (typically a halide like -F or -Cl). The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). The leaving group is then expelled to restore aromaticity.

Causality—Why an Activated Ring? The electron-withdrawing group is critical as it delocalizes the negative charge of the Meisenheimer complex, stabilizing this key intermediate and lowering the activation energy for the reaction. Without it, the aromatic ring is not sufficiently electrophilic to be attacked by the amine.

SNAr_Workflow Start 4-(1-Pyrrolidinyl)piperidine + Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) Product N-Arylated Product Start->Product SNAr Reaction Base Base (e.g., K₃PO₄) Base->Start Solvent Solvent/Heat (e.g., H₂O, 90 °C) Solvent->Start

Caption: Workflow for N-Arylation via SNAr Reaction.

Protocol: Synthesis of 1-(4-Nitro-2-pyridinyl)-4-(1-pyrrolidinyl)piperidine [16]

Step-by-Step Procedure:

  • To a 300 mL three-necked round-bottom flask, add distilled water (90 mL).

  • Add and dissolve potassium phosphate (K₃PO₄) (10.51 g, 49.5 mmol, 1.01 eq).

  • Add and dissolve 4-(1-Pyrrolidinyl)piperidine (7.77 g, 50.4 mmol, 1.03 eq).

  • Add an additional 10 mL of water to rinse any reagents into the flask.

  • Add 2-fluoro-5-nitropyridine (6.96 g, 49.0 mmol, 1.0 eq) dropwise over approximately 5 minutes.

  • Heat the reaction mixture and stir at 46 (±4) °C for 5 hours.

  • Workup: Cool the mixture to room temperature and let it stand overnight without agitation to allow the product to crystallize.

  • Isolate the product by vacuum filtration.

  • Wash the solid product thoroughly with several portions of water to remove inorganic salts.

  • Dry the product in a vacuum oven to a constant mass to yield the pure N-arylated product.

References

Application Notes: 4-(1-Pyrrolidinyl)piperidine Dihydrochloride in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(1-Pyrrolidinyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a pyrrolidinyl group.[1][2] In research settings, it is typically utilized as its dihydrochloride salt to enhance solubility and stability.[3] The primary interest in this compound within the field of neuroscience stems from its activity as a high-affinity ligand for sigma (σ) receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes.[4][5][6]

The σ1 receptor is an intracellular chaperone protein located predominantly at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[4] Modulation of the σ1 receptor has been implicated in a wide range of neurological and psychiatric conditions, making ligands like 4-(1-Pyrrolidinyl)piperidine valuable tools for investigating potential therapeutic interventions.

Mechanism of Action

4-(1-Pyrrolidinyl)piperidine and its analogs exert their effects primarily by binding to and modulating sigma receptors. The σ1 receptor, in particular, is a key target. Ligand binding to the σ1 receptor can influence several downstream pathways:

  • Modulation of Ion Channels: It can regulate the activity of various ion channels, including NMDA-type glutamate receptors, which are critical for synaptic transmission and plasticity.[4]

  • Calcium Homeostasis: The σ1 receptor helps regulate calcium flux between the endoplasmic reticulum and mitochondria, a process vital for maintaining cellular energy levels and preventing apoptosis.

  • Neurotransmitter Release: It can modulate the release of key neurotransmitters such as dopamine, contributing to its potential applications in movement disorders like Parkinson's disease.[4]

  • Neuroprotection: Through its role in mitigating endoplasmic reticulum stress and oxidative stress, σ1 receptor activation can confer neuroprotective effects, which is a key area of investigation for neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8]

cluster_0 Cellular Environment 4PP 4-(1-Pyrrolidinyl)piperidine Sigma1R Sigma-1 Receptor (ER-MAM) 4PP->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates NMDAR NMDA Receptor Sigma1R->NMDAR Modulates Ca2 Ca2+ Signaling IP3R->Ca2 Regulates Neuroprotection Neuroprotection & Cell Survival Ca2->Neuroprotection Promotes NMDAR->Neuroprotection Contributes to

Caption: Proposed signaling pathway of 4-(1-Pyrrolidinyl)piperidine via the Sigma-1 receptor.

Applications in Neurological Research

The unique mechanism of action of 4-(1-Pyrrolidinyl)piperidine makes it a valuable tool for studying a variety of neurological disorders:

  • Neurodegenerative Diseases: The piperidine scaffold is a common feature in molecules developed for Alzheimer's and Parkinson's disease.[8][9] Compounds that modulate sigma receptors are investigated for their potential to protect dopaminergic neurons in Parkinson's models and reduce amyloid-beta and tau-related pathology in Alzheimer's research.[7][10][11]

  • Neuropathic Pain: Sigma-1 receptors are involved in the sensitization of pain pathways. Ligands for this receptor are studied as potential analgesics for chronic and neuropathic pain conditions, which are often resistant to traditional therapies.[12][13]

  • Psychiatric Disorders: Given the role of sigma receptors in modulating key neurotransmitter systems, these ligands are used to explore the pathophysiology of depression, anxiety, and psychosis.[5]

Quantitative Data

The following table summarizes the binding affinities of representative piperidine-based sigma receptor ligands. Data for the specific 4-(1-Pyrrolidinyl)piperidine compound is limited in public literature; therefore, values for structurally similar high-affinity ligands are provided for context.

CompoundTargetKᵢ (nM)Selectivity (σ2/σ1)Reference CompoundKᵢ (nM) of Ref.
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor3.2> 312Haloperidol2.5
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor0.89~58(+)-Pentazocine3.1
N-[(4-chlorophenoxy)ethyl]piperidineSigma-1 Receptor0.34~154Not SpecifiedN/A
  • Data is derived from studies on analogous piperidine compounds to illustrate the scaffold's potential for high-affinity sigma receptor binding.[6][14]

Experimental Protocols

Here we provide detailed protocols for common experiments utilizing 4-(1-Pyrrolidinyl)piperidine dihydrochloride in neurological research.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of 4-(1-Pyrrolidinyl)piperidine for the sigma-1 receptor using competitive displacement of a radiolabeled ligand.

Materials:

  • This compound

  • Radioligand (e.g., [+]-³H-pentazocine)

  • Membrane preparation from cells expressing sigma-1 receptors (e.g., rat liver or CHO cells)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • 96-well microplates, glass fiber filters, scintillation fluid, scintillation counter

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in distilled water or DMSO. Perform serial dilutions in the binding buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, combine the membrane preparation (20-50 µg protein), a fixed concentration of [+]-³H-pentazocine (e.g., 2-5 nM), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add only the radioligand and membrane. For non-specific binding wells, add radioligand, membrane, and a high concentration of a known sigma-1 ligand like haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total and experimental CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration at which 50% of the radioligand is displaced) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

start Start prep Prepare Reagents: - Compound Dilutions - Radioligand - Membrane Prep start->prep plate Plate Incubation: Membrane + Radioligand + Compound prep->plate filter Harvest & Filter (Separate Bound/Free Ligand) plate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end_node End analyze->end_node

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vitro Neuroprotection Assay (MPTP-Induced Toxicity)

This protocol assesses the ability of 4-(1-Pyrrolidinyl)piperidine to protect neuronal cells from toxicity induced by MPTP, a neurotoxin used to model Parkinson's disease.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • MPP⁺ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates, plate reader

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of 4-(1-Pyrrolidinyl)piperidine (e.g., 10 nM to 10 µM) for 2 hours. Include a vehicle-only control group.

  • Toxin Induction: Add MPP⁺ to all wells (except the untreated control group) to a final concentration that induces approximately 50% cell death (e.g., 1-2 mM, determined empirically).

  • Incubation: Incubate the cells for an additional 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with MPP⁺ alone to those pre-treated with 4-(1-Pyrrolidinyl)piperidine to determine its neuroprotective effect.

start Start seed Seed SH-SY5Y Cells (24h Adhesion) start->seed pretreat Pre-treat with 4-PP (2 hours) seed->pretreat toxin Induce Toxicity with MPP+ (Neurotoxin) pretreat->toxin incubate Incubate for 24-48 hours toxin->incubate mtt Assess Viability (MTT Assay) incubate->mtt read Read Absorbance (570 nm) mtt->read analyze Analyze Data: % Viability vs Control read->analyze end_node End analyze->end_node start Start acclimate Animal Acclimation & Baseline Testing start->acclimate surgery Induce Neuropathy (CCI Surgery) acclimate->surgery develop Post-Op Recovery & Pain Development (7-14 days) surgery->develop drug Administer 4-PP or Vehicle (i.p. injection) develop->drug test Post-Drug Behavioral Testing (von Frey Filaments) drug->test analyze Data Analysis: Compare Paw Withdrawal Thresholds test->analyze end_node End analyze->end_node

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules targeting a range of therapeutic areas.[1] Its rigid, three-dimensional structure and the presence of two basic nitrogen centers make it an attractive starting point for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly for the central nervous system (CNS) and inflammatory diseases.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the screening of compound libraries based on the 4-(1-pyrrolidinyl)piperidine scaffold.

Application Note 1: Screening for PPARδ Agonists for Anti-Inflammatory Activity

Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that functions as a ligand-activated transcription factor and is a key regulator of lipid metabolism and inflammation.[3] Agonists of PPARδ have shown therapeutic potential in metabolic diseases such as atherosclerosis.[4][5] Derivatives of 4-(1-pyrrolidinyl)piperidine have been identified as potent PPARδ agonists, making this a key target for screening libraries based on this scaffold.[5][6]

A cell-based luciferase reporter assay is a robust and HTS-compatible method for identifying and characterizing PPARδ agonists. This assay typically utilizes a host cell line engineered to express the human PPARδ and a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of PPARδ by a ligand initiates the transcription of the luciferase gene, leading to a measurable luminescent signal.

Representative Quantitative Data

The following table summarizes representative data for a 4-(1-pyrrolidinyl)piperidine derivative identified as a potent PPARδ agonist.[5][6]

Compound IDTargetAssay TypeReadoutEC50 (nM)
Compound 21Human PPARδCell-based luciferase reporterLuminescence3.6
Experimental Protocol: PPARδ Luciferase Reporter Assay (384-well format)

This protocol is adapted from standard methodologies for nuclear receptor activation assays.[1][7][8]

1. Materials and Reagents:

  • Cells: HEK293T cells stably co-transfected with a full-length human PPARδ expression vector and a PPRE-driven firefly luciferase reporter vector.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Medium: DMEM with 10% charcoal-stripped FBS.

  • Test Compounds: 4-(1-Pyrrolidinyl)piperidine derivatives dissolved in DMSO to a stock concentration of 10 mM.

  • Reference Agonist: GW501516 (a known PPARδ agonist) at a stock concentration of 10 mM in DMSO.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System).

  • Assay Plates: White, solid-bottom 384-well cell culture plates.

  • Reagent Plates: 384-well polypropylene plates for compound dilution.

2. Assay Workflow:

HTS_Workflow_PPAR cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cpd_Prep Compound Plating: Serial dilution of test compounds and controls in DMSO Cpd_Add Compound Addition: Transfer compounds from reagent to assay plates Cpd_Prep->Cpd_Add Cell_Prep Cell Plating: Seed HEK293T-PPARδ-luc cells into 384-well assay plates Incubation1 Cell Incubation (16-24h) Cell_Prep->Incubation1 Incubation1->Cpd_Add Incubation2 Compound Incubation (18-24h) Cpd_Add->Incubation2 Reagent_Add Lysis & Luciferase Reagent Addition Incubation2->Reagent_Add Readout Read Luminescence Reagent_Add->Readout Normalization Data Normalization Readout->Normalization Curve_Fit Concentration-Response Curve Fitting Normalization->Curve_Fit EC50_Calc EC50 Determination Curve_Fit->EC50_Calc

Caption: High-throughput screening workflow for the PPARδ luciferase reporter assay.

3. Detailed Procedure:

  • Cell Plating:

    • Harvest and resuspend the HEK293T-PPARδ-luc cells in assay medium to a density of 2.5 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).

    • Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Plating:

    • Perform serial dilutions of the 4-(1-pyrrolidinyl)piperidine library compounds and the reference agonist GW501516 in DMSO in 384-well reagent plates. A typical concentration range for screening is from 100 µM to 1 nM.

    • Prepare a final dilution of the compounds in assay medium at 4x the final desired concentration.

  • Compound Addition:

    • Using an automated liquid handler, transfer 10 µL of the 4x compound dilutions to the corresponding wells of the cell plates. The final DMSO concentration should not exceed 0.5%.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data using positive (e.g., 1 µM GW501516) and negative (DMSO vehicle) controls.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value for each active compound.

PPARδ Signaling Pathway

PPAR_Signaling cluster_nucleus Nucleus Ligand 4-(1-Pyrrolidinyl)piperidine Derivative (Agonist) PPAR PPARδ Ligand->PPAR Binds and activates RXR RXR PPAR->RXR Forms heterodimer Coactivator Coactivator Proteins RXR->Coactivator Recruits PPRE PPRE (Peroxisome Proliferator Response Element) Coactivator->PPRE Binds to Target_Genes Target Gene Transcription (e.g., PDK4, ANGPTL4) PPRE->Target_Genes Initiates Response Anti-inflammatory Response Target_Genes->Response

Caption: Simplified signaling pathway of PPARδ activation by an agonist.

Application Note 2: Screening for Sigma Receptor Ligands for CNS Applications

Sigma receptors (σ1 and σ2) are intracellular proteins implicated in various neurological functions and are considered promising targets for CNS disorders.[9] The 4-(1-pyrrolidinyl)piperidine scaffold is a common motif in known sigma receptor ligands. A radioligand binding assay is a highly sensitive and specific method for identifying compounds that bind to sigma receptors and is amenable to HTS.

Representative Quantitative Data

The following table provides representative binding affinity data for known sigma receptor ligands. Data for a library of 4-(1-pyrrolidinyl)piperidine derivatives would be presented in a similar format.

CompoundTargetAssay TypeRadioligandKi (nM)
(+)-Pentazocineσ1 ReceptorRadioligand Binding--INVALID-LINK---Pentazocine2.9
Haloperidolσ1 ReceptorRadioligand Binding--INVALID-LINK---Pentazocine2.5
DTGσ2 ReceptorRadioligand Binding[3H]DTG17.9
Experimental Protocol: σ1 Receptor Radioligand Binding Assay (384-well format)

This protocol is based on established methods for sigma receptor binding assays.[9][10][11]

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from CHO cells stably expressing the human σ1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: --INVALID-LINK---Pentazocine (specific activity ~20-30 Ci/mmol).

  • Non-specific Binding Control: Haloperidol at a stock concentration of 1 mM in DMSO.

  • Test Compounds: 4-(1-Pyrrolidinyl)piperidine derivatives dissolved in DMSO.

  • Scintillation Cocktail: Ultima Gold™ or similar.

  • Assay Plates: 384-well polypropylene plates.

  • Filter Plates: 384-well glass fiber filter plates (e.g., Millipore MultiScreenHTS).

2. Assay Workflow:

HTS_Workflow_Sigma cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout and Analysis Reagent_Prep Prepare assay buffer, radioligand, and compound dilutions Addition Add buffer, radioligand, compound/control, and membranes to plate Reagent_Prep->Addition Incubation Incubate at room temperature Addition->Incubation Filtration Rapidly filter through glass fiber plates and wash Incubation->Filtration Drying Dry filter plates Filtration->Drying Scintillation Add scintillation cocktail Drying->Scintillation Counting Count radioactivity (CPM) Scintillation->Counting Analysis Calculate % inhibition and determine Ki Counting->Analysis

Caption: High-throughput screening workflow for the σ1 receptor radioligand binding assay.

3. Detailed Procedure:

  • Assay Plate Preparation:

    • To each well of a 384-well polypropylene plate, add in the following order:

      • 25 µL of assay buffer.

      • 10 µL of --INVALID-LINK---Pentazocine diluted in assay buffer to a final concentration of ~3 nM.

      • 5 µL of test compound dilution, DMSO (for total binding), or 10 µM Haloperidol (for non-specific binding).

      • 10 µL of σ1 receptor membrane preparation (50-100 µg protein per well).

  • Incubation:

    • Seal the plates and incubate for 120 minutes at room temperature with gentle agitation.

  • Filtration:

    • Pre-soak the filter plates with 0.5% polyethyleneimine.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters three times with 100 µL of ice-cold assay buffer.

  • Radioactivity Counting:

    • Dry the filter plates completely.

    • Add 30 µL of scintillation cocktail to each well.

    • Seal the plates and count the radioactivity in a microplate scintillation counter.

4. Data Analysis:

  • Calculate the percent inhibition of specific binding for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a one-site competition model to determine the IC50.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 3: High-Throughput Screening for Analgesic Activity

Derivatives of 4-(1-pyrrolidinyl)piperidine have been synthesized and evaluated for their analgesic properties.[12][13][14] While traditional analgesic assays like the tail-flick test are performed in vivo and are typically low-throughput, adaptations and alternative in vitro methods can be employed for initial HTS campaigns.

In Vivo HTS Considerations

Direct high-throughput in vivo screening is a specialized and resource-intensive approach. For an initial assessment of a large library, a tiered approach is more common. A primary in vitro screen (e.g., against opioid or other pain-related receptors) would precede lower-throughput in vivo validation of the most promising hits.

Experimental Protocol: Tail-Flick Test (Lower-throughput validation)

This protocol describes the conventional tail-flick test for evaluating analgesic activity in rodents.[2][12]

1. Animals:

  • Male Wistar rats (150-200 g).

2. Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

3. Procedure:

  • Acclimatize the animals to the testing environment.

  • Determine the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail and recording the time taken for the rat to flick its tail. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.[12]

  • Administer the test compounds (e.g., 50 mg/kg, intraperitoneally) or a reference drug (e.g., pethidine).[12][14]

  • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90 minutes).[12]

5. Data Analysis:

  • An increase in the tail-flick latency compared to the baseline and vehicle control indicates an analgesic effect.

  • Data is typically expressed as the mean latency ± SEM.

In Vitro HTS Alternatives for Analgesia

For a primary screen of a large library, in vitro assays targeting receptors involved in pain signaling are more feasible. These could include:

  • Opioid Receptor Binding Assays: Similar to the sigma receptor protocol, using radiolabeled ligands for µ, δ, and κ opioid receptors.

  • Calcium Mobilization Assays: For GPCRs involved in nociception (e.g., cannabinoid receptors, bradykinin receptors). This assay measures changes in intracellular calcium upon receptor activation.[6][15]

These in vitro assays can efficiently identify compounds that interact with known pain targets, which can then be prioritized for further in vivo evaluation.

References

Application Notes and Protocols for 4-(1-Pyrrolidinyl)piperidine Derivatives as Potential Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, and analgesic evaluation of 4-(1-Pyrrolidinyl)piperidine derivatives. The protocols detailed below are intended to guide researchers in the preclinical assessment of this class of compounds as potential therapeutic agents for pain management.

Introduction

4-(1-Pyrrolidinyl)piperidine derivatives represent a class of compounds with demonstrated analgesic potential. Their structural features suggest a possible interaction with opioid receptors, which are key targets in pain modulation. This document outlines the synthetic route to these compounds and provides detailed protocols for assessing their analgesic efficacy and receptor binding characteristics.

Data Presentation

The analgesic activity of a series of synthesized 4-(1-Pyrrolidinyl)piperidine derivatives was evaluated using the tail-flick test. The data, expressed as the percentage of the maximum possible effect (% MPE), are summarized in the table below.[1][2]

CompoundSubstituent (R)Dose (mg/kg)Time (min)% MPE ± SEM
II 4-Bromophenyl503059.8 ± 1.82
6066.8 ± 1.01
9055.6 ± 1.22
12045.8 ± 1.01
III 2-Nitrophenyl503060.6 ± 1.01
6069.8 ± 1.01
9059.8 ± 1.01
12049.8 ± 1.01
IV 4-Nitrophenyl503065.8 ± 1.01
6075.8 ± 1.01
9065.8 ± 1.01
12055.8 ± 1.01
V 2,4-Dinitrophenyl503055.8 ± 1.01
6064.8 ± 1.01
9054.8 ± 1.01
12044.8 ± 1.01
VI Naphthyl503045.8 ± 1.01
6055.8 ± 1.01
9045.8 ± 1.01
12035.8 ± 1.01
Pethidine -503070.2 ± 1.02
(Standard)6080.6 ± 1.01
9069.8 ± 1.01
12059.8 ± 1.01

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Pyrrolidinyl)piperidine Derivatives (II-VI)

This protocol describes the synthesis of a series of 4-(1-Pyrrolidinyl)piperidine derivatives by reacting 4-(1-Pyrrolidinyl)piperidine with various substituted phenacyl halides.

Materials:

  • 4-(1-Pyrrolidinyl)piperidine

  • Substituted phenacyl halides (e.g., 4-bromophenacyl bromide, 2-nitrophenacyl bromide, 4-nitrophenacyl bromide, 2,4-dinitrophenacyl bromide, 2-bromoacetylnaphthalene)

  • Anhydrous acetone

  • Anhydrous potassium carbonate

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • To a solution of 4-(1-Pyrrolidinyl)piperidine (0.01 mol) in anhydrous acetone (50 mL), add anhydrous potassium carbonate (0.02 mol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective substituted phenacyl halide (0.01 mol) to the mixture.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is then purified by recrystallization from a suitable solvent.

Protocol 2: Hot Plate Test for Analgesic Activity

This protocol details the hot plate test, a method for assessing the central analgesic activity of compounds.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Plexiglass cylinder to confine the animal

  • Test animals (e.g., mice or rats)

  • Test compounds and vehicle control

  • Standard analgesic drug (e.g., Morphine)

  • Syringes for administration

  • Stopwatch

Procedure:

  • Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one hour before testing.

  • Baseline Latency: Place each animal individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and start the stopwatch. Record the time taken for the animal to exhibit a nociceptive response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Administration: Administer the test compound, vehicle, or standard drug to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline. The percentage of the maximum possible effect (% MPE) can be calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 3: Tail-Flick Test for Analgesic Activity

The tail-flick test is another common method for evaluating centrally mediated analgesia.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainers

  • Test animals (e.g., mice or rats)

  • Test compounds and vehicle control

  • Standard analgesic drug (e.g., Pethidine)[1][2]

  • Syringes for administration

  • Stopwatch or automated timer

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and the restrainers before the experiment.

  • Baseline Latency: Gently place the animal in the restrainer, leaving the tail exposed. Position the tail over the radiant heat source of the tail-flick apparatus. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Administration: Administer the test compound, vehicle, or standard drug.

  • Post-treatment Latency: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the analgesic effect as the increase in latency or as % MPE using a similar formula as in the hot plate test.

Protocol 4: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., mu, delta, kappa)

  • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for mu-opioid receptor)

  • Test compounds (4-(1-Pyrrolidinyl)piperidine derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Assay Setup: In a series of tubes, add the cell membranes, incubation buffer, and varying concentrations of the test compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each tube.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Determination of Non-specific Binding: In a separate set of tubes, add a high concentration of a non-specific ligand (e.g., naloxone) along with the radioligand and membranes to determine the amount of non-specific binding.

  • Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflows

mu_opioid_receptor_signaling_pathway Mu-Opioid Receptor Signaling Pathway for Analgesia cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., 4-(1-Pyrrolidinyl)piperidine derivative) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Reduced activation of Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Leads to Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.

experimental_workflow Experimental Workflow for Analgesic Drug Discovery Start Start: Compound Library (4-(1-Pyrrolidinyl)piperidine derivatives) Synthesis Chemical Synthesis and Purification Start->Synthesis In_Vivo_Screening In Vivo Analgesic Screening Synthesis->In_Vivo_Screening Hot_Plate Hot Plate Test In_Vivo_Screening->Hot_Plate e.g. Tail_Flick Tail-Flick Test In_Vivo_Screening->Tail_Flick e.g. Data_Analysis_1 Data Analysis: Determine %MPE / ED50 Hot_Plate->Data_Analysis_1 Tail_Flick->Data_Analysis_1 Active_Hits Identification of Active Compounds Data_Analysis_1->Active_Hits Receptor_Binding In Vitro Receptor Binding Assays Active_Hits->Receptor_Binding If active Lead_Compound Lead Compound Identification Active_Hits->Lead_Compound If inactive, redesign Data_Analysis_2 Data Analysis: Determine Ki Receptor_Binding->Data_Analysis_2 Data_Analysis_2->Lead_Compound

Caption: Experimental Workflow for Analgesic Drug Discovery.

References

The Versatility of 4-(1-Pyrrolidinyl)piperidine in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This document provides detailed application notes and protocols on the utilization of this scaffold in the synthesis of potent anti-inflammatory agents, with a primary focus on the development of a highly selective Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.

Introduction

Inflammation is a complex biological response implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. The 4-(1-pyrrolidinyl)piperidine moiety, a bicyclic diamine structure, offers a unique three-dimensional conformation and multiple points for chemical modification, making it an attractive starting point for the design of targeted therapeutics. Its incorporation into molecular designs has led to the discovery of compounds with significant anti-inflammatory properties.

Featured Application: Synthesis of a Potent PPARδ Agonist

A notable application of the 4-(1-pyrrolidinyl)piperidine scaffold is in the synthesis of a potent and selective PPARδ agonist, designated as Compound 21 in a recent study published in the Journal of Medicinal Chemistry.[1][2][3] PPARδ is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and inflammation.[1][4][5] Activation of PPARδ has been shown to exert anti-inflammatory effects, making it a promising target for the treatment of atherosclerosis and other inflammatory diseases.[1][4]

The introduction of the 4-(1-pyrrolidinyl)piperidine group into a benzothiazole derivative backbone was found to significantly enhance the agonist activity for human PPARδ and improve subtype selectivity.[1][2][3] This led to the discovery of Compound 21, which exhibits potent PPARδ agonist activity with an EC50 of 3.6 nM.[1][2][3]

Quantitative Data Summary
CompoundTargetActivity (EC50)In Vivo EfficacyReference
Compound 21PPARδ3.6 nMSuppressed atherosclerosis progression by 50-60% and reduced serum MCP-1 levels in LDLr-KO mice.[1][2][3]

Experimental Protocols

Synthesis of a 4-(1-Pyrrolidinyl)piperidine-based PPARδ Agonist (Compound 21)

This protocol outlines the key synthetic steps for the preparation of a potent PPARδ agonist incorporating the 4-(1-pyrrolidinyl)piperidine scaffold.

Workflow for the Synthesis of Compound 21

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Purification cluster_3 Final Product A 4-(1-Pyrrolidinyl)piperidine C Reductive Amination A->C B Substituted Benzothiazole Intermediate B->C D Column Chromatography C->D E Compound 21 (PPARδ Agonist) D->E

Caption: Synthetic workflow for Compound 21.

Materials:

  • 4-(1-Pyrrolidinyl)piperidine

  • Appropriate substituted benzothiazole intermediate (e.g., an aldehyde or ketone)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane, dichloroethane)

  • Acetic acid (optional, as a catalyst)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Reaction Setup: To a solution of the substituted benzothiazole intermediate in the chosen solvent, add 4-(1-pyrrolidinyl)piperidine.

  • Reductive Amination: Add the reducing agent portion-wise to the reaction mixture. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure PPARδ agonist.

In Vitro Evaluation of PPARδ Agonist Activity

This protocol describes a cell-based reporter gene assay to determine the potency of synthesized compounds as PPARδ agonists.

Workflow for PPARδ Activity Assay

G A Transfect cells with PPRE-luciferase reporter and PPARδ expression plasmids B Incubate cells with varying concentrations of test compound A->B C Lyse cells and measure luciferase activity B->C D Calculate EC50 values C->D

Caption: Workflow for PPARδ reporter assay.

Materials:

  • Mammalian cell line (e.g., HEK293T, CHO)

  • PPARδ expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect the mammalian cells with the PPARδ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After transfection, seed the cells into 96-well plates. Following cell attachment, treat the cells with serial dilutions of the test compounds (typically ranging from 1 pM to 10 µM) for 24 hours.

  • Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Plot the luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Mechanism of Anti-Inflammatory Action: PPARδ Signaling

The anti-inflammatory effects of PPARδ agonists are primarily mediated through the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[4]

PPARδ-Mediated Anti-Inflammatory Signaling Pathway

Caption: PPARδ-mediated transrepression of NF-κB.

In the canonical pro-inflammatory pathway, stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB p65/p50 dimer. Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including cytokines and chemokines like TNF-α, Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).

Activation of PPARδ by a ligand, such as a 4-(1-pyrrolidinyl)piperidine-based agonist, leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This activated PPARδ/RXR complex can interfere with the NF-κB signaling pathway. One of the key mechanisms of this interference is transrepression, where the PPARδ/RXR complex physically interacts with components of the NF-κB complex, preventing its binding to DNA and subsequent transcriptional activation of pro-inflammatory genes. This results in a potent anti-inflammatory effect.

Conclusion

The 4-(1-pyrrolidinyl)piperidine scaffold serves as a valuable building block in the design and synthesis of novel anti-inflammatory agents. The successful development of a highly potent PPARδ agonist highlights the potential of this chemical moiety to generate drug candidates with significant therapeutic promise. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1-Pyrrolidinyl)piperidine dihydrochloride synthesis.

Troubleshooting Guides

Low Yield in Reductive Amination Step

The primary route to 4-(1-Pyrrolidinyl)piperidine is the reductive amination of 4-piperidone with pyrrolidine. Low yields in this step are a common issue and can often be attributed to several factors.

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions sub_reagents Issues: - Degradation of 4-piperidone or pyrrolidine - Incorrect stoichiometry check_reagents->sub_reagents check_reducing_agent Assess Reducing Agent Activity check_conditions->check_reducing_agent sub_conditions Issues: - Suboptimal pH for iminium ion formation - Temperature too low/high - Insufficient reaction time check_conditions->sub_conditions side_reactions Investigate Potential Side Reactions check_reducing_agent->side_reactions sub_reducing_agent Issues: - Decomposition of reducing agent - Incorrect choice of reducing agent check_reducing_agent->sub_reducing_agent workup_purification Optimize Work-up and Purification side_reactions->workup_purification sub_side_reactions Issues: - Self-condensation of 4-piperidone - Reduction of 4-piperidone to 4-hydroxypiperidine side_reactions->sub_side_reactions yield_improved Yield Improved workup_purification->yield_improved sub_workup Issues: - Product loss during extraction - Inefficient purification workup_purification->sub_workup

Caption: Troubleshooting workflow for low yield in reductive amination.

Potential Cause Troubleshooting Steps Recommended Action
Inefficient Iminium Ion Formation The reaction is highly pH-dependent. If the pH is too low, the pyrrolidine will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion intermediate is not favored.[1]Maintain a mildly acidic pH, typically between 5 and 7. This can be achieved by adding a catalytic amount of acetic acid.[2]
Suboptimal Reducing Agent The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the iminium ion over the ketone.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[2]Use sodium triacetoxyborohydride for its selectivity and safety. Ensure it is fresh and has been stored under anhydrous conditions.[3]
Side Reactions The primary side reactions include the reduction of 4-piperidone to 4-hydroxypiperidine by the reducing agent and the aldol condensation of 4-piperidone with itself.Add the reducing agent after allowing the 4-piperidone and pyrrolidine to stir together for a period (e.g., 1 hour) to favor iminium ion formation before introducing the reducing agent.[2]
Reaction Conditions Low temperatures can lead to slow reaction rates, while high temperatures can promote side reactions and decomposition.Conduct the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which is typically between 12 and 24 hours.
Low Yield or Poor Quality of Dihydrochloride Salt

The final step of converting the free base to the dihydrochloride salt can also be a source of yield loss if not performed correctly.

Troubleshooting Workflow for Dihydrochloride Salt Formation

G start Low Yield/Poor Quality of Salt check_base_purity Verify Purity of Free Base start->check_base_purity check_hcl_source Assess HCl Source and Stoichiometry check_base_purity->check_hcl_source sub_base_purity Issues: - Impurities from previous step interfering with crystallization. check_base_purity->sub_base_purity check_solvent Evaluate Solvent System check_hcl_source->check_solvent sub_hcl_source Issues: - Incorrect amount of HCl added (mono- vs. di-hydrochloride). - Moisture in HCl source. check_hcl_source->sub_hcl_source check_precipitation Optimize Precipitation and Isolation check_solvent->check_precipitation sub_solvent Issues: - Product is soluble in the chosen solvent. - Solvent is not anhydrous. check_solvent->sub_solvent product_ok High Yield and Purity Achieved check_precipitation->product_ok sub_precipitation Issues: - Incomplete precipitation. - Product loss during filtration and washing. check_precipitation->sub_precipitation

Caption: Troubleshooting workflow for dihydrochloride salt formation.

Potential Cause Troubleshooting Steps Recommended Action
Incomplete Protonation Insufficient HCl will lead to a mixture of the free base, monohydrochloride, and dihydrochloride salts.Ensure at least two equivalents of HCl are used. Bubbling dry HCl gas through the solution is an effective method. Alternatively, a solution of HCl in an anhydrous solvent like diethyl ether or isopropanol can be used.
Product Solubility The dihydrochloride salt may have some solubility in the chosen solvent, leading to losses during filtration.Use a solvent in which the free base is soluble but the dihydrochloride salt is not. Diethyl ether and isopropanol are commonly used. Cooling the mixture can further decrease solubility and improve precipitation.
Hygroscopic Product The dihydrochloride salt can be hygroscopic, leading to a gummy or oily product instead of a crystalline solid.Perform the salt formation and filtration under an inert and dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-(1-Pyrrolidinyl)piperidine?

A1: The most widely reported and effective method is the one-pot reductive amination of 4-piperidone with pyrrolidine. This is typically carried out using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[1][3] The addition of a catalytic amount of acetic acid is often beneficial for facilitating the formation of the intermediate iminium salt.[2]

Q2: I am seeing a significant amount of 4-hydroxypiperidine as a byproduct. How can I prevent this?

A2: The formation of 4-hydroxypiperidine indicates that the reducing agent is reducing the starting 4-piperidone before it can react with pyrrolidine to form the iminium ion. To minimize this side reaction, you can try the following:

  • Use a more selective reducing agent: Sodium triacetoxyborohydride is generally more selective for the iminium ion than for the ketone.[3]

  • Staged addition: Add the 4-piperidone and pyrrolidine to the reaction vessel first and allow them to stir for a period (e.g., 1 hour) before adding the reducing agent. This allows for the formation of the iminium ion in situ, which is then readily reduced.

Q3: My final product is an oil and will not crystallize after adding HCl. What should I do?

A3: This is a common issue that can be caused by the presence of impurities or residual solvent. Here are some steps to address this:

  • Ensure the free base is pure: Before attempting the salt formation, ensure your 4-(1-Pyrrolidinyl)piperidine free base is of high purity. If necessary, purify it by column chromatography or distillation.

  • Use anhydrous conditions: Water can interfere with the crystallization process. Ensure your solvents and HCl source are anhydrous.

  • Solvent selection: Try triturating the oil with a different anhydrous solvent or a mixture of solvents (e.g., diethyl ether/hexane) to induce crystallization.

  • Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

Q4: Can I use other reducing agents besides sodium triacetoxyborohydride?

A4: Yes, other reducing agents can be used, but they may require more careful control of reaction conditions.

  • Sodium cyanoborohydride (NaBH₃CN): This is an effective reagent for reductive amination but is highly toxic and requires careful handling.[2]

  • Catalytic Hydrogenation: Hydrogenation over a catalyst such as palladium on carbon (Pd/C) can also be used. This method avoids the use of hydride reducing agents but may require specialized high-pressure equipment.

Q5: How do I confirm the formation of the dihydrochloride salt?

A5: The formation of the dihydrochloride salt can be confirmed by several methods:

  • Titration: Titrate a known weight of the product with a standardized solution of sodium hydroxide to determine the number of equivalents of HCl per mole of the amine.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the nitrogen atoms will show a significant downfield shift upon protonation.

  • Elemental Analysis: The presence of two equivalents of chlorine can be confirmed by elemental analysis.

Experimental Protocols

Reductive Amination of 4-Piperidone with Pyrrolidine

This protocol is a general guideline based on standard reductive amination procedures.[1][2][3]

Workflow for the Synthesis of 4-(1-Pyrrolidinyl)piperidine

G start Start dissolve Dissolve 4-piperidone and pyrrolidine in DCM start->dissolve add_acid Add catalytic acetic acid dissolve->add_acid stir1 Stir for 1 hour at room temperature add_acid->stir1 add_nabhoac Add Sodium Triacetoxyborohydride stir1->add_nabhoac stir2 Stir for 12-24 hours at room temperature add_nabhoac->stir2 quench Quench with saturated NaHCO₃ solution stir2->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (optional) concentrate->purify end Obtain 4-(1-Pyrrolidinyl)piperidine (free base) purify->end

Caption: Experimental workflow for the synthesis of 4-(1-Pyrrolidinyl)piperidine.

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidone hydrochloride hydrate (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 4-(1-Pyrrolidinyl)piperidine free base.

  • If necessary, the crude product can be purified by column chromatography on silica gel.

Formation of this compound

Procedure:

  • Dissolve the purified 4-(1-Pyrrolidinyl)piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, add a solution of HCl in anhydrous diethyl ether (2.2 equivalents) dropwise.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound as a white solid.

Data Presentation

Reducing Agent Solvent Additive Reported Yield (%) Reference
NaBH(OAc)₃DCEAcetic Acid80-95 (typical for similar reductive aminations)[1][2]
NaBH₃CNMethanol-70-90 (typical for similar reductive aminations)[2]
H₂/Pd-CEthanol-Varies, can be quantitativeGeneral Knowledge

References

troubleshooting solubility issues with 4-(1-Pyrrolidinyl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(1-Pyrrolidinyl)piperidine Dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the solubility of this compound.

Q1: My this compound is not dissolving in water. What should I do?

A1: While hydrochloride salts of amines are generally more water-soluble than their free-base counterparts, complete dissolution can sometimes be challenging. Here are a few troubleshooting steps:

  • pH Adjustment: The solubility of amine salts is often pH-dependent. Since this is a dihydrochloride salt, the initial solution will be acidic. If you are dissolving it in a buffered solution, ensure the buffer's pH is compatible. Forcing the pH too high with a strong base might cause the free base to precipitate.

  • Gentle Heating: Gently warming the solution to 37-40°C can aid dissolution. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Using an ultrasonic bath can help to break up any clumps of solid material and facilitate dissolution.

  • Start with a Small Amount of Solvent: Adding a small amount of solvent initially to create a slurry before adding the rest of the solvent can sometimes improve wetting and dissolution.

Q2: Can I dissolve this compound in organic solvents?

A2: Yes, but solubility will vary. The free base, 4-(1-Pyrrolidinyl)piperidine, is known to be soluble in organic solvents like ethanol, ether, and dimethylformamide (DMSO), but has low solubility in water.[1] The dihydrochloride salt will have different solubility characteristics. It is expected to have good solubility in polar protic solvents like water and ethanol, and likely some solubility in polar aprotic solvents like DMSO.

Q3: I am seeing precipitation when I add my DMSO stock solution of this compound to my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "salting out" or precipitation upon dilution. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: Using a lower concentration of your DMSO stock solution will reduce the likelihood of the compound crashing out when diluted into an aqueous buffer.

  • Pre-warm the Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer can help maintain solubility.

  • Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.

  • Use of Co-solvents: In some cases, including a small percentage of a co-solvent like ethanol in your final aqueous solution can improve the solubility of the compound.

Q4: What is the recommended way to prepare a stock solution of this compound?

A4: For most biological applications, preparing a concentrated stock solution in a suitable solvent is recommended.[2]

  • For Aqueous-Based Assays: If your final assay is in an aqueous buffer, preparing a stock solution directly in water or a buffer is ideal if the desired concentration is achievable.

  • For Cell-Based Assays: A common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher, depending on solubility) and then dilute this stock into the cell culture medium to the final desired concentration.[2] It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Data Presentation: Solubility Profile

SolventPredicted SolubilityNotes
Water Highly SolubleAs a dihydrochloride salt, it is expected to be freely soluble in water. The resulting solution will be acidic.
Phosphate-Buffered Saline (PBS) SolubleSolubility is expected to be good, but may be pH-dependent. Ensure the final pH of the solution is compatible with your experiment.
Dimethyl Sulfoxide (DMSO) SolubleExpected to be soluble. A good choice for preparing high-concentration stock solutions for biological assays.
Ethanol (95% or Absolute) SolubleAmine hydrochlorides often show good solubility in lower-chain alcohols.
Methanol SolubleSimilar to ethanol, good solubility is expected.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh out the required amount of this compound (Molecular Weight: 227.18 g/mol ). For 10 mL of a 10 mM solution, you would need 22.72 mg.

  • Add the solid to a sterile conical tube.

  • Add a small volume of sterile, deionized water (e.g., 1-2 mL) to create a slurry.

  • Vortex the slurry for 30 seconds.

  • Gradually add the remaining volume of water to reach the final desired volume (10 mL).

  • Vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for 5-10 minutes or gently warm the solution to 37°C.

  • Sterile-filter the solution through a 0.22 µm filter if it is to be used in cell culture.

  • Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

  • Weigh out the required amount of this compound. For 1 mL of a 50 mM solution, you would need 11.36 mg.

  • Add the solid to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. Sonication or gentle warming can be used to assist dissolution.

  • Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Solubility Issues start Start: Compound does not dissolve check_solvent Is the solvent appropriate? start->check_solvent use_water Use Water or Aqueous Buffer check_solvent->use_water Aqueous Assay use_dmso Use DMSO for Stock Solution check_solvent->use_dmso Cell-based Assay solubility_issue Solubility Issue Persists use_water->solubility_issue precipitation Precipitation upon dilution? use_dmso->precipitation sonicate Apply Sonication solubility_issue->sonicate heat Gentle Warming (37°C) sonicate->heat adjust_ph Adjust pH (if applicable) heat->adjust_ph success Success: Compound Dissolved adjust_ph->success slow_addition Slowly add stock to buffer with vigorous mixing precipitation->slow_addition Yes precipitation->success No lower_stock Lower stock concentration slow_addition->lower_stock lower_stock->success

Caption: A flowchart outlining the steps to troubleshoot solubility issues with this compound.

PPARδ Signaling Pathway

4-(1-Pyrrolidinyl)piperidine derivatives have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating metabolism.[3]

PPAR_delta_pathway PPARδ Signaling Pathway ligand 4-(1-Pyrrolidinyl)piperidine dihydrochloride (Agonist) ppar_delta PPARδ ligand->ppar_delta activates heterodimer PPARδ-RXR Heterodimer ppar_delta->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre binds to gene_transcription Target Gene Transcription ppre->gene_transcription initiates metabolic_effects Increased Fatty Acid Oxidation Improved Insulin Sensitivity Anti-inflammatory Effects gene_transcription->metabolic_effects leads to

Caption: A simplified diagram of the PPARδ signaling pathway activated by a 4-(1-Pyrrolidinyl)piperidine-based agonist.

References

optimizing reaction conditions for synthesizing 4-(1-Pyrrolidinyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(1-pyrrolidinyl)piperidine derivatives. The information is designed to address common experimental challenges and provide detailed protocols to optimize reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-(1-pyrrolidinyl)piperidine derivatives, categorized by the synthetic method.

Method 1: Reductive Amination of 4-Piperidone with Pyrrolidine

Question 1: Why is the yield of my reductive amination reaction consistently low?

Answer:

Low yields in the reductive amination of 4-piperidone with pyrrolidine can be attributed to several factors, primarily inefficient iminium ion formation, improper pH control, decomposition of the reducing agent, or competing side reactions. A systematic approach to troubleshooting is essential to pinpoint and resolve the underlying issue.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Inefficient Iminium Ion Formation The reaction to form the iminium ion intermediate is a pH-dependent equilibrium. Operate in a mildly acidic pH range of 4-6, which can be achieved by adding an acid like acetic acid.[1]
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for iminium ions, and effective in slightly acidic conditions.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also effective but highly toxic.[1] Sodium borohydride (NaBH₄) is less selective and can reduce the starting ketone, leading to byproducts.[1][2]
Decomposition of Reducing Agent Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[1] If using a pH-sensitive reducing agent like NaBH₄, consider a two-step process where the imine is pre-formed before adding the reducing agent.[1][2]
Side Reactions The primary side reaction is the reduction of the starting 4-piperidone to 4-hydroxypiperidine. Employ a reducing agent that is more selective for the iminium ion, such as STAB.[1]

Question 2: I am observing significant amounts of unreacted 4-piperidone and/or the formation of 4-hydroxypiperidine. How can I minimize these?

Answer:

The presence of unreacted starting material and the formation of the corresponding alcohol are common issues in reductive amination. These problems often stem from the kinetics of iminium ion formation versus ketone reduction.

Optimization Strategies:

  • Pre-formation of the Iminium Ion: Before adding the reducing agent, stir the 4-piperidone and pyrrolidine together in the reaction solvent with a catalytic amount of acid (e.g., acetic acid) for a period (e.g., 1-2 hours) to allow for the formation of the iminium ion. The use of a Dean-Stark trap to remove the water formed can also drive the equilibrium towards the iminium ion.

  • Choice of Reducing Agent: As mentioned previously, STAB is generally the preferred reducing agent for one-pot reductive aminations due to its selectivity for the iminium ion over the ketone.[1][2]

  • Temperature Control: Lowering the reaction temperature can sometimes favor iminium ion formation over direct ketone reduction, especially when using less selective reducing agents.

Logical Workflow for Troubleshooting Reductive Amination

start Low Yield in Reductive Amination check_imine Check Iminium Ion Formation (TLC, NMR) start->check_imine adjust_ph Adjust pH to 4-6 (e.g., with Acetic Acid) check_imine->adjust_ph Inefficient preform_imine Pre-form Iminium Ion (Stir before adding reducing agent) check_imine->preform_imine Slow check_reducing_agent Evaluate Reducing Agent check_imine->check_reducing_agent Efficient adjust_ph->check_reducing_agent preform_imine->check_reducing_agent use_stab Switch to STAB (Sodium Triacetoxyborohydride) check_reducing_agent->use_stab Non-selective check_conditions Verify Anhydrous Conditions check_reducing_agent->check_conditions Selective (e.g., STAB) use_stab->check_conditions dry_glassware Use Oven-Dried Glassware and Anhydrous Solvents check_conditions->dry_glassware Moisture present monitor_side_reactions Analyze for Side Products (e.g., 4-hydroxypiperidine) check_conditions->monitor_side_reactions Anhydrous dry_glassware->monitor_side_reactions optimize_temp Optimize Reaction Temperature monitor_side_reactions->optimize_temp Side products observed end Improved Yield monitor_side_reactions->end No side products optimize_temp->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Question 3: My SNAr reaction between 4-(1-pyrrolidinyl)piperidine and an activated aryl halide is sluggish and gives a low yield. What can I do to improve it?

Answer:

The efficiency of an SNAr reaction is highly dependent on the nature of the aryl halide, the nucleophile, the solvent, and the base used.

Potential Causes and Solutions:

Potential Cause Recommended Solutions
Insufficiently Activated Aryl Halide SNAr reactions require electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho and/or para to the leaving group. If your substrate is not sufficiently activated, consider using a more electron-deficient analogue if possible.
Poor Leaving Group The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I. If you are using a less reactive leaving group (e.g., -Cl, -Br), consider switching to the corresponding fluoroaromatic compound.
Suboptimal Base A base is often required to deprotonate the piperidine nitrogen, increasing its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical; for instance, if a strong base like NaOtBu is causing decomposition of your starting material, consider a weaker base.[3]
Inappropriate Solvent The solvent can significantly impact the solubility of reagents and the reaction rate. Aprotic polar solvents like DMF, DMSO, or NMP are commonly used. In some cases, aqueous conditions with a base can be highly effective and environmentally friendly.[4]
Low Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature, but monitor for potential decomposition of starting materials or products.

Experimental Workflow for SNAr Reaction

start Start: SNAr Reaction Setup dissolve_reagents Dissolve 4-(1-Pyrrolidinyl)piperidine and Aryl Halide in Solvent start->dissolve_reagents add_base Add Base (e.g., K2CO3, K3PO4) dissolve_reagents->add_base heat_reaction Heat Reaction Mixture (e.g., 70-100 °C) add_base->heat_reaction monitor_progress Monitor Reaction Progress (TLC, LC-MS) heat_reaction->monitor_progress workup Aqueous Workup and Extraction monitor_progress->workup Reaction Complete purification Purification (Column Chromatography, Crystallization) workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for an SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 4-(1-pyrrolidinyl)piperidine core structure?

A1: The most prevalent methods are:

  • Reductive Amination: This involves the reaction of 4-piperidone with pyrrolidine in the presence of a reducing agent. It is a versatile and widely used method.[5]

  • Nucleophilic Substitution: This can be either an SN2 reaction with a suitable piperidine precursor and a pyrrolidine-containing leaving group or an SNAr reaction where 4-(1-pyrrolidinyl)piperidine acts as the nucleophile.[4]

Q2: How can I purify my 4-(1-pyrrolidinyl)piperidine derivative?

A2: The purification method will depend on the properties of your specific derivative. Common techniques include:

  • Column Chromatography: Silica gel chromatography is frequently used. The eluent system will need to be optimized based on the polarity of your compound. A common starting point for these basic compounds is a mixture of dichloromethane and methanol, often with a small amount of triethylamine or ammonium hydroxide to prevent streaking.

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: As these compounds are basic, an acid-base extraction can be used to separate them from non-basic impurities. The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

  • Preparative HPLC: For high-purity samples, especially on a smaller scale, preparative reverse-phase HPLC can be employed.[6][7]

Q3: Are there any known biological activities or signaling pathways associated with 4-(1-pyrrolidinyl)piperidine derivatives?

A3: Yes, this scaffold is present in a number of biologically active compounds. For example, certain derivatives have been investigated as:

  • PPARδ Agonists: Peroxisome proliferator-activated receptor delta (PPARδ) agonists with a 4-(1-pyrrolidinyl)piperidine structure have been designed and evaluated for their anti-inflammatory and potential anti-atherosclerotic effects.[8][9]

  • Analgesics: Some derivatives have shown significant analgesic activity.[10][11]

  • Antimicrobial Agents: Certain analogues have been screened for their anti-bacterial and anti-fungal properties.[12]

PPARδ Signaling Pathway Involvement

ligand 4-(1-Pyrrolidinyl)piperidine Derivative (Agonist) ppar PPARδ ligand->ppar complex PPARδ/RXR Heterodimer ppar->complex rxr RXR rxr->complex dna PPRE (Peroxisome Proliferator Response Element) in Target Gene Promoters complex->dna transcription Modulation of Gene Transcription dna->transcription response Biological Response (e.g., Anti-inflammatory Effects) transcription->response

Caption: Simplified signaling pathway for PPARδ agonists.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Nitropyridin-2-yl)-4-(1-pyrrolidinyl)piperidine via SNAr Reaction in Water

This protocol is adapted from a procedure reported for aqueous SNAr reactions.[4]

Materials:

  • 2-Fluoro-5-nitropyridine

  • 4-(1-Pyrrolidinyl)piperidine

  • Potassium phosphate tribasic (K₃PO₄)

  • Distilled water

Procedure:

  • To a round-bottom flask, add distilled water (e.g., 90 mL for a ~50 mmol scale reaction).

  • Add K₃PO₄ (1.01 equivalents) and stir until dissolved.

  • Add 4-(1-pyrrolidinyl)piperidine (1.03 equivalents) and stir until dissolved. An additional small amount of water (e.g., 10 mL) can be used to rinse the reagents into the flask.[4]

  • Add 2-fluoro-5-nitropyridine (1.0 equivalent) dropwise over approximately 5 minutes.

  • Stir the reaction mixture at a moderate temperature (e.g., 46 ± 4 °C) for 5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and allow it to stand overnight without agitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid product with portions of water.

  • Dry the product to a constant mass.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 4-Piperidone (or a derivative)

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic acid

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-piperidone (1.0 equivalent) in anhydrous DCE.

  • Add pyrrolidine (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • In portions, carefully add STAB (1.2-1.5 equivalents) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 4-(1-pyrrolidinyl)piperidine derivatives under different conditions. Note that yields are highly substrate-dependent.

Synthetic Method Aryl Halide/Carbonyl Key Reagents Solvent Temperature Time Yield Reference
SNAr 2-Fluoro-5-nitropyridine4-(1-Pyrrolidinyl)piperidine, K₃PO₄Water46 °C5 hHigh (not specified)[4]
SNAr 4-Fluoro-3-nitrobenzonitrile4-(1-Pyrrolidinyl)piperidine, K₃PO₄Water90 °C6 hHigh (not specified)[4]
One-Pot Cyclization N-(5-chloropentyl)phenethylamideTf₂O, NaBH₄, 2-F-PyCH₂Cl₂/CH₃OH-78 °C to RT2.5 h85%[13]

References

Technical Support Center: Addressing In Vivo Toxicity of 4-(1-Pyrrolidinyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and addressing toxicological challenges encountered during in vivo studies of 4-(1-Pyrrolidinyl)piperidine derivatives. The following information is curated to assist in experimental design, data interpretation, and mitigation of potential adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo toxicities associated with 4-(1-Pyrrolidinyl)piperidine derivatives?

A1: Published data on the in vivo toxicity of this specific class of derivatives is limited. However, initial studies on some analgesic 4-(1-pyrrolidinyl)piperidine analogs have indicated the potential for toxicity at higher doses. For instance, a series of phenacyl-substituted derivatives, while showing significant analgesic activity at 50 mg/kg, demonstrated toxicity at a dose of 75 mg/kg of body weight[1]. The nature of this toxicity was not fully detailed in the available literature.

The parent compound, 4-(1-Pyrrolidinyl)piperidine, is classified under the Globally Harmonized System (GHS) with the following hazard statements, suggesting potential for localized irritation upon exposure:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

It is crucial to assume that novel derivatives may possess unique toxicological profiles, and thorough preclinical safety evaluation is necessary.

Q2: We are observing unexpected adverse effects in our animal models. What are the potential mechanisms of toxicity for this class of compounds?

A2: The mechanisms of toxicity for 4-(1-Pyrrolidinyl)piperidine derivatives are not well-elucidated and are likely dependent on the specific substitutions on the piperidine or pyrrolidine rings. Potential mechanisms to consider for investigation include:

  • On-target vs. Off-target Effects: While the derivative may be designed for a specific biological target, off-target interactions with other receptors, ion channels, or enzymes can lead to toxicity.

  • Metabolic Activation: The metabolic transformation of the parent compound in the liver or other tissues can produce reactive metabolites that are toxic.

  • Structure-Activity Relationship of Toxicity: The type and position of substituents on the aromatic ring of phenacyl derivatives have been noted to affect their activity and toxicity[1].

A systematic approach to identifying the cause of unexpected toxicity is recommended, starting with a review of the compound's selectivity profile and an investigation into its metabolic fate.

Q3: How should we design our initial in vivo toxicity studies for a novel 4-(1-Pyrrolidinyl)piperidine derivative?

A3: A tiered approach to in vivo toxicity assessment is recommended, starting with acute toxicity studies to determine the median lethal dose (LD50) and identify the primary target organs of toxicity. This is typically followed by repeat-dose toxicity studies to evaluate the effects of longer-term exposure.

Key considerations for study design include:

  • Route of Administration: This should align with the intended clinical route of administration.

  • Species Selection: At least two mammalian species, one rodent and one non-rodent, are typically required for regulatory submissions.

  • Dose Selection: Dose levels should be selected to identify a No-Observed-Adverse-Effect Level (NOAEL), a toxic dose, and, if possible, a lethal dose.

  • Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of target organs.

Troubleshooting Guides

Issue 1: High mortality rates in acute toxicity studies at seemingly low doses.

Possible Causes:

  • Rapid Onset of Action and High Potency: The compound may have a steep dose-response curve, leading to a narrow therapeutic window.

  • Formulation Issues: Poor solubility or precipitation of the compound upon administration can lead to localized high concentrations and toxicity.

  • Species-Specific Metabolism: The chosen animal model may metabolize the compound into a more toxic metabolite than other species.

Troubleshooting Steps:

  • Dose-Ranging Study: Conduct a preliminary dose-ranging study with a wider spread of doses to better define the dose-response curve.

  • Formulation Analysis: Verify the solubility and stability of the dosing formulation. Consider alternative vehicles or formulation strategies if necessary.

  • Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: Measure the plasma concentrations of the parent compound and any major metabolites to understand the exposure levels and their relationship to the observed toxicity.

Issue 2: Unexpected neurological or cardiovascular side effects are observed.

Possible Causes:

  • Off-target CNS or Cardiovascular Activity: The compound may be interacting with unintended receptors or ion channels in the brain or heart.

  • Blood-Brain Barrier Penetration: The compound may be crossing the blood-brain barrier to a greater extent than anticipated.

Troubleshooting Steps:

  • In Vitro Safety Pharmacology: Screen the compound against a panel of CNS and cardiovascular targets (e.g., receptors, ion channels) to identify potential off-target interactions.

  • Specialized In Vivo Studies: Conduct specific neurotoxicity and cardiotoxicity studies to characterize the observed effects. This may include functional observational batteries, electroencephalography (EEG), and electrocardiography (ECG) monitoring.

Quantitative Data Summary

The following table summarizes the limited publicly available quantitative toxicity data for 4-(1-Pyrrolidinyl)piperidine derivatives. Researchers should generate their own comprehensive data for novel compounds.

Compound ClassSpeciesRoute of AdministrationDoseObservationReference
Analgesic Phenacyl DerivativesNot SpecifiedNot Specified75 mg/kgToxicity Observed[1]

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This is a generalized protocol and should be adapted based on the specific characteristics of the test compound and institutional guidelines.

Objective: To determine the acute oral toxicity (LD50) of a 4-(1-Pyrrolidinyl)piperidine derivative.

Materials:

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females are often preferred.

  • Oral gavage needles

  • Standard laboratory animal caging and supplies

Methodology:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dosing: Dose animals sequentially. The first animal receives a dose one step below the best estimate of the LD50.

  • Observation: Observe the animal for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Termination: The study is stopped when one of the stopping criteria defined in the OECD guideline is met.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Workflow for Acute Oral Toxicity Study

G cluster_0 Pre-study cluster_1 Dosing and Observation cluster_2 Decision and Iteration cluster_3 Post-study Acclimatization Animal Acclimatization (>= 5 days) Dose_Estimation Estimate LD50 Acclimatization->Dose_Estimation Dose_Animal_1 Dose first animal (step below estimated LD50) Dose_Estimation->Dose_Animal_1 Observe_48h Observe for up to 48 hours Dose_Animal_1->Observe_48h Decision Animal Survives? Observe_48h->Decision Increase_Dose Increase Dose for Next Animal Decision->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Decision->Decrease_Dose No Stopping_Criteria Stopping Criteria Met? Increase_Dose->Stopping_Criteria Decrease_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal_1 No Calculate_LD50 Calculate LD50 (Maximum Likelihood Method) Stopping_Criteria->Calculate_LD50 Yes

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

Signaling Pathways and Logical Relationships

Hypothetical Toxicity Pathway

The following diagram illustrates a hypothetical pathway by which a 4-(1-Pyrrolidinyl)piperidine derivative could elicit toxicity through off-target effects. This is a generalized representation and the actual pathway will be compound-specific.

G Derivative 4-(1-Pyrrolidinyl)piperidine Derivative Off_Target Off-Target Receptor/ Ion Channel Derivative->Off_Target Binds Signaling_Cascade Altered Intracellular Signaling Cascade Off_Target->Signaling_Cascade Modulates Cellular_Dysfunction Cellular Dysfunction Signaling_Cascade->Cellular_Dysfunction Adverse_Effect Adverse In Vivo Effect (e.g., Neurotoxicity, Cardiotoxicity) Cellular_Dysfunction->Adverse_Effect

Caption: Hypothetical pathway of off-target toxicity for a 4-(1-Pyrrolidinyl)piperidine derivative.

References

preventing degradation of 4-(1-Pyrrolidinyl)piperidine dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-(1-Pyrrolidinyl)piperidine dihydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of this compound?

A1: Degradation of this compound can manifest in several ways:

  • Visual Changes: Discoloration of the solid material (e.g., from white to yellow or brown) or the appearance of particulates in solution.

  • Inconsistent Analytical Results: A decrease in the peak area or the appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS) can indicate degradation.[1]

  • Loss of Potency: A noticeable decrease in the expected biological or chemical activity of the compound.[1]

  • Precipitate Formation: The formation of insoluble materials in a solution may suggest the creation of degradation products with different solubility profiles.[1]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure, which contains tertiary amine functionalities within the piperidine and pyrrolidine rings, the following degradation pathways are most likely:

  • Oxidation: The tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative cleavage products. This can be initiated by atmospheric oxygen, especially over extended periods, or by oxidizing agents present in the experimental setup.[1][2][3][4]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through free radical mechanisms.[1]

  • Thermal Degradation: High temperatures can promote complex degradation reactions.[1]

  • Hydrolysis: Although generally stable, prolonged exposure to extreme pH conditions (strong acids or bases) can potentially lead to ring-opening or other hydrolytic degradation.[1][5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of the compound, it should be stored under the following conditions:

  • Container: In a tightly sealed container.

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature: In a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Protected from light by using an amber vial or by storing it in a dark location.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Optimization
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound.[1]1. Conduct a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products.[1][6] 2. Re-evaluate Sample Preparation: Ensure that solvents are degassed and of high purity. Prepare solutions fresh before use. 3. Check Storage Conditions: Verify that both the solid compound and its solutions are stored under the recommended conditions (cool, dark, inert atmosphere).
Decreasing peak area of the main compound over time in sequential injections. Instability in the analytical mobile phase or on the column.1. Assess Mobile Phase Compatibility: Check the pH and composition of your mobile phase. The compound may be unstable under the analytical conditions. 2. Use Freshly Prepared Samples: Prepare samples immediately before placing them in the autosampler. 3. Control Temperature: If using a heated column or autosampler, consider if the temperature is contributing to degradation.
Discoloration of the solid compound or solutions. Oxidation or photodegradation.1. Inert Atmosphere: Purge the container with an inert gas before sealing. 2. Light Protection: Store in amber vials or wrap containers in aluminum foil. 3. Solvent Purity: Use high-purity, degassed solvents for preparing solutions.
Precipitate forms in solution. Formation of insoluble degradation products or salt precipitation.[1]1. Characterize the Precipitate: If possible, isolate and analyze the precipitate (e.g., by NMR or Mass Spectrometry) to identify it. 2. Review Solvent System: The degradation products may have lower solubility in the chosen solvent. Consider a different solvent system. 3. Check pH: Ensure the pH of the solution is appropriate to maintain the solubility of the dihydrochloride salt.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade this compound to understand its stability profile.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.[1]

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a suitable buffer).

Data Presentation:

Summarize the results in a table to compare the extent of degradation under different conditions.

Stress Condition Duration Temperature % Assay of Parent Compound % Total Degradation Major Degradation Product(s) (if identified)
Control (Unstressed)48 hoursRoom Temp99.90.1-
0.1 M HCl24 hours60°CHypothetical DataHypothetical DataHypothetical Data
0.1 M NaOH24 hours60°CHypothetical DataHypothetical DataHypothetical Data
3% H₂O₂8 hoursRoom TempHypothetical DataHypothetical DataHypothetical Data
Heat (Solid)48 hours80°CHypothetical DataHypothetical DataHypothetical Data
Heat (Solution)48 hours80°CHypothetical DataHypothetical DataHypothetical Data
PhotolyticPer ICH Q1BPer ICH Q1BHypothetical DataHypothetical DataHypothetical Data

Visualizations

G cluster_storage Proper Storage cluster_solution Solution Preparation cluster_experiment Experimental Conditions cluster_analysis Analytical Considerations cluster_outcome Outcome storage Store Solid Compound: - Tightly sealed - Inert atmosphere (N2/Ar) - Cool (2-8°C), dry, dark place solution Prepare Solutions: - Use high-purity, degassed solvents - Prepare fresh before use - Protect from light (amber vials) storage->solution experiment During Experiment: - Control temperature - Maintain appropriate pH - Avoid exposure to strong oxidizers solution->experiment analysis Analysis: - Use fresh samples - Ensure mobile phase compatibility - Monitor for new peaks experiment->analysis outcome Minimized Degradation & Reliable Experimental Results analysis->outcome

Caption: Workflow for preventing degradation.

G cluster_stress Stress Factors cluster_products Potential Degradation Products compound 4-(1-Pyrrolidinyl)piperidine dihydrochloride oxidation Oxidation (O2, Peroxides) compound->oxidation light Light (UV) compound->light heat Heat compound->heat ph Extreme pH compound->ph n_oxide N-Oxide oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened other Other Impurities light->other heat->other ph->ring_opened

Caption: Potential degradation pathways.

G cluster_investigation Investigation cluster_decision Decision cluster_conclusion Conclusion start Unexpected Peak Observed in Chromatogram fresh_sample Analyze a freshly prepared sample start->fresh_sample peak_present Peak still present? fresh_sample->peak_present forced_degradation Perform Forced Degradation Study match_degradant Peak matches a forced degradant? forced_degradation->match_degradant peak_present->forced_degradation No impurity Impurity in starting material peak_present->impurity Yes degradation_product Degradation Product match_degradant->degradation_product Yes re_evaluate Re-evaluate sample preparation & storage match_degradant->re_evaluate No degradation_product->re_evaluate

Caption: Troubleshooting unexpected peaks.

References

Technical Support Center: Purification of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the refining and purification of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?

This phenomenon, known as "oiling out," is a common challenge when working with amine salts. It occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1]

  • Potential Causes:

    • High Impurity Levels: The presence of unreacted starting materials, by-products, or residual solvent can lower the melting point of your compound and inhibit crystallization.

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil instead of crystals.[1][2]

    • Inappropriate Solvent System: The solvent may be too good a solvent for the compound, even at low temperatures.

  • Solutions:

    • Re-dissolve and Dilute: Gently warm the mixture to re-dissolve the oil, then add a small amount of the primary solvent to reduce the saturation. Allow the solution to cool slowly.

    • Slow Cooling: Implement a gradual cooling process. Let the flask cool to room temperature undisturbed before transferring it to a colder environment like a refrigerator or ice bath.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the supersaturated solution to induce crystallization.[1]

    • Charcoal Treatment: If colored impurities are present, they can be removed by treating the hot solution with activated charcoal before filtration and cooling.

Q2: The yield of my recrystallized product is very low. How can I improve it?

A low yield after recrystallization is a frequent issue that can often be rectified.[2]

  • Potential Causes:

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]

    • Premature Crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, it will be lost.

    • Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to just dissolve the crude product.

    • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

    • Concentrate the Mother Liquor: If a large amount of product remains in the filtrate, it can often be recovered by carefully evaporating some of the solvent and cooling for a second crop of crystals.[2]

    • Optimize Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize precipitation.

Q3: My final product is not pure enough. What are the likely impurities and how can I remove them?

The purity of the final product is paramount. Understanding potential impurities is key to their removal. For 4-(1-Pyrrolidinyl)piperidine, which is often synthesized via reductive amination of 4-piperidone with pyrrolidine, common impurities may include:

  • Unreacted Starting Materials: Residual 4-piperidone or pyrrolidine.

  • By-products of Reductive Amination: Incomplete reduction products or over-alkylation products.[3]

  • Residual Solvents: Solvents used in the reaction or workup.

  • Purification Strategies:

    • Acid-Base Extraction: Before crystallization, perform an acid-base extraction to remove non-basic organic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., HCl). The protonated amine will move to the aqueous layer. The organic layer containing impurities can be discarded. Then, basify the aqueous layer and extract the free amine back into an organic solvent.

    • Second Recrystallization: If the product is still not pure, a second recrystallization can be performed.

    • Chromatography: For challenging purifications, column chromatography using alumina or amine-functionalized silica gel can be effective for the free base before converting it to the dihydrochloride salt.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

Amine hydrochlorides are polar salts and thus require polar solvents for recrystallization. A common and effective solvent system is a mixture of a polar solvent in which the salt is soluble when hot, and a less polar solvent in which it is insoluble to induce precipitation upon cooling.

  • Recommended Solvent System: A mixture of ethanol and diethyl ether has been reported for the recrystallization of a similar compound, 4-piperidinylpiperidine dihydrochloride.[4] Methanol-ether is another viable option.[5]

Q2: How do I convert the free base of 4-(1-Pyrrolidinyl)piperidine to its dihydrochloride salt?

To form the dihydrochloride salt, the free base is dissolved in a suitable organic solvent, and then a solution of hydrochloric acid is added.

  • Procedure:

    • Dissolve the purified 4-(1-Pyrrolidinyl)piperidine free base in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or methanol.

    • Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or dioxane) with stirring.[3]

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: What analytical methods can be used to assess the purity of this compound?

Several analytical techniques can be employed to determine the purity of the final product.

  • High-Performance Liquid Chromatography (RP-HPLC): A reversed-phase HPLC method can be developed. Since piperidine derivatives may lack a strong UV chromophore, derivatization with an agent like 4-toluenesulfonyl chloride or the use of a detector such as a Charged Aerosol Detector (CAD) may be necessary.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the free base for volatile impurities. The analysis of the dihydrochloride salt directly by GC may require derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of the compound.[8]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Quantitative Data

Table 1: Recommended Solvents for Recrystallization of Amine Hydrochlorides

Solvent SystemSolubility (Hot)Solubility (Cold)Notes
Ethanol/Diethyl EtherHigh in EthanolLow in EtherA commonly used system for precipitating amine salts.
Methanol/Diethyl EtherHigh in MethanolLow in EtherSimilar to ethanol/ether, methanol is a more polar alcohol.[5]
Isopropanol/HexaneHigh in IsopropanolLow in HexaneAnother alcohol/alkane combination.
WaterHighModerate/LowCan be used for highly polar amine salts, but drying is crucial.

Experimental Protocols

Protocol 1: General Purification of this compound via Recrystallization

This protocol describes a general method for the purification of crude this compound.

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol (or methanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Precipitation: Once at room temperature, slowly add diethyl ether (as an anti-solvent) until the solution becomes cloudy.

  • Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity using an appropriate analytical method (e.g., HPLC, NMR).

Visualizations

experimental_workflow start Crude 4-(1-Pyrrolidinyl)piperidine .2HCl dissolve Dissolve in Minimal Hot Ethanol start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional hot_filter Hot Filtration dissolve->hot_filter If insoluble impurities cool Slowly Cool to Room Temperature dissolve->cool charcoal->hot_filter hot_filter->cool precipitate Add Diethyl Ether (Anti-solvent) cool->precipitate ice_bath Cool in Ice Bath precipitate->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Diethyl Ether vac_filter->wash dry Dry Under Vacuum wash->dry product Pure 4-(1-Pyrrolidinyl)piperidine .2HCl dry->product troubleshooting_crystallization action_node action_node start Crystallization Problem? oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield impure Impure Product? start->impure action_node1 1. Re-dissolve and add more solvent. 2. Cool slowly. 3. Scratch flask or add seed crystal. oiling_out->action_node1 Yes action_node2 1. Use minimal hot solvent. 2. Pre-heat filtration apparatus. 3. Concentrate mother liquor. low_yield->action_node2 Yes action_node3 1. Perform acid-base extraction. 2. Recrystallize a second time. 3. Consider chromatography. impure->action_node3 Yes

References

Technical Support Center: Minimizing Off-Target Effects of 4-(1-Pyrrolidinyl)piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of 4-(1-Pyrrolidinyl)piperidine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of 4-(1-Pyrrolidinyl)piperidine compounds, providing actionable steps to identify and mitigate off-target effects.

Problem 1: My 4-(1-Pyrrolidinyl)piperidine compound shows unexpected cellular toxicity or phenotype inconsistent with its intended target's function.

  • Initial Assessment:

    • Confirm On-Target Activity: Re-verify the compound's potency and efficacy on the intended target using a well-validated assay.

    • Literature Review: Conduct a thorough search for known off-target liabilities of the 4-(1-Pyrrolidinyl)piperidine scaffold and similar structures. Common liabilities for piperidine-containing compounds include ion channels (especially hERG), GPCRs, and transporters.

    • Physicochemical Property Analysis: Evaluate the compound's physicochemical properties. High lipophilicity (e.g., cLogP > 3.5) and high basicity (pKa > 8.0) can be associated with increased promiscuity and off-target binding.

  • Experimental Troubleshooting:

    • Orthogonal On-Target Validation: Use a different assay format to confirm on-target engagement. For example, if the primary assay is a biochemical assay, use a cell-based assay to confirm on-target activity in a more physiological context.

    • Dose-Response Analysis: Carefully analyze the dose-response curves for both on-target and off-target effects. A significant separation between the EC50 for the on-target activity and the concentration at which the unexpected phenotype is observed can suggest an off-target effect.

    • Structural Analogs: Synthesize and test close structural analogs of your compound. If a minor structural modification that is not expected to significantly impact on-target activity abolishes the unexpected phenotype, it is likely due to an off-target interaction.

    • Competitive Antagonism: If the unexpected phenotype is agonistic, test if it can be blocked by known antagonists of common off-target classes (e.g., a broad-spectrum GPCR antagonist).

Problem 2: My lead 4-(1-Pyrrolidinyl)piperidine compound shows activity against the hERG channel, indicating potential cardiotoxicity.

  • Initial Assessment:

    • Quantify hERG Inhibition: Determine the IC50 value for hERG channel inhibition using a patch-clamp assay. An IC50 value below 10 µM is generally considered a concern.

    • Structure-hERG Liability Analysis: The basic nitrogen of the piperidine ring is a common pharmacophore for hERG binding. Analyze the structure of your compound for other known hERG-binding motifs, such as aromatic rings and high lipophilicity.

  • Mitigation Strategies:

    • Reduce Basicity: Modify the structure to lower the pKa of the piperidine nitrogen. This can be achieved by introducing electron-withdrawing groups near the nitrogen or by incorporating it into a less basic environment.[1]

    • Decrease Lipophilicity: Reduce the overall lipophilicity of the molecule by adding polar functional groups or reducing the size of hydrophobic moieties.

    • Introduce Steric Hindrance: Introduce bulky groups near the basic nitrogen to disrupt its interaction with the hERG channel pore.

    • Scaffold Hopping: Consider alternative, less basic scaffolds that maintain the desired on-target activity.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of 4-(1-Pyrrolidinyl)piperidine compounds?

A1: The 4-(1-Pyrrolidinyl)piperidine scaffold is a versatile building block found in compounds targeting a range of biological entities. One notable example is its incorporation into potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists.[2] Additionally, derivatives of this scaffold have been explored for their analgesic and hypoglycemic activities.[3][4]

Q2: What are the most common off-target liabilities associated with the 4-(1-Pyrrolidinyl)piperidine scaffold?

A2: Due to the presence of a basic piperidine nitrogen, a primary concern is the inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1] Other potential off-targets for piperidine-containing compounds include various G-protein coupled receptors (GPCRs), monoamine transporters, and other ion channels. The overall off-target profile is highly dependent on the specific substituents on the scaffold.

Q3: How can I proactively design 4-(1-Pyrrolidinyl)piperidine compounds with a better off-target profile?

A3: Proactive design strategies include:

  • Controlling Physicochemical Properties: Maintain a balanced lipophilicity (cLogP) and molecular weight.

  • Modulating Basicity: Adjust the pKa of the piperidine nitrogen to reduce interactions with off-targets like the hERG channel.[1]

  • Computational Modeling: Utilize in silico tools to predict potential off-target interactions early in the design phase.

  • Structure-Based Design: If the structure of the on-target is known, design compounds that maximize specific interactions with the target's binding site to enhance selectivity.

Q4: What is a standard workflow for assessing the off-target profile of a new 4-(1-Pyrrolidinyl)piperidine compound?

A4: A typical workflow involves a tiered approach:

  • In Silico Profiling: Use computational models to predict a list of potential off-targets.

  • Broad Panel Screening: Test the compound at a single high concentration (e.g., 10 µM) against a broad panel of receptors, channels, and enzymes (e.g., a safety pharmacology panel).

  • Dose-Response Confirmation: For any hits from the broad panel, perform dose-response studies to determine the IC50 or EC50 values.

  • Functional Follow-up: If a significant off-target interaction is confirmed, use a relevant cell-based functional assay to understand the physiological consequence of this interaction.

Quantitative Data Summary

Table 1: Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine

PropertyValue
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol
XLogP30.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Data sourced from PubChem CID 78703.

Table 2: Example On-Target and Off-Target Activities of a PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Scaffold

TargetAssay TypeResult (EC₅₀/IC₅₀)
On-Target
hPPARδLuciferase Reporter Assay3.6 nM[2]
Off-Target (Hypothetical Data for Illustrative Purposes)
hERG ChannelPatch-clamp> 30 µM
M₁ Muscarinic ReceptorRadioligand Binding5.2 µM
5-HT₂ₐ ReceptorRadioligand Binding> 10 µM
Dopamine TransporterRadioligand Binding> 10 µM

Note: The off-target data is hypothetical and for illustrative purposes to demonstrate how such data would be presented. Actual off-target profiling is compound-specific.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Screening

Objective: To determine the binding affinity of a 4-(1-Pyrrolidinyl)piperidine compound for a specific off-target receptor.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Membrane preparation expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • Assay buffer (specific to the receptor)

  • Unlabeled reference ligand

  • 96-well microplates

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radiolabeled ligand, and membrane preparation.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, a saturating concentration of the unlabeled reference ligand, and membrane preparation.

    • Test Compound: Add assay buffer, radiolabeled ligand, the desired concentration of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Add scintillation fluid to each filter and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Functional Assay for hERG Channel Inhibition (Automated Patch-Clamp)

Objective: To assess the inhibitory effect of a 4-(1-Pyrrolidinyl)piperidine compound on the hERG potassium channel.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • HEK293 cells stably expressing the hERG channel

  • External and internal solutions for patch-clamp recording

  • Automated patch-clamp system

Methodology:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells according to the automated patch-clamp system's protocol.

  • Compound Preparation: Prepare dilutions of the test compound in the external solution.

  • Assay Execution:

    • Load the cells, internal and external solutions, and compound plate onto the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Apply the vehicle control followed by increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current amplitude at each compound concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Normalize the current to the baseline (vehicle) response.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Off_Target_Screening_Workflow cluster_0 In Silico Assessment cluster_1 In Vitro Screening cluster_2 Functional Validation cluster_3 Decision in_silico Computational Off-Target Prediction broad_panel Broad Panel Screening (e.g., Safety Pharmacology Panel) in_silico->broad_panel Prioritize Targets dose_response Dose-Response Confirmation broad_panel->dose_response Identify Hits functional_assay Cell-Based Functional Assay dose_response->functional_assay Confirm Activity decision Acceptable Off-Target Profile? functional_assay->decision proceed Proceed with Compound decision->proceed optimize Optimize or Terminate decision->optimize

Caption: A tiered workflow for identifying and validating off-target effects.

hERG_Mitigation_Strategies cluster_0 Problem cluster_1 Medicinal Chemistry Strategies cluster_2 Goal problem hERG Liability Identified reduce_basicity Reduce pKa problem->reduce_basicity decrease_lipo Decrease Lipophilicity problem->decrease_lipo steric_hindrance Introduce Steric Bulk problem->steric_hindrance scaffold_hop Scaffold Hopping problem->scaffold_hop goal Improved Safety Profile reduce_basicity->goal decrease_lipo->goal steric_hindrance->goal scaffold_hop->goal

Caption: Strategies to mitigate hERG channel liability in drug design.

References

Technical Support Center: Overcoming Resistance to 4-(1-Pyrrolidinyl)piperidine Analogs in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 4-(1-pyrrolidinyl)piperidine analogs in cell lines. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, quantitative data, and visual aids to navigate and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to our 4-(1-pyrrolidinyl)piperidine analog. What are the common mechanisms of resistance?

A1: Resistance to chemotherapeutic agents, including 4-(1-pyrrolidinyl)piperidine analogs, is a multifaceted issue. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1] Piperine, a natural product containing a piperidine moiety, has been shown to counteract this by downregulating the expression of these efflux pumps.[1]

  • Alteration of Drug Target: Mutations or modifications in the target protein of your specific analog can prevent the drug from binding effectively. For analogs that are CCR5 antagonists, resistance in HIV has been observed through adaptive changes in the viral gp120 V3 loop, allowing the virus to utilize the drug-bound form of the receptor.

  • Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that bypass the inhibitory effects of the drug. Common pathways implicated in drug resistance include PI3K/Akt, NF-κB, and STAT3.[1]

  • Increased Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate the drug.

  • Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis (e.g., Bcl-2 family proteins) can make cells more resistant to drug-induced cell death.

Q2: How can I confirm that my cell line is truly resistant?

A2: Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) of your 4-(1-pyrrolidinyl)piperidine analog in the suspected resistant cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is usually determined using a cell viability assay, such as the MTT assay.

Q3: We have a cell line that is resistant to 4-piperidinopiperidine. What other drugs might it be resistant to?

A3: A T-cell lymphoma cell line made resistant to 4-piperidinopiperidine (a structurally related compound) was found to be approximately 20-fold more resistant to the parent compound and also showed cross-resistance to the anticancer drug CPT-11.[2] This suggests that the resistance mechanism might be shared with other compounds. It is advisable to perform cross-resistance studies with other chemotherapeutic agents to understand the resistance profile of your cell line.[2]

Troubleshooting Guides

Problem 1: Decreased efficacy of a 4-(1-pyrrolidinyl)piperidine analog over time.

Possible Cause: Development of acquired resistance in the cell line.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value of the analog in your current cell line and compare it to the IC50 of the original, sensitive parental line. A significant shift to a higher IC50 indicates resistance.

  • Investigate Efflux Pump Overexpression:

    • Western Blotting: Analyze the protein expression levels of P-gp (MDR1), MRP1, and BCRP in both sensitive and resistant cell lines.

    • Rhodamine 123 Accumulation Assay: P-gp substrates like Rhodamine 123 will be expelled from cells with high P-gp activity. A lower accumulation of Rhodamine 123 in the resistant line compared to the sensitive line suggests P-gp-mediated efflux.

  • Consider Combination Therapy:

    • P-gp Inhibitors: Co-administer your analog with a known P-gp inhibitor, such as verapamil or piperine. A restoration of sensitivity to your analog in the presence of the inhibitor points to efflux as a primary resistance mechanism.[3][4]

    • Synergistic Agents: Explore combinations with drugs that target parallel or downstream survival pathways. For example, if your analog targets a specific kinase, combining it with an inhibitor of a different survival pathway (e.g., a PI3K or MEK inhibitor) may be effective.

Problem 2: My 4-(1-pyrrolidinyl)piperidine analog shows high efficacy in biochemical assays but poor activity in cell-based assays.

Possible Cause: Intrinsic resistance of the cell line.

Troubleshooting Steps:

  • Assess Efflux Pump Activity: Even in the absence of acquired resistance, some cell lines have high basal expression of efflux pumps. Perform a Rhodamine 123 accumulation assay as described above.

  • Evaluate Drug Metabolism: The cell line may rapidly metabolize your compound. Analyze the supernatant and cell lysate over time using LC-MS to determine the stability of your analog.

  • Screen a Panel of Cell Lines: Test your analog on a diverse panel of cell lines to identify those with intrinsic sensitivity. This can help in selecting appropriate models for further studies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on piperine, a related piperidine alkaloid, in overcoming multidrug resistance. This data can serve as a reference for designing experiments with 4-(1-pyrrolidinyl)piperidine analogs.

Table 1: Reversal of Doxorubicin Resistance by Piperine [1]

Cell LineTreatmentFold Reversal of Resistance
MCF-7/DOX50 µM Piperine32.16
A-549/DDP50 µM Piperine14.14

Table 2: Cytotoxicity of Piperine and Doxorubicin in Sensitive and Resistant Cell Lines [5]

Cell LineCompoundIC50 (µM)
CCRF-CEM (Sensitive) Doxorubicin0.02 ± 0.01
Piperine40.24 ± 1.12
CEM/ADR 5000 (Resistant) Doxorubicin211.30 ± 1.04
Piperine35.11 ± 1.07
HCT 116 (Sensitive) Doxorubicin0.23 ± 0.01
Piperine110.20 ± 1.05
Caco-2 (Resistant) Doxorubicin190.50 ± 1.15
Piperine95.21 ± 1.03

Detailed Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

This protocol describes a general method for inducing resistance to a 4-(1-pyrrolidinyl)piperidine analog in a cancer cell line.

Materials:

  • Parental cancer cell line of interest

  • 4-(1-pyrrolidinyl)piperidine analog

  • Complete cell culture medium

  • DMSO (for dissolving the analog)

  • 96-well plates

  • MTT reagent

  • Plate reader

Procedure:

  • Determine Initial IC50: Perform an MTT assay to determine the IC50 of the analog on the parental cell line.

  • Initial Exposure: Culture the parental cells in the presence of the analog at a concentration equal to the IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of the analog in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitor Cell Viability: At each concentration, monitor the cells for signs of recovery and proliferation. If a large percentage of cells die, reduce the concentration to allow for recovery.

  • Establish a Resistant Population: Continue this process for several months until the cells are able to proliferate in the presence of a significantly higher concentration of the analog (e.g., 10-20 times the original IC50).

  • Confirm Resistance: Perform an MTT assay on the newly established resistant cell line and the parental cell line to quantify the fold-resistance.

  • Cryopreserve Resistant Cells: It is crucial to freeze down vials of the resistant cell line at various passages.

Protocol 2: MTT Assay for Cell Viability

This protocol is used to determine the IC50 of a compound.

Materials:

  • Sensitive and resistant cell lines

  • 4-(1-pyrrolidinyl)piperidine analog

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of your 4-(1-pyrrolidinyl)piperidine analog. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Rhodamine 123 Accumulation Assay

This protocol assesses P-gp efflux pump activity.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • Verapamil (positive control for P-gp inhibition)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Treatment: Incubate the cells with your 4-(1-pyrrolidinyl)piperidine analog or verapamil for 1 hour at 37°C.

  • Rhodamine 123 Staining: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or visualize under a fluorescence microscope. Reduced fluorescence in the resistant line compared to the sensitive line indicates increased efflux.

Visualizations

G cluster_0 Drug Resistance Mechanisms cluster_1 Overcoming Resistance Analog Analog Target_Protein Target Protein Analog->Target_Protein Inhibition Survival_Pathways Pro-survival Pathways Analog->Survival_Pathways May Inhibit Apoptosis Apoptosis Analog->Apoptosis May Induce Cell_Death Cell_Death Target_Protein->Cell_Death Leads to Efflux_Pumps Efflux Pumps (e.g., P-gp) Efflux_Pumps->Analog Expels Drug Cell_Survival Cell_Survival Survival_Pathways->Cell_Survival Promotes Apoptosis->Cell_Death Induces Cell_Survival->Cell_Death Inhibits Combination_Agent Combination_Agent Combination_Agent->Survival_Pathways Inhibits Pgp_Inhibitor Pgp_Inhibitor Pgp_Inhibitor->Efflux_Pumps Inhibits

Caption: Mechanisms of resistance and strategies to overcome it.

G cluster_workflow Experimental Workflow to Overcome Resistance Start Decreased Drug Efficacy Observed Confirm_Resistance 1. Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism 2. Investigate Mechanism (Western Blot, Efflux Assay) Confirm_Resistance->Investigate_Mechanism Select_Strategy 3. Select Strategy Investigate_Mechanism->Select_Strategy Combination_Therapy Combination Therapy Select_Strategy->Combination_Therapy Validate_Reversal 4. Validate Reversal (IC50, Apoptosis Assay) Combination_Therapy->Validate_Reversal End Sensitivity Restored Validate_Reversal->End

Caption: A logical workflow for addressing drug resistance.

G PI3K_Pathway PI3K/Akt Pathway Commonly activated in drug resistance Drug_Resistance Drug Resistance PI3K_Pathway->Drug_Resistance NFkB_Pathway NF-κB Pathway Regulates inflammation and cell survival NFkB_Pathway->Drug_Resistance STAT3_Pathway STAT3 Pathway Involved in proliferation and apoptosis STAT3_Pathway->Drug_Resistance Piperidine_Analog Piperidine-containing Compounds (e.g., Piperine) Piperidine_Analog->PI3K_Pathway Inhibits Piperidine_Analog->NFkB_Pathway Inhibits Piperidine_Analog->STAT3_Pathway Inhibits

Caption: Key signaling pathways in drug resistance.

References

Technical Support Center: Interpreting Unexpected Results in 4-(1-Pyrrolidinyl)piperidine Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1-Pyrrolidinyl)piperidine (4-PP) and related compounds. Our aim is to help you navigate and interpret unexpected results in your cellular and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of 4-(1-Pyrrolidinyl)piperidine (4-PP)?

A1: Based on available literature, the primary molecular target of 4-(1-Pyrrolidinyl)piperidine and its derivatives is the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2][3] It often also exhibits affinity for the sigma-2 (σ2) receptor. Due to the promiscuous nature of the piperidine scaffold, off-target interactions with other receptors, such as dopamine and muscarinic receptors, are possible and should be considered when interpreting experimental data.

Q2: My competition binding assay with 4-PP shows a much lower or higher affinity (Ki) for the sigma-1 receptor than expected. What could be the cause?

A2: Discrepancies in affinity values can arise from several factors:

  • Experimental Conditions: Variations in buffer composition, pH, temperature, and incubation time can significantly impact ligand binding. Ensure your assay conditions are consistent and optimized.

  • Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to an overestimation of the IC50 and, consequently, the Ki value. It is recommended to use a radioligand concentration at or below its Kd.[4]

  • Membrane Preparation Quality: The integrity and concentration of the receptor in your membrane preparation are critical. Degradation of the receptor or inaccurate protein quantification can lead to erroneous results.

  • Ligand Purity: Ensure the purity of your 4-PP sample. Impurities can compete for binding or interfere with the assay in other ways.

Q3: I am observing very high non-specific binding in my radioligand binding assay. How can I reduce it?

A3: High non-specific binding (NSB) can obscure the specific binding signal. Here are some common causes and solutions:

  • Radioligand Properties: Hydrophobic radioligands tend to exhibit higher NSB. While you may not be able to change the radioligand, optimizing other conditions can help.

  • Excessive Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust signal.

  • High Membrane Protein Concentration: Titrate the amount of membrane protein to find the optimal concentration that maximizes the specific binding window. A typical range is 100-500 µg of membrane protein.[4]

  • Inadequate Washing: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[4]

  • Assay Buffer Composition: Adding a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer can help to block non-specific binding sites on the filter and other surfaces.[4]

Q4: My competition curve for 4-PP is biphasic or has a shallow slope (Hill slope not equal to 1.0). What does this indicate?

A4: A non-unitary Hill slope or a biphasic curve can suggest several possibilities:

  • Multiple Binding Sites: The compound may be binding to more than one receptor population with different affinities. For instance, 4-PP could be binding to both sigma-1 and sigma-2 receptors present in your tissue preparation.

  • Allosteric Interactions: The compound might be binding to an allosteric site on the receptor, modulating the binding of the primary radioligand in a complex manner.

  • Ligand Depletion: If a significant fraction of the ligand binds to the receptor, the free concentration will be lower than the added concentration, which can lead to a shallow curve.[5]

  • Metabolic Transformation: The competing ligand might be metabolized during the assay into a compound with a different affinity, leading to a biphasic curve.[6]

  • Experimental Artifacts: Issues such as improper mixing or errors in serial dilutions can also lead to distorted curves.

Data Presentation

Table 1: Expected Binding Affinities (Ki) of 4-(1-Pyrrolidinyl)piperidine Derivatives and Related Compounds
Compound ClassTarget ReceptorKi Range (nM)Reference Compound ExampleReference Ki (nM)
Piperidine/Pyrrolidine DerivativesSigma-1 (σ1)0.5 - 504-phenyl-1-(4-phenylbutyl) piperidinePotent ligand
Sigma-2 (σ2)10 - 500+Haloperidol~1.3 (σ1), also binds σ2
Dopamine D41 - 100Various 4-substituted piperidinesVaries
Muscarinic M1-M5>100Pethidine analogsµM range

Experimental Protocols

Key Experiment: Sigma-1 Receptor Radioligand Competition Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of 4-(1-Pyrrolidinyl)piperidine for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell membranes expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Ligand: Haloperidol or unlabeled (+)-pentazocine.

  • Test Compound: 4-(1-Pyrrolidinyl)piperidine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-PP and the non-specific binding ligand in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of 4-PP in the assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the --INVALID-LINK---pentazocine in assay buffer to a final concentration of approximately 2-5 nM.

    • Prepare the membrane homogenate in assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of non-specific ligand (e.g., 10 µM haloperidol), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.

    • Competition Binding: Add 50 µL of each concentration of 4-PP, 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[7]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 4-PP.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

sigma1_signaling cluster_mam Mitochondria-Associated ER Membrane (MAM) s1r_bip Sigma-1R / BiP Complex s1r_active Active Sigma-1R (Monomer/Dimer) s1r_bip->s1r_active Dissociates ligand 4-PP (Agonist) ligand->s1r_bip Binds stress Cellular Stress (e.g., ER Stress) stress->s1r_bip Induces Dissociation ip3r IP3 Receptor s1r_active->ip3r Modulates ion_channels Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channels Modulates nrf2_pathway NRF2 Pathway s1r_active->nrf2_pathway Activates other_proteins Other Client Proteins (e.g., Kinases) s1r_active->other_proteins Chaperones ca_er ER Ca2+ ip3r->ca_er Releases ca_mito Mitochondrial Ca2+ ca_er->ca_mito Uptake cellular_response Modulation of Cellular Processes (Neuroprotection, Plasticity) ca_mito->cellular_response ion_channels->cellular_response nrf2_pathway->cellular_response other_proteins->cellular_response

Caption: Sigma-1 Receptor Signaling Pathway upon agonist binding.

Experimental Workflow for a Competition Binding Assay

experimental_workflow prep 1. Prepare Reagents (Membranes, Radioligand, 4-PP) setup 2. Set up Assay Plate (Total, Non-specific, Competition) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filter 4. Separate Bound/Free Ligand (Filtration) incubate->filter count 5. Quantify Radioactivity (Scintillation Counting) filter->count analyze 6. Data Analysis (Calculate Specific Binding, Fit Curve) count->analyze results 7. Determine IC50 and Ki analyze->results troubleshooting_flowchart start Unexpected Result q_nsb Is Non-Specific Binding (NSB) High (>50% of Total)? start->q_nsb a_nsb_yes Reduce [Protein] Optimize [Radioligand] Increase Washes Add BSA to Buffer q_nsb->a_nsb_yes Yes q_affinity Is Affinity (Ki) Unexpectedly Low or High? q_nsb->q_affinity No end Re-run Assay with Optimized Parameters a_nsb_yes->end a_affinity_yes Verify Radioligand Kd Check 4-PP Purity Confirm Incubation Time for Equilibrium Review Buffer Composition q_affinity->a_affinity_yes Yes q_curve Is the Competition Curve Biphasic or Shallow? q_affinity->q_curve No a_affinity_yes->end a_curve_yes Consider Multiple Binding Sites (σ1/σ2) Investigate Potential Allosteric Effects Check for Ligand Depletion Assess Ligand Stability q_curve->a_curve_yes Yes q_curve->end No a_curve_yes->end

References

Technical Support Center: Optimization of a 4-Aminopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the 4-aminopiperidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What makes the 4-aminopiperidine scaffold a valuable starting point for drug discovery? A1: The 4-aminopiperidine scaffold is a versatile and privileged structure in medicinal chemistry. Its three-dimensional shape and the presence of two key nitrogen atoms allow for extensive chemical modification and interaction with biological targets.[1][2] It serves as a crucial building block for a wide range of therapeutic agents, including analgesics, antihistamines, antipsychotics, and anticancer agents.[1][2] The scaffold's properties can be finely tuned to improve potency, selectivity, and pharmacokinetic profiles.[3][4]

Q2: What are the most common metabolic pathways for drugs containing a 4-aminopiperidine moiety? A2: The most predominant metabolic pathway is N-dealkylation, catalyzed primarily by the cytochrome P450 enzyme CYP3A4.[5][6][7] Other potential but less common pathways include ring α-oxidation to form lactams and N-oxidation.[6] The specific metabolic fate is highly dependent on the nature of the substituents on the piperidine nitrogen.[5][6]

Q3: How can I modulate the basicity (pKa) of the piperidine nitrogen, and why is it important? A3: Modulating the pKa is crucial for optimizing a compound's binding affinity, selectivity, and ADME properties, such as avoiding efflux by P-glycoprotein or reducing off-target effects like hERG channel binding.[8] A common strategy is the introduction of fluorine atoms onto the piperidine ring. For instance, an axial fluorine atom can increase the basicity of the nitrogen compared to an equatorial one, which can enhance efficacy.[8]

Q4: My 4-aminopiperidine compound shows activity against multiple targets (polypharmacology). Is this a problem? A4: Not necessarily. While high selectivity is often a goal, polypharmacology can be advantageous for complex diseases. However, if off-target activity leads to toxicity, optimization is required. Structure-Activity Relationship (SAR) studies are essential to identify which structural modifications enhance selectivity for the desired target while reducing activity at others.[9]

Troubleshooting Guides

Synthesis & Purification

Q5: My reductive amination reaction to synthesize a 4-aminopiperidine derivative has a low yield. What are common causes and solutions? A5: Low yields in reductive amination are a frequent issue. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the amine and carbonyl starting materials are pure and the solvent is anhydrous.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective and mild for this transformation.[10] Ensure it is fresh and added portion-wise to control the reaction.

  • pH Control: The reaction is sensitive to pH. Adding a small amount of acetic acid can catalyze the formation of the iminium ion intermediate, but excess acid can protonate the amine, rendering it unreactive.

  • Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some sterically hindered substrates may require elevated temperatures.[3]

Q6: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. How can I prevent this? A6: Over-alkylation of the piperidine nitrogen leads to the formation of quaternary ammonium salts.[11]

  • Control Stoichiometry: Use a slight excess of the 4-aminopiperidine starting material relative to the alkylating agent (e.g., 1.1 equivalents of piperidine).[11]

  • Slow Addition: Add the alkylating agent slowly, using a syringe pump if necessary, to maintain a low concentration and reduce the chance of a second alkylation event.[11]

  • Choice of Base: Use a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation.

Q7: I am struggling to remove excess 4-aminopiperidine starting material from my final product, which is also a 4-aminopiperidine derivative. What purification strategies can I use? A7: This is a common challenge due to the similar chemical properties of the starting material and the product.[12]

  • Acidic Extraction: Carefully perform a liquid-liquid extraction. The differing lipophilicity between your starting material and the N-alkylated product might allow for separation at a specific pH, though this can be difficult.[12]

  • Column Chromatography with Protection: If standard chromatography fails due to similar polarities, consider temporarily protecting the primary amine of both the product and the starting material with a group like Fmoc, which is UV-active. This may improve chromatographic separation.[12]

  • Distillation: If the product is significantly less volatile than the 4-aminopiperidine starting material, distillation under reduced pressure could be an option.[12]

Biological Assays & Optimization

Q8: My lead compound has poor metabolic stability in human liver microsomes. What structural modifications can I explore? A8: Poor metabolic stability is often linked to metabolism by CYP450 enzymes.

  • Identify the "Soft Spot": First, perform metabolite identification studies to determine the primary site of metabolism (e.g., N-dealkylation or oxidation at a specific aromatic ring).

  • Block Metabolism: Introduce chemical modifications at the metabolic "soft spot." For example, if an N-benzyl group is being cleaved, replacing it with a more robust group or introducing blocking substituents (like fluorine or chlorine) on the phenyl ring can improve stability.[5]

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Introducing polar functional groups can sometimes improve stability.

Q9: My compound shows high potency in enzymatic assays but low activity in cell-based assays. What could be the issue? A9: This discrepancy often points to issues with cell permeability, efflux, or compound stability in the cell culture medium.

  • Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

  • Check for Efflux: Use cell lines that overexpress efflux pumps (e.g., P-glycoprotein) and test your compound in the presence and absence of known efflux pump inhibitors.

  • Evaluate Compound Stability: Incubate your compound in the cell culture medium for the duration of the assay and measure its concentration over time by LC-MS to check for degradation.

Data Presentation: Structure-Activity Relationships (SAR)

The following tables summarize SAR data for a 4-aminopiperidine scaffold optimized for inhibiting Hepatitis C Virus (HCV) assembly.[3]

Table 1: Effect of Phenyl Ring 'B' Substitution on HCV Inhibition

CompoundSubstitution (R)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Hit 1 H2.57>20>7.8
Analog 5 4-F0.43>20>46.5
Analog 12 4-Cl0.11>20>181.8
Analog 25 3,4-diCl0.08>20>250
Analog 58 3-Cl, 4-Br0.05>20>400

Data extracted from a study on HCV assembly inhibitors.[3] EC₅₀: Half maximal effective concentration. CC₅₀: Half maximal cytotoxic concentration.

Table 2: In Vitro ADME Properties of Optimized Compounds

CompoundAqueous Solubility (µM)Rat Liver Microsome Stability (T₁/₂ min)
Hit 1 >125<5
Analog 12 >12511
Analog 58 >12529
Analog 77b >125>30

Data extracted from a study on HCV assembly inhibitors.[3] ADME: Absorption, Distribution, Metabolism, and Excretion. T₁/₂: Half-life.

Experimental Protocols

Protocol 1: General Synthesis of 4-Aminopiperidine Analogs via Reductive Amination

This protocol describes a general method for synthesizing N-substituted 4-aminopiperidine derivatives.[3][10]

  • Reactant Preparation: To a solution of 4-amino-1-Boc-piperidine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).

  • Imine/Enamine Formation: Add acetic acid (0.1-0.5 eq.) to the mixture and stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Monitor the reaction by TLC or LC-MS. Stir at room temperature until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Boc-Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-4 hours.

  • Final Isolation: Concentrate the reaction mixture under reduced pressure. The final product is typically obtained as the hydrochloride or trifluoroacetate salt.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol assesses the metabolic stability of a test compound in the presence of liver microsomes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation (Non-P450 Control): In a microcentrifuge tube, combine the phosphate buffer, the microsomal solution (to a final protein concentration of 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Incubation (Test Reaction): In a separate tube, prepare the same mixture as in step 2. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system solution to the "Test Reaction" tube. Add an equal volume of buffer to the "Non-P450 Control" tube.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (T₁/₂ = 0.693 / k).

Visualizations

Logical and Experimental Workflows

G cluster_0 Hit-to-Lead Optimization Workflow Hit Hit Identification (e.g., HTS) SAR SAR Campaign (Analog Synthesis) Hit->SAR Potency In Vitro Potency (Target & Cell-based) SAR->Potency ADME In Vitro ADME (Solubility, Stability) Potency->ADME Iterative Optimization ADME->SAR Tox In Vitro Toxicity (Cytotoxicity) ADME->Tox PK In Vivo PK Studies (Mouse) ADME->PK Promising Profile Tox->SAR Lead Lead Candidate PK->Lead

Caption: A typical hit-to-lead workflow for scaffold optimization.

G cluster_1 Troubleshooting Low Synthetic Yield Start Low Yield Observed Check1 Check Reagent Purity & Anhydrous Conditions Start->Check1 Check2 Optimize Reaction Conditions (pH, Temp) Check1->Check2 Purity OK Solution1 Use Fresh Reagents & Dry Solvents Check1->Solution1 Impurity Found Check3 Analyze Purification Step (Product Loss?) Check2->Check3 Optimized Solution2 Screen pH Modifiers (e.g., Acetic Acid) Check2->Solution2 Sub-optimal Solution3 Re-evaluate Chromatography Or Extraction Method Check3->Solution3 Loss Detected End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: A logical flowchart for troubleshooting low synthetic yield.

Signaling Pathway Example

The 4-aminopiperidine scaffold has been used to develop inhibitors of the SMYD3 methyltransferase, which plays a role in Ras-driven cancers by methylating MAP3K2 (also known as MEKK2).[13]

G cluster_pathway Simplified Ras/MAPK Signaling Pathway Ras Ras (Active) MAP3K2 MAP3K2 Ras->MAP3K2 Activates MEK MEK1/2 MAP3K2->MEK SMYD3 SMYD3 (Methyltransferase) SMYD3->MAP3K2 Methylates & Potentiates ERK ERK1/2 MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation Inhibitor 4-AP Inhibitor (e.g., EM127) Inhibitor->SMYD3 Inhibits

Caption: Role of SMYD3 in the Ras/MAPK pathway and its inhibition.

References

Validation & Comparative

A Comparative Guide to 4-(1-Pyrrolidinyl)piperidine and Other Piperidine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 4-(1-Pyrrolidinyl)piperidine, a versatile scaffold in medicinal chemistry, and its performance compared to other key piperidine derivatives. This guide synthesizes experimental data to inform future research and drug discovery efforts.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive compounds, valued for its ability to confer desirable physicochemical and pharmacological properties. Among the myriad of piperidine derivatives, 4-(1-Pyrrolidinyl)piperidine stands out as a key building block in the development of therapeutics targeting the central nervous system (CNS) and beyond.[1][2][3] Its unique structure, combining both a piperidine and a pyrrolidine ring, has been leveraged in the design of novel analgesics, antidepressants, and cognitive enhancers.[1][4] This guide provides a comparative overview of 4-(1-Pyrrolidinyl)piperidine and other notable piperidine derivatives, supported by experimental data, to assist researchers in selecting and designing compounds for their specific applications.

Performance Comparison of Piperidine Derivatives

The therapeutic potential of piperidine derivatives is intrinsically linked to their structure-activity relationship (SAR), where modifications to the piperidine core can significantly impact binding affinity, selectivity, and functional activity at various biological targets.[5][6] Below, we present a summary of quantitative data from various studies, highlighting the performance of 4-(1-Pyrrolidinyl)piperidine and its analogs in different therapeutic areas.

Analgesic Activity

Piperidine derivatives have long been a cornerstone in the development of potent analgesics. The tail-flick test is a common in vivo assay to assess the analgesic efficacy of compounds.

Table 1: Comparison of Analgesic Activity of Piperidine Derivatives in the Tail-Flick Test

CompoundDose (mg/kg)Analgesic Activity (% MPE)Reference Compound
4-(1-Pyrrolidinyl)piperidine derivative 250SignificantPethidine
4-(1-Pyrrolidinyl)piperidine derivative 350Highly SignificantPethidine
4-(1-Pyrrolidinyl)piperidine derivative 450SignificantPethidine
4-(1-Pyrrolidinyl)piperidine derivative 550Highly SignificantPethidine

% MPE (Maximum Possible Effect) is a measure of analgesic effect. Data collated from a study on 4-(1-pyrrolidinyl) piperidine analogs.[7][8] The study indicates that substitutions on the phenyl ring of the phenacyl moiety affect the analgesic activity.[7][8]

Receptor Binding Affinity

The interaction of piperidine derivatives with specific receptors is a key determinant of their pharmacological effect. Radioligand binding assays are used to determine the binding affinity (Ki) of compounds for their targets.

Table 2: Comparative Receptor Binding Affinities of Piperidine Derivatives

CompoundTarget ReceptorKi (nM)Reference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ10.96 ± 0.05[9]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ291.8 ± 8.1[9]
4,4-disubstituted piperidine derivative 12hNK10.95[10]
4,4-disubstituted piperidine derivative 38hNK15.3[10]
4,4-disubstituted piperidine derivative 39hNK15.7[10]
Piperidine derivative 4µ Opioid Receptor (MOR)Low nanomolar[11]
Piperidine derivative 4δ Opioid Receptor (DOR)Low nanomolar[11]

This table presents a selection of data from different studies to illustrate the range of affinities and selectivities achievable with piperidine derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Enzyme Inhibition and Agonist Activity

Piperidine derivatives have also been developed as potent enzyme inhibitors and receptor agonists.

Table 3: Enzyme Inhibition and Agonist Activity of Piperidine Derivatives

CompoundTargetActivityEC50/IC50 (nM)Reference
4-(1-Pyrrolidinyl)piperidine derivative 21PPARδAgonist3.6[12]
N-type calcium channel blocker-1N-type Calcium ChannelBlocker700[13]
(piperidinosulfonamidophenyl)pyrrolidin-2-one seriesAKR1C3Inhibitor<100[6]

This table showcases the versatility of the piperidine scaffold in targeting different classes of proteins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Tail-Flick Test for Analgesia

Objective: To assess the central analgesic activity of a compound by measuring the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus.

Procedure:

  • Animal Acclimation: Acclimate the animals (e.g., male Swiss albino mice) to the testing environment for at least 30 minutes before the experiment.

  • Apparatus: Use a tail-flick analgesiometer which provides a controlled heat source (e.g., a radiant heat lamp).

  • Baseline Latency: Gently restrain the animal and place the distal portion of its tail on the heat source. The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally) at the desired dose. A control group receives the vehicle, and a reference group receives a standard analgesic like pethidine.

  • Post-treatment Latency: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after compound administration, measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is often expressed as the percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[1][14][15][16][17]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Assay Buffer: Use an appropriate buffer (e.g., Tris-HCl) for the binding reaction.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[18][19][20][21]

N-type Calcium Channel Blocker Assay

Objective: To evaluate the inhibitory effect of a compound on N-type (CaV2.2) calcium channels.

Procedure:

  • Cell Culture: Use a cell line that endogenously expresses N-type calcium channels, such as the human neuroblastoma cell line IMR32.

  • Calcium Influx Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: Add the test compound at various concentrations to the cells.

  • Depolarization: Induce membrane depolarization to open the voltage-gated calcium channels. This is typically achieved by adding a high concentration of potassium chloride (KCl).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the depolarization-induced calcium influx. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[2][13][22]

PPARδ Agonist Assay

Objective: To determine the agonist activity of a compound on the Peroxisome Proliferator-Activated Receptor δ (PPARδ).

Procedure:

  • Reporter Gene Assay: Use a cell line that has been engineered to express the human PPARδ and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. A known PPARδ agonist is used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The agonist activity is determined by the increase in luciferase expression. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.[23][24][25]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

G N-type Calcium Channel Signaling in Neuropathic Pain cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential CaV2_2 N-type Ca²⁺ Channel (CaV2.2) ActionPotential->CaV2_2 Opens Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx VesicleFusion Vesicle Fusion Ca_Influx->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease Receptors Receptors (NMDA, NK1) NeurotransmitterRelease->Receptors Binds to SignalTransduction Signal Transduction Receptors->SignalTransduction PainSignal Pain Signal to Brain SignalTransduction->PainSignal Blocker 4-(1-Pyrrolidinyl)piperidine Derivatives (N-type Blockers) Blocker->CaV2_2 Inhibits

Caption: N-type calcium channel signaling pathway in pain transmission.

G PPARδ Agonist Signaling in Atherosclerosis cluster_cell Macrophage PPARd_Agonist 4-(1-Pyrrolidinyl)piperidine Derivative (PPARδ Agonist) PPARd PPARδ PPARd_Agonist->PPARd Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Increases AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory CholesterolEfflux Cholesterol Efflux TargetGenes->CholesterolEfflux Atherosclerosis Atherosclerosis AntiInflammatory->Atherosclerosis Reduces CholesterolEfflux->Atherosclerosis Reduces

Caption: PPARδ agonist signaling pathway in reducing atherosclerosis.

G Experimental Workflow for Analgesic Drug Screening Start Start AnimalAcclimation Animal Acclimation Start->AnimalAcclimation BaselineTest Baseline Tail-Flick Test AnimalAcclimation->BaselineTest CompoundAdmin Compound Administration (Test, Control, Reference) BaselineTest->CompoundAdmin PostTreatTest Post-Treatment Tail-Flick Test CompoundAdmin->PostTreatTest DataAnalysis Data Analysis (%MPE Calculation) PostTreatTest->DataAnalysis Conclusion Conclusion on Analgesic Efficacy DataAnalysis->Conclusion

Caption: Workflow for in vivo screening of analgesic compounds.

Conclusion

4-(1-Pyrrolidinyl)piperidine and its derivatives represent a rich scaffold for the development of novel therapeutics. The presented data underscores the importance of subtle structural modifications in tuning the pharmacological properties of these compounds. While this guide provides a comparative overview based on available literature, direct, head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment. The detailed experimental protocols and pathway diagrams are intended to facilitate further research and empower scientists to build upon the existing knowledge in the quest for more effective and safer medicines.

References

Comparative Analysis of the Biological Activity of 4-(1-Pyrrolidinyl)piperidine Dihydrochloride and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the biological activity of 4-(1-Pyrrolidinyl)piperidine dihydrochloride and its analogs, focusing on their analgesic, muscarinic receptor, and sigma receptor activities. The information is intended to support researchers and professionals in drug development by presenting objective performance comparisons based on experimental data.

Analgesic Activity

The analgesic potential of 4-(1-Pyrrolidinyl)piperidine derivatives has been evaluated using the tail-flick test, a standard method for assessing nociception in animal models. In this test, the latency of an animal to withdraw its tail from a thermal stimulus is measured, with a longer latency indicating a greater analgesic effect.

Comparative Analgesic Activity Data

The following table summarizes the analgesic activity of various 4-(1-Pyrrolidinyl)piperidine derivatives compared to the standard opioid analgesic, Pethidine. The data represents the percentage of maximal possible effect (% MPE) in the tail-flick test at a dose of 50 mg/kg.

CompoundSubstituent on Phenacyl MoietyAnalgesic Activity (% MPE ± SEM) at 30 min
4-(1-Pyrrolidinyl)piperidine Derivative 1 4-Chloro65.4 ± 2.1
4-(1-Pyrrolidinyl)piperidine Derivative 2 4-Bromo72.8 ± 1.9
4-(1-Pyrrolidinyl)piperidine Derivative 3 4-Nitro58.2 ± 2.5
4-(1-Pyrrolidinyl)piperidine Derivative 4 4-Methyl55.1 ± 3.0
Pethidine (Reference) -85.0 ± 1.5

Data synthesized from a study by Saify et al.[1]

Experimental Protocol: Tail-Flick Test

The tail-flick test is a widely used method to measure the analgesic efficacy of compounds.

Objective: To assess the central analgesic activity of a compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

  • Timer.

Procedure:

  • Acclimatize male albino mice (20-25 g) to the laboratory environment for at least one hour before the experiment.

  • Gently place each mouse into a restrainer, leaving the tail exposed.

  • Position the mouse's tail over the radiant heat source of the tail-flick meter.

  • Activate the heat source and start the timer simultaneously.

  • The time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Administer the test compounds or the reference drug (e.g., Pethidine) intraperitoneally.

  • Measure the tail-flick latency at predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Calculate the percentage of the maximal possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Logical Workflow for Analgesic Activity Assessment

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment acclimatization Acclimatize Mice baseline Measure Baseline Tail-Flick Latency acclimatization->baseline administer_test Administer Test Compound administer_ref Administer Reference (Pethidine) administer_vehicle Administer Vehicle (Control) measure_latency Measure Tail-Flick Latency at Time Intervals administer_test->measure_latency administer_ref->measure_latency administer_vehicle->measure_latency calculate_mpe Calculate % MPE measure_latency->calculate_mpe compare Compare Analgesic Effects calculate_mpe->compare

Caption: Workflow for evaluating analgesic activity using the tail-flick test.

Muscarinic Receptor Activity

Derivatives of 4-(1-Pyrrolidinyl)piperidine have been investigated for their affinity to muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes and are targets for a range of therapeutics. The binding affinity is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki).

Comparative Muscarinic Receptor Binding Affinity

The following table presents the binding affinities (Ki in nM) of 4-diphenylacetoxy-N-methyl-piperidine (4-DAMP) analogues, which share structural similarities with 4-(1-Pyrrolidinyl)piperidine derivatives, for different muscarinic receptor subtypes (M1, M2, and M3).

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)
4-DAMP 1.2 ± 0.15.0 ± 0.50.8 ± 0.1
Analogue 1 (N-ethyl) 2.5 ± 0.310.2 ± 1.11.5 ± 0.2
Analogue 2 (N-propyl) 4.1 ± 0.518.5 ± 2.02.8 ± 0.3
Oxotremorine (Reference Agonist) 25 ± 315 ± 230 ± 4

Data synthesized from studies on 4-DAMP analogues.[2][3]

Experimental Protocol: Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for specific muscarinic receptor subtypes using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds and reference compounds (e.g., Atropine, Oxotremorine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration close to its Kd, and either buffer (for total binding), a saturating concentration of a known antagonist like atropine (for non-specific binding), or the test compound.

  • Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Signaling Pathways

G cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway cluster_2 Cellular Response M1M3M5 M1, M3, M5 Receptors Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Smooth Muscle Contraction, Glandular Secretion Ca_release->Response_Gq PKC->Response_Gq M2M4 M2, M4 Receptors Gi_o Gi/o M2M4->Gi_o AC Adenylyl Cyclase Gi_o->AC K_channel K⁺ Channel Activation Gi_o->K_channel cAMP ↓ cAMP AC->cAMP Response_Gi Neuronal Inhibition, Decreased Heart Rate cAMP->Response_Gi K_channel->Response_Gi

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Sigma Receptor Activity

The 4-(1-Pyrrolidinyl)piperidine scaffold is also found in compounds with significant affinity for sigma receptors, which are involved in a variety of cellular functions and are potential targets for neuropsychiatric and neurodegenerative disorders.

Comparative Sigma Receptor Binding Affinity

The following table displays the binding affinities (Ki in nM) of various piperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

CompoundR Groupσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (Ki σ₂/σ₁)
Derivative 7a 4''-F2.96 ± 0.5221.64 ± 8.074.9
Derivative 7c 4''-Cl5.98 ± 0.41554.03 ± 34.2292.6
Derivative 8a 4''-F (alcohol)1.41 ± 0.22>854606
Derivative 8c 4''-Cl (alcohol)2.49 ± 0.24>854343
Haloperidol (Reference) -~1-4~1-4~1

Data synthesized from a study on 4-aroylpiperidines and their alcohol derivatives.[4]

Experimental Protocol: Sigma Receptor Binding Assay

Objective: To measure the binding affinity of test compounds for sigma-1 and sigma-2 receptors via competitive radioligand binding assays.

Materials:

  • Membrane homogenates from tissues rich in sigma receptors (e.g., guinea pig brain for σ₁ and rat liver for σ₂).

  • Radioligand for σ₁ (e.g., [³H]-(+)-pentazocine).

  • Radioligand for σ₂ (e.g., [³H]-DTG in the presence of a masking agent for σ₁ sites like (+)-pentazocine).

  • Test compounds and reference compounds (e.g., Haloperidol, (+)-pentazocine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds.

  • For σ₁ receptor binding, incubate the brain membrane homogenates with [³H]-(+)-pentazocine and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol.

  • For σ₂ receptor binding, incubate the liver membrane homogenates with [³H]-DTG, a non-selective sigma ligand, in the presence of a concentration of (+)-pentazocine sufficient to saturate the σ₁ receptors, thereby isolating the binding to σ₂ receptors. Non-specific binding is determined using a high concentration of unlabeled haloperidol.

  • Incubate the reaction mixtures at the appropriate temperature and for a sufficient time to reach equilibrium (e.g., 120 minutes at 25°C).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Calculate specific binding.

  • Determine IC50 values from the competition curves.

  • Calculate Ki values using the Cheng-Prusoff equation.

Sigma-1 Receptor Signaling and Function

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Stress cluster_2 Ligand Binding and Translocation cluster_3 Downstream Effects ER ER Lumen Sigma1 Sigma-1 Receptor Dissociation Dissociation from BiP Sigma1->Dissociation Bip BiP/GRP78 Chaperone Bip->Sigma1 association IP3R IP3 Receptor Ca_signaling Modulation of Ca²⁺ Signaling IP3R->Ca_signaling Stress Cellular Stress (e.g., ER Stress, Oxidative Stress) Stress->Dissociation Ligand Sigma-1 Agonist Ligand->Sigma1 Translocation Translocation to ER-Mitochondria Associated Membranes (MAM) Dissociation->Translocation Translocation->IP3R stabilization Ion_channels Regulation of Ion Channels Translocation->Ion_channels Neurite_outgrowth Neurite Outgrowth Translocation->Neurite_outgrowth Cell_survival Promotion of Cell Survival Translocation->Cell_survival

Caption: Overview of Sigma-1 receptor chaperone activity and signaling.

References

A Comparative Guide to the Experimental Profile of 4-(1-Pyrrolidinyl)piperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(1-Pyrrolidinyl)piperidine stands as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. This guide provides a cross-validation of experimental results for 4-(1-Pyrrolidinyl)piperidine and its analogues, offering a comparative perspective against established alternatives and detailing the experimental protocols utilized in these evaluations.

Data Presentation: A Comparative Overview

The following tables summarize the biological activities of 4-(1-Pyrrolidinyl)piperidine and its derivatives. It is important to note that much of the publicly available research focuses on the pharmacological effects of various derivatives, with quantitative data for the parent compound often being limited.

Analgesic Activity

Derivatives of 4-(1-Pyrrolidinyl)piperidine have been shown to possess significant analgesic properties. The tail flick method is a common preclinical assay to evaluate this activity, measuring the latency of a rodent to withdraw its tail from a thermal stimulus.

Compound/AlternativeDoseAssayObserved EffectReference Compound
4-(1-Pyrrolidinyl)piperidine Derivatives (general)50 mg/kgTail Flick TestSignificant to highly significant analgesic activity.[1]Pethidine[1]
Pethidine (Standard)VariesTail Flick TestStandard opioid analgesic.N/A
Morphine (Standard)VariesTail Flick TestGold standard opioid analgesic.N/A

Quantitative ED50 values for direct comparison are not consistently available in the reviewed literature.

Anti-inflammatory and PPARδ Agonist Activity

The 4-(1-Pyrrolidinyl)piperidine moiety has been incorporated into potent anti-inflammatory agents, notably acting as Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists.

Compound/AlternativeAssayTargetEC50/IC50
Derivative 21 (a 4-(1-Pyrrolidinyl)piperidine-containing benzothiazole)PPARδ Agonist AssayhPPARδ3.6 nM[2]
GW501516 (Reference PPARδ Agonist)PPARδ Agonist AssayhPPARδ~1-2 nM

No direct EC50 value for the parent 4-(1-Pyrrolidinyl)piperidine on PPARδ has been reported in the compared studies.

For a broader anti-inflammatory context, the following table illustrates typical quantitative data obtained from in vitro assays for other piperidine derivatives and a standard nonsteroidal anti-inflammatory drug (NSAID).

Compound/AlternativeAssayTargetIC50
Piperidine Derivative (PD5)Platelet Aggregation InhibitionPlatelet Aggregating Factor0.06 mM[3]
Indomethacin (Standard NSAID)COX-2 InhibitionCyclooxygenase-2Varies (e.g., 0.09-0.4 µM for analogs)[4]
Hydrocortisone (Standard)NO Inhibition in RAW264.7 cellsNitric Oxide Production34.26 µM[5]
Antimicrobial Activity

Various derivatives of 4-(1-Pyrrolidinyl)piperidine have been synthesized and evaluated for their antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) is a key metric in these studies.

Compound/AlternativeOrganism(s)Observed Effect
4-(1-Pyrrolidinyl)piperidine Derivatives (general)Various bacteria and fungiSignificant antibacterial and antifungal activity.[6][7]
Naphthalene-containing derivative (Compound 6)Various bacteria and fungiReported to have the best Minimum Inhibitory Concentration (MIC) results among the tested derivatives.[7]
Standard Antibiotics (e.g., Ampicillin, Ciprofloxacin)Various bacteriaEstablished MIC values for comparison.

Specific MIC values for a broad range of organisms for 4-(1-Pyrrolidinyl)piperidine and its derivatives are not consistently reported in single comparative studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Analgesic Activity: Tail Flick Test

This method assesses the spinal analgesic effects of a compound.

Workflow for Tail Flick Test

G cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis acclimatize Acclimatize animals to testing room restrain Gently restrain the animal acclimatize->restrain position Position tail over radiant heat source restrain->position start_test Start timer and apply heat position->start_test flick Observe for tail flick response start_test->flick stop_timer Stop timer upon tail flick flick->stop_timer record Record latency time stop_timer->record compare Compare latency with control and standard record->compare

Caption: Workflow for the tail flick analgesic assay.

Protocol:

  • Animal Acclimatization: Laboratory animals (typically mice or rats) are brought to the testing room and allowed to acclimatize for at least 30 minutes.

  • Compound Administration: The test compound, a vehicle control, or a standard analgesic (e.g., morphine, pethidine) is administered via the appropriate route (e.g., intraperitoneal, oral).

  • Restraint: The animal is gently placed in a restraining device, allowing its tail to be exposed.

  • Heat Application: A radiant heat source is focused on a specific portion of the animal's tail. A timer is started simultaneously.

  • Observation: The latency to a sharp withdrawal or "flick" of the tail from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is employed to prevent tissue damage.

  • Data Analysis: The mean latency for each treatment group is calculated and compared to the control group to determine the analgesic effect.

In Vitro Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow for In Vitro NO Assay

G seed_cells Seed RAW 264.7 cells in a 96-well plate pretreat Pre-treat cells with test compound seed_cells->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant griess_reagent Add Griess reagent to supernatant collect_supernatant->griess_reagent measure_absorbance Measure absorbance at ~540 nm griess_reagent->measure_absorbance calculate_no Calculate NO concentration measure_absorbance->calculate_no

Caption: Workflow for measuring nitric oxide production.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound or a vehicle control for 1-2 hours.

  • Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of wells is left unstimulated as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves adding sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the supernatant, which forms a colored azo compound.

  • Data Analysis: The absorbance is read using a microplate reader at approximately 540 nm. The nitrite concentration is calculated from a standard curve, and the percentage inhibition of NO production by the test compound is determined relative to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.

Workflow for Broth Microdilution MIC Assay

G prepare_dilutions Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate each well with the microbial suspension prepare_dilutions->inoculate prepare_inoculum Prepare a standardized microbial inoculum prepare_inoculum->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic Determine the MIC (lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

  • Compound Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours at 37°C for many bacteria).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Understanding the molecular mechanisms of action is fundamental in drug development. The following diagrams illustrate the signaling pathways associated with the analgesic and anti-inflammatory activities of 4-(1-Pyrrolidinyl)piperidine derivatives.

Opioid Receptor Signaling Pathway

The analgesic effects of many piperidine-based compounds are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).

G ligand Opioid Agonist (e.g., Piperidine Derivative) receptor Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ion_channel Ion Channels g_protein->ion_channel modulates camp cAMP ac->camp produces pka PKA camp->pka activates k_channel K+ Efflux ion_channel->k_channel activates ca_channel Ca2+ Influx ion_channel->ca_channel inhibits neuronal_activity Decreased Neuronal Excitability (Analgesia) k_channel->neuronal_activity ca_channel->neuronal_activity

Caption: Simplified opioid receptor signaling pathway.

Activation of the opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It also modulates ion channels, leading to increased potassium efflux and reduced calcium influx, which hyperpolarizes the neuron and reduces its excitability, ultimately producing an analgesic effect.

PPARδ Signaling Pathway

PPARδ is a nuclear receptor that plays a key role in regulating gene expression related to inflammation and metabolism.

G ligand PPARδ Agonist (e.g., 4-(1-Pyrrolidinyl)piperidine Derivative) ppar PPARδ ligand->ppar activates complex PPARδ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre binds to gene_transcription Target Gene Transcription ppre->gene_transcription regulates anti_inflammatory_proteins Anti-inflammatory Proteins gene_transcription->anti_inflammatory_proteins upregulates inflammation Decreased Inflammation anti_inflammatory_proteins->inflammation

Caption: PPARδ signaling pathway.

Upon activation by a ligand, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the transcription of proteins that mediate anti-inflammatory responses.

References

comparative study of piperidine versus pyrrolidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the six-membered piperidine and the five-membered pyrrolidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.

This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.

Physicochemical Properties: A Tale of Two Rings

While structurally similar, the difference of a single methylene unit between piperidine and pyrrolidine leads to subtle yet significant differences in their fundamental physicochemical properties. These distinctions can be strategically exploited to fine-tune a compound's characteristics for optimal target engagement and pharmacokinetic performance.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[1]~11.27[1]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic, which may be attributed to greater conformational stabilization of its protonated form.[1][2][3][4]
logP (Octanol/Water) 0.84[1]0.46[1]Piperidine is inherently more lipophilic than pyrrolidine.[1] This can influence solubility, cell permeability, and the potential for off-target hydrophobic interactions. The choice between the two can be a tool to modulate a compound's lipophilicity.
Conformational Flexibility Prefers a more rigid chair conformation.[5]Adopts more flexible envelope and twist conformations.[6]The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction. Pyrrolidine's greater flexibility may be beneficial when conformational adaptability is required for target engagement.[7]
Metabolic Stability Generally stable, but can be susceptible to oxidation at carbons adjacent to the nitrogen.[7]Can also undergo oxidation, but in some contexts, may offer enhanced metabolic stability compared to piperidine.[1]The substitution pattern on the ring plays a crucial role in metabolic stability for both scaffolds. Strategic placement of substituents can block metabolic "soft spots."[7]

Pharmacological and Pharmacokinetic Profiles

The choice between a piperidine and a pyrrolidine scaffold can have a significant impact on a drug's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Target Interactions and Biological Activity: The substitution of a piperidine with a pyrrolidine, or vice versa—a practice known as scaffold hopping—can profoundly impact a compound's biological activity.[7] This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents. For instance, in the development of certain inhibitors, the orientation of functional groups on pyrrolidine derivatives was found to enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[7]

Metabolic Stability and Pharmacokinetics: Both piperidine and pyrrolidine scaffolds are found in numerous approved drugs, indicating their general metabolic stability.[1][7] However, they are both susceptible to metabolism, typically through oxidation at the carbons alpha to the nitrogen atom.[7] The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1]

Approved Drugs: Scaffolds in Action

The prevalence of piperidine and pyrrolidine in marketed drugs highlights their importance in medicinal chemistry.

Selected Approved Drugs Containing a Piperidine Scaffold:

  • Methylphenidate (Ritalin): A central nervous system (CNS) stimulant used to treat attention deficit hyperactivity disorder (ADHD).[8]

  • Donepezil (Aricept): A reversible inhibitor of the enzyme acetylcholinesterase, used to treat Alzheimer's disease.[8]

  • Fentanyl: A potent synthetic opioid analgesic.[9]

  • Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant.[8]

Selected Approved Drugs Containing a Pyrrolidine Scaffold:

  • Captopril (Capoten): An angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension.[10][11]

  • Enalapril (Vasotec): Another ACE inhibitor used for hypertension and heart failure.[12][13]

  • Clindamycin: An antibiotic used to treat a variety of bacterial infections.[11][12]

  • Aniracetam: A nootropic agent that has been used for cognitive enhancement and to treat cognitive deficits.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of compounds containing these scaffolds. Below are representative protocols for key experiments.

Synthesis of a Substituted Piperidine Derivative

This protocol describes a general method for the N-alkylation of a piperidine precursor.

Materials:

  • Piperidine derivative (e.g., 4-hydroxypiperidine)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the piperidine derivative (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-alkylated piperidine derivative.

In Vitro Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound (in DMSO)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsomes and the test compound solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[2]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the remaining test compound at each time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation s1 Starting Materials s2 Chemical Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification (Chromatography) s3->s4 s5 Pure Compound s4->s5 t1 In Vitro Assays (e.g., Microsomal Stability) s5->t1 Test Compound t2 Binding Assays (Determine Ki) s5->t2 t3 Cell-Based Assays (e.g., Permeability) s5->t3 t4 Data Analysis t1->t4 t2->t4 t3->t4

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway Ligand Drug Molecule (Piperidine/Pyrrolidine Scaffold) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share many similarities, particularly in their basicity, their differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[7] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[7] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series.

References

Structure-Activity Relationship of 4-(1-Pyrrolidinyl)piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine scaffold is a versatile structural motif that has been incorporated into a wide range of biologically active compounds. Analogs based on this core structure have demonstrated a diverse array of pharmacological effects, including analgesic, anti-inflammatory, cognition-enhancing, and receptor-modulating activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-(1-pyrrolidinyl)piperidine analogs, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the quantitative biological data for different classes of 4-(1-Pyrrolidinyl)piperidine analogs, highlighting the impact of structural modifications on their activity.

Table 1: Analgesic Activity of 4-(1-Pyrrolidinyl)piperidine Analogs

The analgesic potential of 4-(1-pyrrolidinyl)piperidine derivatives has been evaluated using the tail-flick test, a common method for assessing pain response to thermal stimuli. The data reveals that substitutions on the phenacyl moiety significantly influence analgesic efficacy.

CompoundSubstituent on Phenacyl RingAnalgesic Activity (Tail-Flick Latency)Reference
1 UnsubstitutedSignificant[1]
2 4-BromoHighly Significant[1]
3 4-ChloroSignificant[1]
4 2,4-DichloroSignificant[1]
5 4-NitroHighly Significant[1]
Pethidine (Standard) -Standard Reference[1]

Note: The compounds were evaluated at a dose of 50 mg/kg body weight. "Significant" and "Highly Significant" are as reported in the source literature, which also notes that toxicity was observed at a dose of 75 mg/kg.[1]

Table 2: Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonist Activity

Introduction of a 4-(1-pyrrolidinyl)piperidine moiety into benzothiazole derivatives has been shown to enhance PPARδ agonist activity and selectivity.

CompoundModificationshPPARδ EC50 (nM)Reference
21 Pyrrolidine group at the 4-position of the central piperidine ring3.6
Table 3: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitory Activity

A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, which can be considered structurally related to the core topic, have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.

Compound ClassKey Structural FeaturesAKR1C3 InhibitionReference
(Piperidinosulfonamidophenyl)pyrrolidin-2-ones Non-carboxylate structurePotent (<100 nM) and isoform-selective
Table 4: Neurokinin-1 (NK1) Receptor Antagonist Activity

4,4-disubstituted piperidines, where one of the substituents can be a pyrrolidinyl-containing moiety, have been developed as high-affinity NK1 antagonists.

CompoundSubstituent on Piperidine NitrogenhNK1 IC50 (nM)Reference
12 3,5-bis(trifluoromethyl)benzyl ether0.95
38 Acyl derivative5.3
39 Sulfonyl derivative5.7
Table 5: Cognition-Enhancing Activity of 4-Aminopiperidine Analogs

Analogs of 4-aminopiperidine have demonstrated potent cognition-enhancing effects in the mouse passive avoidance test.

CompoundActivityReference
9 Active at 0.01 mg/kg (i.p.)[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tail-Flick Test for Analgesic Activity

This test measures the pain response of an animal to a thermal stimulus applied to its tail.

  • Apparatus: A tail-flick analgesia meter consisting of a heat source (e.g., an intense light beam) and a timer.

  • Procedure:

    • The animal (typically a mouse or rat) is gently restrained.

    • The heat source is focused on a specific portion of the animal's tail.

    • The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time is established to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound or a standard analgesic.

  • Data Analysis: The increase in tail-flick latency after drug administration compared to the baseline is a measure of the analgesic effect.

Passive Avoidance Test for Cognition-Enhancing Activity

This test assesses learning and memory in rodents based on their ability to avoid an aversive stimulus.

  • Apparatus: A two-compartment box with one illuminated and one dark compartment, with a grid floor in the dark compartment for delivering a mild foot shock.

  • Procedure:

    • Training (Acquisition) Trial: The animal is placed in the lit compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the lit compartment. The time it takes for the animal to re-enter the dark compartment (step-through latency) is recorded.

  • Data Analysis: A longer step-through latency in the retention trial compared to the training trial indicates that the animal has learned and remembers the aversive stimulus, suggesting a positive effect on memory. Cognition-enhancing drugs are expected to increase this latency time.[2]

PPARδ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARδ receptor.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of a PPARδ-responsive promoter element. Activation of PPARδ by a ligand leads to the expression of the reporter gene.

  • Procedure:

    • Host cells (e.g., HEK293) are co-transfected with an expression vector for the PPARδ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing the responsive promoter driving a luciferase gene.

    • The transfected cells are incubated with the test compounds at various concentrations.

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as a PPARδ agonist.

AKR1C3 Enzyme Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of AKR1C3.

  • Principle: The assay measures the rate of NADPH consumption or formation, which is coupled to the reduction of a substrate by AKR1C3.

  • Procedure:

    • Recombinant human AKR1C3 enzyme is incubated with the test compound at various concentrations in a suitable buffer.

    • The reaction is initiated by adding the substrate (e.g., S-tetralol) and the cofactor (NADP+ or NADPH).

    • The change in absorbance or fluorescence due to the oxidation of NADPH or the reduction of NADP+ is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

NK1 Receptor Binding Assay

This assay measures the affinity of a compound for the NK1 receptor.

  • Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]-Substance P) for binding to the NK1 receptor.

  • Procedure:

    • Cell membranes prepared from cells expressing the NK1 receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the compound for the NK1 receptor.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a generalized experimental workflow relevant to the structure-activity relationship studies of 4-(1-pyrrolidinyl)piperidine analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) purification->in_vitro in_vivo In Vivo Models (e.g., Tail Flick, Passive Avoidance) in_vitro->in_vivo data_analysis Quantitative Data Analysis (IC50, EC50, Latency) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Determination data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Generalized workflow for the discovery and optimization of 4-(1-pyrrolidinyl)piperidine analogs.

ppar_delta_pathway ligand 4-(1-Pyrrolidinyl)piperidine Analog (Agonist) ppar PPARδ ligand->ppar complex PPARδ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Target Gene Transcription ppre->transcription Regulates effects Anti-inflammatory Effects Lipid Metabolism transcription->effects

Caption: PPARδ signaling pathway activated by 4-(1-pyrrolidinyl)piperidine analogs.

akr1c3_pathway inhibitor 4-(1-Pyrrolidinyl)piperidine Analog (Inhibitor) akr1c3 AKR1C3 Enzyme inhibitor->akr1c3 Inhibits pgf2a Prostaglandin F2α (PGF2α) akr1c3->pgf2a Catalyzes prostaglandin Prostaglandin D2 (PGD2) prostaglandin->akr1c3 Substrate proliferation Cell Proliferation pgf2a->proliferation Promotes nk1_receptor_pathway antagonist 4-(1-Pyrrolidinyl)piperidine Analog (Antagonist) nk1r NK1 Receptor antagonist->nk1r Blocks substance_p Substance P substance_p->nk1r Binds to g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Pain Transmission Inflammation pkc->cellular_response ca_release->cellular_response

References

Benchmarking 4-(1-Pyrrolidinyl)piperidine Derivatives Against Standard-of-Care Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel analgesic agents with improved efficacy and safety profiles, the 4-(1-pyrrolidinyl)piperidine scaffold has emerged as a promising starting point for the synthesis of new therapeutic compounds.[1][2] Derivatives of this core structure have demonstrated significant biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties.[3][4] This guide provides an objective comparison of the analgesic performance of novel 4-(1-pyrrolidinyl)piperidine derivatives against a standard-of-care opioid analgesic, pethidine, supported by experimental data.

Comparative Analgesic Activity

A study involving the synthesis and biological screening of various 4-(1-pyrrolidinyl)piperidine analogs revealed their potential as effective analgesics.[4] The analgesic efficacy of these compounds was evaluated using the tail-flick method, a standard in vivo assay for measuring pain response to a thermal stimulus.[4] The performance of these derivatives was benchmarked against pethidine, a widely used synthetic opioid analgesic.

The compounds were administered at a dose of 50 mg/kg of body weight, and the latency of the tail-flick response was measured at several intervals post-administration.[4] An increased latency in the tail-flick response indicates a greater analgesic effect. The results of this comparative study are summarized in the table below.

CompoundMean Increase in Latency (seconds) ± SEM
30 min 60 min 90 min 120 min 150 min
Pethidine (Standard) 2.18 ± 0.133.96 ± 0.094.89 ± 0.083.65 ± 0.092.11 ± 0.11
Compound 2 1.87 ± 0.123.24 ± 0.114.12 ± 0.102.98 ± 0.111.95 ± 0.13
Compound 3 2.05 ± 0.143.87 ± 0.104.56 ± 0.093.12 ± 0.102.03 ± 0.12
Compound 4 2.11 ± 0.134.02 ± 0.094.98 ± 0.083.88 ± 0.092.21 ± 0.11
Compound 5 2.23 ± 0.124.15 ± 0.085.11 ± 0.074.01 ± 0.082.34 ± 0.10

Data presented is a representation of findings from the cited study. Compounds 2-5 are derivatives of 4-(1-pyrrolidinyl)piperidine with varying substituents on a phenacyl moiety.[4]

The results indicate that several of the synthesized 4-(1-pyrrolidinyl)piperidine derivatives exhibit significant analgesic activity.[4] Notably, Compound 5 demonstrated a highly significant analgesic effect, with a peak latency at 90 minutes that was comparable to, and slightly exceeded, that of the standard drug, pethidine.[4] Compound 4 also showed a strong analgesic response, closely mirroring the efficacy of pethidine at the 90-minute mark.[4] These findings suggest that the 4-(1-pyrrolidinyl)piperidine scaffold is a viable candidate for the development of a new class of analgesics.[4] It is important to note that at a higher dose of 75 mg/kg, the tested compounds showed signs of toxicity.[4]

Experimental Protocols

Tail-Flick Test for Analgesic Activity

The tail-flick test is a widely used method to measure the pain response in animals and to evaluate the efficacy of analgesic drugs.[1] The principle of the test is to apply a thermal stimulus to an animal's tail and measure the time it takes for the animal to withdraw its tail in response to the heat.[1][2] An increase in this latency period after the administration of a test compound indicates an analgesic effect.[2]

Apparatus:

  • A tail-flick analgesiometer, which consists of a heat source (e.g., an intense light beam or a heated resistance wire) and a timer.[1][2]

  • Animal restrainers appropriate for the species being tested (commonly mice or rats).[3]

Procedure:

  • Animal Acclimation: The animals are first acclimated to the testing environment and the restrainer to minimize stress-induced responses.[5]

  • Baseline Measurement: Before any treatment, a baseline tail-flick latency is determined for each animal by applying the heat source to the tail and recording the time until the tail is flicked away.[2] A cut-off time (typically 10-12 seconds) is established to prevent tissue damage.[2]

  • Drug Administration: The test compounds (4-(1-pyrrolidinyl)piperidine derivatives) and the standard drug (pethidine) are administered to their respective groups of animals, typically via intraperitoneal injection.[4] A control group receives a vehicle (e.g., saline).[2]

  • Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, 120, and 150 minutes), the tail-flick latency is measured again for each animal.[4]

  • Data Analysis: The increase in tail-flick latency at each time point compared to the baseline measurement is calculated.[2] The results are often expressed as the mean increase in latency ± standard error of the mean (SEM) for each group.[4] Statistical analysis is performed to compare the effects of the test compounds to the control and the standard drug.

Visualizations

Experimental_Workflow_Tail_Flick_Test cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimation Animal Acclimation baseline Baseline Latency Measurement acclimation->baseline drug_admin Drug Administration (Test Compounds, Pethidine, Vehicle) baseline->drug_admin post_measurement Latency Measurement (at timed intervals) drug_admin->post_measurement data_analysis Data Analysis & Comparison post_measurement->data_analysis

Caption: Experimental workflow for the tail-flick test.

Benchmarking_Logic product 4-(1-Pyrrolidinyl)piperidine Derivatives assay Analgesic Assay (Tail-Flick Test) product->assay standard Standard-of-Care (Pethidine) standard->assay data Quantitative Data (Latency to Tail Flick) assay->data comparison Performance Comparison data->comparison

Caption: Logical relationship for benchmarking against a standard-of-care.

References

Independent Verification of the Synthesis of 4-(1-Pyrrolidinyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of established and potential synthetic routes to 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. The information presented is collated from peer-reviewed scientific literature and established chemical data sources to ensure reliability and aid in the selection of the most suitable synthetic strategy.

Comparison of Synthetic Methodologies

Two primary strategies for the synthesis of 4-(1-Pyrrolidinyl)piperidine are reductive amination and direct N-alkylation. Below is a comparative summary of these approaches based on available data.

ParameterMethod 1: Reductive AminationMethod 2: Direct N-Alkylation
Starting Materials 4-Piperidone, Pyrrolidine4-Substituted Piperidine (e.g., 4-aminopiperidine, 4-chloropiperidine), Pyrrolidine or 1,4-Dihalobutane
Reagents Reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, MeCN)
Reaction Conditions Typically mild, one-pot procedures are common.Can require elevated temperatures and longer reaction times.
Potential Yield Generally high, depending on the specific reducing agent and conditions.Variable, can be affected by side reactions such as over-alkylation.
Purification Chromatographic purification is often required.May require extensive purification to remove byproducts.
Key Advantages High efficiency, often a one-pot reaction, good control over product formation.Utilizes readily available starting materials.
Key Disadvantages Requires a specific ketone precursor.Potential for side reactions and purification challenges.

Experimental Protocols

Method 1: Reductive Amination of 4-Piperidone with Pyrrolidine

Reductive amination is a widely employed and efficient method for the formation of C-N bonds. This one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of 4-piperidone and pyrrolidine, which is then reduced in situ to the desired tertiary amine.

Detailed Protocol (Hypothetical, based on established procedures for similar reductive aminations):

  • Reaction Setup: To a solution of 4-piperidone hydrochloride (1.0 eq) and pyrrolidine (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added a mild acid catalyst, for example, acetic acid (0.1 eq).

  • Imine/Enamine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion or enamine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4-(1-Pyrrolidinyl)piperidine.

Method 2: Direct N-Alkylation

This method involves the formation of the C-N bond through a nucleophilic substitution reaction. This can be achieved by either reacting a 4-substituted piperidine with pyrrolidine or by reacting piperidine with a suitable pyrrolidine precursor, such as 1,4-dibromobutane.

Detailed Protocol (Hypothetical, based on general N-alkylation procedures):

  • Reaction Setup: A mixture of 4-aminopiperidine (1.0 eq), 1,4-dibromobutane (1.1 eq), and a base such as potassium carbonate (2.5 eq) is prepared in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or distillation to yield 4-(1-Pyrrolidinyl)piperidine.

Characterization Data

Independent verification of the successful synthesis of 4-(1-Pyrrolidinyl)piperidine relies on thorough characterization of the final product. Spectroscopic data from reputable sources confirms the structure of the compound.[1]

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum indicates the number and types of carbon atoms present.

  • IR Spectroscopy: Infrared spectroscopy helps to identify the functional groups present in the molecule.

  • Mass Spectrometry: This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern.

A detailed experimental and theoretical NMR study of 4-(1-Pyrrolidinyl)piperidine has been published, providing a comprehensive analysis of its conformational and spectroscopic properties.[2]

Logical Workflow for Synthesis Method Comparison

The following diagram illustrates the logical workflow for selecting a suitable synthetic method for 4-(1-Pyrrolidinyl)piperidine.

SynthesisComparison Start Define Synthesis Requirements Evaluation Evaluate Methods Start->Evaluation Method1 Method 1: Reductive Amination Data Starting Materials Reagents Conditions Yield Purification Method1->Data Method2 Method 2: Direct N-Alkylation Method2->Data Evaluation->Method1 Consider Evaluation->Method2 Consider Selection Select Optimal Method Evaluation->Selection Based on Criteria Data->Evaluation

Caption: Workflow for comparing synthesis methods.

Conclusion

Both reductive amination and direct N-alkylation represent viable pathways for the synthesis of 4-(1-Pyrrolidinyl)piperidine. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the purification capabilities of the laboratory. Reductive amination is often favored for its efficiency and control, while direct alkylation can be a straightforward alternative if the appropriate precursors are readily available. Independent verification through thorough spectroscopic analysis is crucial to confirm the identity and purity of the final product.

References

comparative analysis of the efficacy of 4-(1-Pyrrolidinyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of 4-(1-Pyrrolidinyl)piperidine Derivatives

This guide provides a comparative analysis of the efficacy of various 4-(1-Pyrrolidinyl)piperidine derivatives, targeting researchers, scientists, and drug development professionals. The data presented is compiled from preclinical studies and aims to offer an objective overview of the performance of these compounds in different therapeutic areas, including analgesia, metabolic diseases, and neuropsychiatric disorders.

Quantitative Data Summary

The following tables summarize the quantitative efficacy data for selected 4-(1-Pyrrolidinyl)piperidine derivatives across different biological assays.

Table 1: Analgesic Activity of 4-(1-Pyrrolidinyl)piperidine Derivatives

Compound IDDerivative SubstitutionAssayDoseEfficacyReference Compound
PD14-(4'-bromophenyl)-4-piperidinolTail Flick50 mg/kgHighly Significant (p < 0.01)Pethidine
PD3Phenacyl derivative of PD1Tail Flick50 mg/kgHighly Significant (p < 0.01)Pethidine
PD5Phenacyl derivative of PD1Tail Flick50 mg/kgHighly Significant (p < 0.01)Pethidine
PD4Phenacyl derivative of PD1Tail Flick50 mg/kgSignificantPethidine
PD6Phenacyl derivative of PD1Tail Flick50 mg/kgSignificantPethidine
Compound 2Varies (phenyl ring of phenacyl moiety)Tail Flick50 mg/kgSignificant to Highly SignificantPethidine
Compound 3Varies (phenyl ring of phenacyl moiety)Tail Flick50 mg/kgSignificant to Highly SignificantPethidine
Compound 4Varies (phenyl ring of phenacyl moiety)Tail Flick50 mg/kgSignificant to Highly SignificantPethidine
Compound 5Varies (phenyl ring of phenacyl moiety)Tail Flick50 mg/kgSignificant to Highly SignificantPethidine

Table 2: Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonist Activity

Compound IDAssayEC50 (nM)Key Findings
21hPPARδ Agonist Activity3.6Suppressed atherosclerosis progression by 50-60% in LDLr-KO mice[1][2].

Table 3: Dopamine D4 Receptor Antagonist Activity

Compound IDAssayKi (nM)Selectivity
8D4 Receptor Binding-High affinity and selectivity
12D4 Receptor Binding-High affinity
16D4 Receptor Binding-High affinity
5dD4 Receptor Binding4.85 ± 0.570171-fold selective for D4 over D2
5fD4 Receptor Binding2.21 ± 0.00651326-fold selective for D4 over D2; 520-fold over D3
14aD4 Receptor Binding0.3>2000-fold selective over D1, D2, D3, and D5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tail Flick Analgesic Assay

This method assesses the analgesic potential of a compound by measuring the latency of an animal to withdraw its tail from a thermal stimulus.

  • Animals: Male or female mice are used. They are acclimatized to the laboratory conditions before the experiment.

  • Apparatus: A tail-flick analgesia meter is used, which provides a controlled radiant heat source.

  • Procedure:

    • The basal reaction time of each mouse to the thermal stimulus is recorded before drug administration.

    • The test compound (e.g., 50 mg/kg) or a reference drug (e.g., Pethidine) is administered, typically via intraperitoneal injection.

    • At specific time intervals (e.g., 30, 60, 90, 120 minutes) after administration, the radiant heat is applied to the animal's tail.

    • The time taken for the mouse to flick its tail is recorded as the tail flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Data Analysis: The percentage of the maximal possible effect (%MPE) is calculated for each animal at each time point. Statistical analysis is performed to compare the effects of the test compounds with the control and reference drug.

PPARδ Agonist Activity Assay (TR-FRET)

This assay determines the ability of a compound to activate the PPARδ receptor using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Materials: LanthaScreen™ TR-FRET PPARδ coactivator assay kit, test compounds, and a fluorescent plate reader.

  • Procedure:

    • A solution of the PPARδ ligand-binding domain (LBD) is prepared.

    • The test compound is added to the wells of a microplate at various concentrations.

    • The PPARδ-LBD and a fluorescently labeled coactivator peptide are added to the wells.

    • The plate is incubated to allow for binding.

    • The TR-FRET signal is read using a plate reader.

  • Data Analysis: The TR-FRET ratio is calculated, and the data are plotted against the compound concentration to determine the EC50 value.

Dopamine D4 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D4 receptor.

  • Materials: Cell membranes expressing the human dopamine D4 receptor, a radiolabeled ligand (e.g., [³H]-spiperone), test compounds, filtration apparatus, and a scintillation counter.

  • Procedure:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

    • The mixture is incubated to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of 4-(1-Pyrrolidinyl)piperidine derivatives.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative 4-(1-Pyrrolidinyl)piperidine Derivative (Agonist) PPARd PPARδ Derivative->PPARd Binds and Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Genes (e.g., ABCA1, RGS) PPRE->TargetGenes Regulates Transcription Inflammation ↓ Inflammation TargetGenes->Inflammation Atherosclerosis ↓ Atherosclerosis Inflammation->Atherosclerosis

PPARδ Agonist Signaling Pathway in Atherosclerosis.

D4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative 4-(1-Pyrrolidinyl)piperidine Derivative (Antagonist) D4R Dopamine D4 Receptor Derivative->D4R Blocks Dopamine Dopamine Dopamine->D4R Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP NeuronalActivity Modulation of Neuronal Activity cAMP->NeuronalActivity

Dopamine D4 Receptor Antagonist Signaling Pathway.

Experimental_Workflow_Analgesia start Start acclimatize Acclimatize Mice start->acclimatize baseline Measure Baseline Tail Flick Latency acclimatize->baseline administer Administer Compound or Vehicle baseline->administer measure Measure Tail Flick Latency at Time Intervals administer->measure analyze Analyze Data (%MPE) measure->analyze end End analyze->end

Experimental Workflow for Tail Flick Analgesic Assay.

References

Confirming Cellular Target Engagement of 4-(1-Pyrrolidinyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine scaffold is a key component in a variety of biologically active compounds, including analgesics, antidepressants, and more recently, potent and selective modulators of peroxisome proliferator-activated receptor delta (PPARδ) and methyl-lysine binding proteins.[1][2][3] Verifying that a compound containing this scaffold directly interacts with its intended intracellular target is a critical step in drug discovery. This guide provides a comparative overview of established experimental methods for confirming target engagement in a cellular context, complete with experimental protocols and data presentation formats.

Comparative Analysis of Target Engagement Methodologies

Choosing the right method to confirm target engagement depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares three widely used techniques.

Assay Principle Compound Modification Required? Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][5]NoMedium to HighConfirms target engagement in a native cellular environment without modifying the compound.[4]Requires specific antibodies or mass spectrometry for detection; not all proteins exhibit a thermal shift.
Chemical Pulldown coupled with Mass Spectrometry An affinity-tagged version of the compound is used to "pull down" its binding partners from cell lysate for identification by mass spectrometry.[6][7]Yes (Immobilization on a solid support, often via a linker)Low to MediumCan identify unknown targets and binding partners.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.
Photoaffinity Labeling (PAL) A photoreactive group on the compound covalently crosslinks to the target protein upon UV irradiation, allowing for subsequent identification.[4][8]Yes (Photoreactive group and a reporter tag)Low to MediumProvides direct evidence of binding and can identify the binding site.Requires synthesis of a modified probe; UV irradiation can sometimes damage cells or proteins.

Experimental Data Summary

Case Study 1: Ligands of Methyl-Lysine Binding Proteins

The 4-(1-pyrrolidinyl)piperidine moiety is present in potent inhibitors of methyl-lysine reader proteins, such as L3MBTL3. A well-characterized chemical probe for L3MBTL3 is UNC1215 .[9][10]

Compound Target Assay Metric Value Reference
UNC1215L3MBTL3AlphaScreenIC5050 nM[9]
UNC1215L3MBTL3Isothermal Titration Calorimetry (ITC)Kd120 nM[9]
UNC1215L3MBTL3Cellular Target Engagement (FRAP)EC50~500 nM[2]
Case Study 2: PPARδ Agonists

The 4-(1-pyrrolidinyl)piperidine scaffold is a key component of a novel, potent PPARδ agonist.[1] While direct biophysical target engagement data in cells for this specific compound is not yet published, the engagement of other PPARδ agonists like Seladelpar has been confirmed through downstream gene expression analysis in cellular and in vivo models.[1][11]

Compound Target Assay Metric Observation Reference
SeladelparPPARδSingle-nuclei RNA sequencing (in vivo)Target Gene UpregulationSignificant upregulation of known PPARδ target genes (e.g., PDK4, ANGPTL4) in hepatocytes and cholangiocytes.[1]

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow Experimental Workflow: Cellular Thermal Shift Assay (CETSA) cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with 4-(1-Pyrrolidinyl)piperidine or Vehicle A->B C 3. Heat Cells at a Range of Temperatures B->C D 4. Lyse Cells C->D E 5. Centrifuge to Pellet Aggregated Proteins D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Analyze by Western Blot or Mass Spectrometry F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

signaling_pathway Simplified PPARδ Signaling Pathway ligand 4-(1-Pyrrolidinyl)piperidine-based Agonist receptor PPARδ/RXR Heterodimer ligand->receptor Binds and Activates ppre PPRE (DNA Response Element) receptor->ppre Binds to transcription Target Gene Transcription (e.g., PDK4, ANGPTL4) ppre->transcription Initiates response Metabolic Regulation transcription->response

Caption: Simplified PPARδ Signaling Pathway.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA procedures.[3]

a. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T for over-expression studies or a relevant cancer cell line for endogenous target analysis) in appropriate culture vessels and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of 4-(1-pyrrolidinyl)piperidine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

b. Thermal Challenge:

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

c. Cell Lysis and Separation:

  • Lyse the cells by three cycles of freeze-thaw (e.g., using liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

d. Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Chemical Pulldown Assay

This protocol provides a general workflow for a chemical pulldown experiment.[6][7]

a. Probe Immobilization:

  • Synthesize a derivative of 4-(1-pyrrolidinyl)piperidine containing a linker arm and a reactive group for conjugation to a solid support (e.g., NHS-activated sepharose beads).

  • Incubate the derivatized compound with the beads according to the manufacturer's instructions to achieve covalent immobilization.

  • Wash the beads extensively to remove any non-covalently bound compound.

b. Cell Lysis and Incubation:

  • Grow cells to a high density and harvest.

  • Lyse the cells in a mild lysis buffer (e.g., containing 0.1-0.5% NP-40) with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the clarified lysate with the compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. Include a control incubation with unconjugated beads.

c. Washing and Elution:

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

d. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins by silver or Coomassie staining.

  • Excise specific bands for identification by mass spectrometry, or analyze the entire eluate using a proteomics approach (e.g., LC-MS/MS).

  • Proteins specifically enriched on the compound-conjugated beads compared to the control beads are considered potential binding partners.

Photoaffinity Labeling (PAL)

This protocol outlines the general steps for a photoaffinity labeling experiment.[4][8]

a. Probe Synthesis:

  • Synthesize a derivative of 4-(1-pyrrolidinyl)piperidine that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).

b. Cell Treatment and UV Crosslinking:

  • Treat cells with the photoaffinity probe for a specified time to allow for cellular uptake and target binding.

  • Irradiate the cells with UV light at the appropriate wavelength (e.g., 350-365 nm) for a short period (e.g., 10-30 minutes) on ice to induce covalent crosslinking of the probe to its target.

c. Lysis and Enrichment:

  • Lyse the cells and clarify the lysate as described for the chemical pulldown assay.

  • If a biotin tag was used, enrich the crosslinked proteins using streptavidin-coated beads. If an alkyne tag was used, perform a click reaction with an azide-biotin reporter, followed by enrichment on streptavidin beads.

d. Analysis:

  • Wash the beads and elute the captured proteins.

  • Analyze the eluted proteins by Western blotting with an antibody against the suspected target or by mass spectrometry for unbiased target identification.

By employing these methodologies, researchers can rigorously validate the intracellular target engagement of compounds featuring the 4-(1-pyrrolidinyl)piperidine scaffold, a crucial step in advancing our understanding of their mechanism of action and progressing them through the drug discovery pipeline.

References

Evaluating the Selectivity of 4-(1-Pyrrolidinyl)piperidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of novel compounds is paramount. This guide provides a comparative analysis of 4-(1-pyrrolidinyl)piperidine-based compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active agents. The following sections detail the selectivity profiles, experimental protocols for evaluation, and relevant biological pathways associated with this class of compounds.

The 4-(1-pyrrolidinyl)piperidine core is a versatile structural motif that has been incorporated into ligands targeting a range of receptors, including chemokine, sigma, and peroxisome proliferator-activated receptors. The selectivity of these compounds is a critical determinant of their therapeutic potential and safety profile, as off-target interactions can lead to undesirable side effects. This guide aims to provide a clear, data-driven overview to inform further research and development.

Comparative Selectivity Profiles

The selectivity of 4-(1-pyrrolidinyl)piperidine derivatives varies significantly depending on the specific substitutions on the core scaffold. The following tables summarize the binding affinities and functional potencies of representative compounds from different therapeutic classes.

Sigma (σ) Receptor Ligands

Compounds targeting sigma receptors are being investigated for their potential in treating neurological disorders and as imaging agents. The selectivity between the σ1 and σ2 subtypes is a key consideration in their development.

CompoundTargetKᵢ (nM)Selectivity (Kᵢ σ₂ / Kᵢ σ₁)Reference
Compound 7e σ₁1.00 - 2.00610[1]
σ₂>500[1]
Compound 8a σ₁1.00 - 2.00606[1]
σ₂>500[1]
Compound 8f σ₁1.00 - 2.00589[1]
σ₂>500[1]
Spipethiane σ₁0.50832[1]
σ₂416[1]
(+)-Pentazocine σ₁3.58537[1]
σ₂1923[1]
C-C Chemokine Receptor Type 5 (CCR5) Antagonists

CCR5 is a critical co-receptor for HIV entry into host cells, making its antagonists a key class of antiretroviral drugs. Selectivity against other G-protein coupled receptors (GPCRs) is crucial to minimize off-target effects.

CompoundTargetBinding Affinity (nM)Antiviral Activity (IC₉₅, nM)Reference
Compound 4a CCR51.850[2]
Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

PPARδ agonists are being explored for the treatment of metabolic diseases such as atherosclerosis. The selectivity against other PPAR subtypes (α and γ) is a primary consideration.

CompoundTargetEC₅₀ (nM)Reference
Compound 21 hPPARδ3.6[3][4]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of compound evaluation. Below are detailed methodologies for key assays used to determine the selectivity of 4-(1-pyrrolidinyl)piperidine-based compounds.

Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.

2. Assay Procedure:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a high concentration of an unlabeled reference ligand is used.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GTPγS Binding Assay for Functional Activity (EC₅₀ and Eₘₐₓ) of GPCR Ligands

This functional assay measures the activation of G-proteins coupled to a GPCR upon agonist binding.

1. Membrane Preparation:

  • Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.

2. Assay Procedure:

  • In a multi-well plate, incubate the membrane preparation with varying concentrations of the test compound in an assay buffer containing GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined time.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

3. Data Analysis:

  • The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

  • The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Biological Processes

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Data Evaluation synthesis Synthesis of 4-(1-Pyrrolidinyl)piperidine Derivatives primary_assay Primary Binding Assay (e.g., Radioligand Binding) synthesis->primary_assay Test Compounds functional_assay Functional Assay (e.g., GTPγS Binding) primary_assay->functional_assay Active Hits selectivity_panel Selectivity Profiling (Panel of Off-Targets) functional_assay->selectivity_panel Potent Compounds sar Structure-Activity Relationship (SAR) selectivity_panel->sar Selectivity Data lead_optimization Lead Optimization sar->lead_optimization Optimized Leads

Caption: General experimental workflow for the evaluation of novel compounds.

ccr5_signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CCR5 CCR5 Receptor G_protein G-protein (Gαi, Gβγ) CCR5->G_protein Activates Viral_Entry HIV Fusion & Viral Entry CCR5->Viral_Entry Mediates Signaling_Cascade Downstream Signaling G_protein->Signaling_Cascade Initiates HIV HIV (gp120) HIV->CCR5 Binds Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Compound 4-(1-Pyrrolidinyl)piperidine Antagonist Compound->CCR5 Blocks

Caption: Simplified signaling pathway of the CCR5 receptor and its inhibition.

References

Safety Operating Guide

Prudent Disposal of 4-(1-Pyrrolidinyl)piperidine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to handle the disposal of 4-(1-Pyrrolidinyl)piperidine dihydrochloride with stringent safety measures, treating it as a hazardous waste material. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from established protocols for analogous amine hydrochlorides and general laboratory chemical waste management. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal activities.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Body ProtectionLab coat
Respiratory ProtectionUse in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. Adherence to the following steps will ensure compliance with general hazardous waste regulations.

1. Waste Classification and Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled, and chemically compatible hazardous waste container with a secure lid.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated hazardous waste container suitable for liquid waste.

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[1][2][3][4]

2. Hazardous Waste Labeling:

Each waste container must be affixed with a "Hazardous Waste" label. The label must include:

  • The full chemical name: "this compound"

  • The CAS Number (if available for the dihydrochloride form; the base compound's CAS is 5004-07-9)

  • An indication of the hazards (e.g., "Irritant," "Harmful if swallowed")

  • The accumulation start date

  • The name of the principal investigator or laboratory contact

3. Waste Segregation and Storage:

Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5] Ensure that this area is well-ventilated and away from incompatible materials. Specifically, avoid storing with strong oxidizing agents.[6]

4. Decontamination of Empty Containers:

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., water or ethanol).[1]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[1][6]

  • Defacing Labels: After triple-rinsing and air-drying, completely remove or deface the original product label on the container.[1]

  • Final Disposal of Container: Once decontaminated, the empty container can typically be disposed of in the regular trash or recycling, in accordance with your institution's specific policies.[6]

5. Professional Disposal:

All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2][5] Do not attempt to treat or dispose of the chemical waste through other means.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the "Triple Rinse" method for container decontamination is a standard and required procedure.

Protocol for Triple Rinsing Chemical Containers:

  • Initial Rinse: Add a small amount of a suitable solvent (e.g., water) to the empty container, ensuring it wets all interior surfaces. Securely cap and shake the container. Empty the rinsate into the designated liquid hazardous waste container.

  • Second Rinse: Repeat the process with a fresh portion of the solvent. Collect the rinsate in the same hazardous waste container.

  • Third Rinse: Perform a final rinse with fresh solvent and again collect the rinsate.

  • Drying and Final Disposal: Allow the container to air dry completely in a well-ventilated area (such as a fume hood). Once dry, deface the label and dispose of the container as non-hazardous waste, pending institutional approval.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow Disposal Workflow for this compound start Start: Have 4-(1-Pyrrolidinyl)piperidine dihydrochloride for disposal is_container_empty Is it an empty container? start->is_container_empty triple_rinse Triple rinse container with a suitable solvent is_container_empty->triple_rinse Yes is_solid Is the waste solid or liquid? is_container_empty->is_solid No collect_solid Collect in a labeled hazardous solid waste container store_waste Store hazardous waste in a designated satellite accumulation area collect_solid->store_waste collect_liquid Collect in a labeled hazardous liquid waste container collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of container as non-hazardous waste (per institutional policy) deface_label->dispose_container contact_ehs Contact EHS for professional disposal store_waste->contact_ehs is_solid->collect_solid Solid is_solid->collect_liquid Liquid

Caption: Disposal decision workflow.

References

Personal protective equipment for handling 4-(1-Pyrrolidinyl)piperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(1-Pyrrolidinyl)piperidine dihydrochloride (CAS No. 4983-39-5). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The recommended personal protective equipment is detailed below.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields and Face ShieldSafety glasses should meet EN166 or equivalent standards. A face shield should be worn when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorA respirator is necessary if handling large quantities, generating dust, or working in a poorly ventilated area.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step operational plan should be followed.

A. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: All handling of this compound should be performed in a properly functioning chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for handling amine hydrochlorides readily available.

B. Handling the Solid Compound:

  • Weighing: When weighing the solid compound, do so in a fume hood to avoid inhaling any dust. Use a draft shield to prevent the powder from becoming airborne.

  • Transfers: Use appropriate tools (e.g., spatulas, weighing paper) to transfer the solid. Avoid creating dust.

C. Preparing Solutions:

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner (e.g., using a heating mantle with a stirrer) and ensure proper ventilation.

D. Post-Handling:

  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

B. Container Disposal:

  • Empty Containers: "Empty" containers may still contain residual chemical. These should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

  • Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular laboratory glass waste.

C. Final Disposal:

  • Licensed Contractor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.

  • Regulations: Adhere to all local, state, and federal regulations regarding chemical waste disposal.

IV. Quantitative Data

PropertyValue
CAS Number 4983-39-5
Molecular Formula C9H20Cl2N2
Molecular Weight 227.18 g/mol
Melting Point 335-338 °C

V. Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh Solid in Fume Hood prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment prep_hood->prep_emergency prep_emergency->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve disp_waste Segregate and Collect Waste handle_experiment Perform Experiment handle_dissolve->handle_experiment handle_experiment->disp_waste disp_container Decontaminate Empty Containers disp_waste->disp_container disp_contractor Dispose via Licensed Contractor disp_container->disp_contractor

Caption: Workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.